Product packaging for Sinoacutine(Cat. No.:)

Sinoacutine

Cat. No.: B10789810
M. Wt: 327.4 g/mol
InChI Key: GVTRUVGBZQJVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sinoacutine is a natural morphinoid alkaloid (Molecular Formula: C19H21NO4) isolated from Stephania yunnanensis . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Recent scientific investigations highlight its significant anti-inflammatory properties. In vitro studies using LPS-induced RAW264.7 macrophage cells demonstrate that this compound reduces the levels of key pro-inflammatory mediators, including nitric oxide (NO), tumour necrosis factor-α (TNF-α), and interleukin (IL)-1β . Mechanistic studies reveal that its anti-inflammatory activity is achieved through the inhibition of the NF-κB signaling pathway by suppressing the phosphorylation of p65, and by similarly inhibiting the c-Jun NH2-terminal kinase (JNK) pathway . Furthermore, research in a murine model of LPS-induced acute lung injury (ALI) has shown that this compound can attenuate the condition, reducing the lung index and levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in lung tissues and bronchoalveolar lavage fluid . These findings establish this compound as a promising candidate for investigating inflammatory pathways and related physiological responses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B10789810 Sinoacutine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRUVGBZQJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sinoacutine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine (B192404), a bioactive alkaloid extracted from the medicinal plant Stephania yunnanensis, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for various inflammatory diseases.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It focuses on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to offer a comprehensive resource for the scientific community.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways that regulate the expression and release of pro-inflammatory mediators. The principal mechanisms involve the inhibition of the NF-κB pathway and the differential regulation of the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This frees the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[2]

This compound has been shown to significantly inhibit the phosphorylation of the p65 subunit of NF-κB.[1][4] This action effectively blocks the activation of the NF-κB pathway, thereby suppressing the downstream expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Interestingly, one study noted that this compound did not have a significant effect on IκB phosphorylation, suggesting a more direct action on p65.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50_active Active NF-κB (p65/p50) IkB->p65_p50_active Degrades & Releases p65_p50 NF-κB (p65/p50) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) p65_p50_active->Genes Translocates & Activates p_p65 p-p65 (Inactive) This compound This compound This compound->p65_p50_active Inhibits Phosphorylation

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, comprising key kinases like c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, regulates a wide array of cellular processes, including inflammation.[] this compound exhibits a complex and differential regulatory effect on this pathway.

Studies have validated that this compound significantly inhibits the phosphorylation of JNK.[1][4] In contrast, it has been observed to promote the phosphorylation of ERK and p38 in LPS-stimulated macrophages.[1][4] This suggests a nuanced mechanism where this compound doesn't perform a blanket inhibition of MAPK pathways but rather selectively modulates them. The inhibition of the JNK pathway contributes to its anti-inflammatory effects, while the promotion of ERK and p38 phosphorylation may be linked to other cellular responses, the full scope of which requires further investigation.

G cluster_0 Upstream Activators (e.g., LPS) cluster_1 MAPK Cascade cluster_2 Downstream Effects Activators Inflammatory Stimuli MAP3K MAP3K Activators->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK_path JNK Pathway JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK Inflammation_Dec Decreased Inflammation p_JNK->Inflammation_Dec ERK_path ERK Pathway ERK ERK1/2 MEK1_2->ERK p_ERK p-ERK ERK->p_ERK Other_Effects Other Cellular Responses p_ERK->Other_Effects p38_path p38 Pathway p38 p38 MKK3_6->p38 p_p38 p-p38 p38->p_p38 p_p38->Other_Effects This compound This compound This compound->JNK Inhibits Phosphorylation This compound->ERK Promotes Phosphorylation This compound->p38 Promotes Phosphorylation

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in both in vitro and in vivo models.

In Vitro Efficacy in Macrophages

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, this compound demonstrated a dose-dependent reduction in the production of key pro-inflammatory mediators.[4]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

Mediator This compound Concentration Outcome Reference
Nitric Oxide (NO) Dose-dependent Inhibition [4]
Tumor Necrosis Factor-α (TNF-α) Dose-dependent Inhibition [4]
Interleukin-1β (IL-1β) Dose-dependent Inhibition [4]
Prostaglandin E₂ (PGE₂) Dose-dependent Inhibition [4]
Interleukin-6 (IL-6) Mid and high doses Promotion [4]
iNOS (protein) Significant at 25, 50 µg/ml Inhibition [1][4]
COX-2 (protein) Significant at 25, 50 µg/ml Inhibition [1][4]

| iNOS (gene expression) | 25, 50 µg/ml | Inhibition |[1][4] |

Note: The promotion of IL-6 in vitro was an unexpected finding that contrasted with in vivo results, suggesting complex regulatory mechanisms that may differ between isolated cell culture and a whole organism.[4]

In Vivo Efficacy in Acute Lung Injury Model

In an LPS-induced mouse model of acute lung injury (ALI), this compound administration led to a significant reduction in inflammatory markers in both lung tissue and bronchoalveolar lavage fluid (BALF).[1]

Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Acute Lung Injury (ALI)

Marker Sample Source Outcome Reference
Lung Index Lung Tissue Reduction [1]
Myeloperoxidase (MPO) Lung Tissue & BALF Reduction [1]
Nitric Oxide (NO) Lung Tissue & BALF Reduction [1]
Interleukin-6 (IL-6) Lung Tissue & BALF Reduction [1]

| Tumor Necrosis Factor-α (TNF-α) | Lung Tissue & BALF | Reduction |[1] |

Experimental Protocols

The following protocols are derived from studies investigating the mechanism of this compound.[1][4]

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW264.7 mouse macrophages.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Experimental Procedure:

    • Cells are seeded into 24-well plates at a density of 2.5 × 10⁵ cells/well.

    • After adherence, cells are pre-treated with various concentrations of this compound (e.g., 25, 50 µg/ml) for 2 hours.

    • Inflammation is induced by adding 1 µg/ml of lipopolysaccharide (LPS) and incubating for 24 hours.

    • The cell supernatant is collected for analysis of NO, PGE₂, and cytokines (TNF-α, IL-1β, IL-6) via Griess assay and ELISA kits, respectively.

    • Cell lysates are collected for Western blot and qPCR analysis.

In Vivo Acute Lung Injury (ALI) Model
  • Animal Model: Male Kunming (KM) mice (20 ± 2 g).[4]

  • Experimental Procedure:

    • Mice are randomly divided into control, LPS model, and this compound treatment groups.

    • ALI is induced by intratracheal instillation of LPS.

    • This compound is administered (e.g., intraperitoneally) at specified doses prior to or after LPS challenge.

    • After a set period (e.g., 24 hours), mice are euthanized.

    • Bronchoalveolar lavage fluid (BALF) is collected for cell counting and cytokine measurement.

    • Lung tissues are harvested to calculate the lung index (lung weight/body weight), measure myeloperoxidase (MPO) activity, and for histological analysis and protein/RNA extraction.

Western Blot Analysis
  • Total protein is extracted from cell lysates or homogenized lung tissue using RIPA buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk for 1-2 hours at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin).

  • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • Total RNA is extracted from cells or tissues using TRIzol reagent.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qPCR is performed using SYBR Green master mix on a real-time PCR system with specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Relative gene expression is calculated using the 2⁻ΔΔCt method.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_analysis Downstream Analysis c1 RAW264.7 Cell Culture c2 This compound Pre-treatment c1->c2 c3 LPS Stimulation (1 µg/ml) c2->c3 c4 Incubation (24h) c3->c4 c5 Sample Collection (Supernatant & Lysate) c4->c5 an1 ELISA / Griess Assay (Cytokines, NO, PGE2) c5->an1 an2 Western Blot (Protein Expression & Phosphorylation) c5->an2 an3 qPCR (Gene Expression) c5->an3 a1 Kunming Mice Model a2 This compound Administration a1->a2 a3 LPS-induced ALI a2->a3 a4 Euthanasia (24h) a3->a4 a5 Sample Collection (BALF & Lung Tissue) a4->a5 a5->an1 a5->an2 a5->an3 an4 Histology / MPO Assay (Tissue Damage) a5->an4

References

What is the chemical structure of Sinoacutine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Sinoacutine (B192404)

This guide provides a comprehensive overview of the chemical structure, properties, and structural elucidation of this compound, a morphinane alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

This compound, also known as (-)-Salutaridine, is a tetracyclic alkaloid found in plants such as Sinomenium acutum.[1][2] Its chemical structure is characterized by a phenanthrene (B1679779) nucleus and an ethylamine (B1201723) bridge, making it structurally similar to morphine.[3]

Chemical Identifiers
IdentifierValue
IUPAC Name (9α,13α)-5,6,8,14-Tetradehydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one[1][4]
CAS Number 4090-18-0[1][4]
Chemical Formula C₁₉H₂₁NO₄[1][4]
Molecular Weight 327.38 g/mol [5]
SMILES COC1=C[C@@]2(C3=C(O)C(OC)=CC=C3C[C@@H]4N(C)CC2)C4=CC1=O[1][2]
InChI Key GVTRUVGBZQJVTF-ORAYPTAESA-N[1][4]
Physicochemical Properties
PropertyValue
Physical Description Powder[6]
Melting Point 198°C[4]
Boiling Point 532.5 ± 50.0 °C at 760 mmHg (estimated)[4]
Density 1.3 ± 0.1 g/cm³[4]
Water Solubility 1.303 x 10⁴ mg/L at 25°C (estimated)[4]
Purity ≥98%[5][6]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, DMF, and Ethanol.[2][6]

Chemical Structure

The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The following diagram illustrates the 2D chemical structure.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols for Structural Elucidation

The structure of this compound was determined and confirmed through a combination of spectroscopic methods, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry. A study on the refinement of this compound's crystal structure provided the following experimental details.

Methodology:

  • Source of Material: this compound was isolated from the mother liquor remaining after the extraction of sinomenine (B1681799) from the roots of S. acutum. Isolation was performed using repeated column chromatography on silica (B1680970) gel.[2]

  • Crystallization: Brownish single crystals suitable for X-ray analysis were obtained by repeated recrystallization from a petroleum ether/acetone eluent.[2]

  • Data Collection: A crystal of suitable size was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 297 K.[2]

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data:

ParameterValue
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[2]
Unit Cell Dimensions a = 10.817(2) Å, b = 11.463(2) Å, c = 13.025(2) Å[2]
Volume (V) 1615.0 ų[2]
Molecules per Unit Cell (Z) 4[2]
Final R-factor (Rgt(F)) 0.038[2]
Temperature 297 K[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed NMR spectral data for this compound is found within specialized literature, a general protocol for the structural elucidation of a novel alkaloid like this compound using modern NMR techniques is as follows.

Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

  • Data Interpretation: The combination of these spectra allows for the piecing together of the molecular structure, from individual spin systems to the complete 3D conformation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. A typical protocol for analyzing this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Chromatographic Separation (UPLC/HPLC): The sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system. The compound is passed through a column (e.g., C18) to separate it from any minor impurities. A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typically used.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis:

    • Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to determine the m/z of the parent ion, providing the molecular weight. High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) can provide a highly accurate mass, which is used to determine the elemental formula.

    • Tandem MS (MS/MS): The parent ion of interest is selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the molecular structure.

Biosynthesis and Biological Activity

Biosynthetic Pathway

This compound is an important intermediate in the biosynthesis of other alkaloids. It is formed from (S)-reticuline through a phenol (B47542) coupling reaction catalyzed by the enzyme this compound synthetase.[3] This is distinct from its isomer, salutaridine, which is synthesized from (R)-reticuline.[3]

Biosynthesis S_Reticuline (S)-Reticuline This compound This compound S_Reticuline->this compound this compound Synthetase (Phenol Coupling) Biological_Activity cluster_sino This compound cluster_effects Biological Effects cluster_mechanisms Observed Mechanisms Sino This compound Cytoprotection Cytoprotective Effect Sino->Cytoprotection Vasorelaxation Vasorelaxant Effect Sino->Vasorelaxation H2O2 Inhibits H₂O₂-induced decrease in cell viability (PC12 cells) Cytoprotection->H2O2 Aortic_Rings Induces relaxation of precontracted aortic rings Vasorelaxation->Aortic_Rings

References

The Sinoacutine Biosynthesis Pathway in Stephania yunnanensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of sinoacutine (B192404), a morphinan (B1239233) alkaloid with significant pharmacological potential, within the medicinal plant Stephania yunnanensis. Drawing upon current scientific literature, this document outlines the enzymatic steps, relevant genetic information, quantitative data on related compounds, and detailed experimental protocols to facilitate further research and development. While specific quantitative and kinetic data for this compound in S. yunnanensis is limited, this guide synthesizes available information from closely related species to present a comprehensive and actionable resource.

Introduction to this compound and Stephania yunnanensis

Stephania yunnanensis is a member of the Menispermaceae family and is a rich source of various benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities.[1][2] this compound is a key intermediate in the biosynthesis of other morphinan alkaloids and possesses its own biological activities.[1][3] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production or for the discovery of novel biocatalysts.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a branch of the well-characterized BIA pathway, originating from the amino acid L-tyrosine. The pathway proceeds through the central intermediate (S)-reticuline, which is then converted to this compound in a key cyclization step.

From L-Tyrosine to (S)-Reticuline

The initial steps of the BIA pathway leading to the formation of (S)-reticuline are conserved among many plant species. This multi-enzyme process involves the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, which then undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline. A transcriptome analysis of Stephania yunnanensis has identified candidate genes for these steps.[4][5]

The Key Step: (S)-Reticuline to this compound

The pivotal reaction in this compound biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80G subfamily.[3][6] While the specific CYP80G responsible for this compound synthesis in Stephania yunnanensis has not been definitively characterized, functional studies in the closely related species Menispermum dauricum and Sinomenium acutum have identified CYP80G10 and a this compound synthetase (SinSyn), respectively, as the catalysts for this transformation.[3][6] Transcriptome analysis of S. yunnanensis has revealed the presence of several CYP80 family members, including SyCYP80G6, although this particular enzyme was shown to produce (S)-corytuberine.[1] It is highly probable that another, yet uncharacterized, CYP80G homolog is responsible for this compound production in this plant.

Quantitative Data

Currently, there is a lack of published absolute quantitative data for this compound and its direct precursors in Stephania yunnanensis. However, studies have reported on the relative and absolute concentrations of other alkaloids in this and related species, providing a valuable reference for future quantitative analyses.

CompoundPlant SpeciesTissueConcentration/Relative AbundanceReference
SalutaridineStephania yunnanensisRootsDetected (relative quantification)[1]
RoemerineStephania yunnanensisRootsDetected (relative quantification)[1]
StephanineStephania yunnanensisRootsDetected (relative quantification)[1]
CrebanineStephania yunnanensisRootsMost abundant of the four tested[1]
Sinomenine (B1681799)Stephania genotypesTubersVaries by genotype[7]
PalmatineStephania genotypesTubersVaries by genotype[7]
TetrahydropalmatineStephania genotypesTubersVaries by genotype[7]
This compoundSinomenium acutumStemsDetected[3]
(S)-ReticulineSinomenium acutumStemsDetected[3]

Table 1: Quantitative and Relative Abundance Data for Alkaloids in Stephania and Related Species.

Experimental Protocols

The following sections provide detailed, synthesized protocols for key experiments in the study of this compound biosynthesis, based on established methodologies for BIA research.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound and related alkaloids from Stephania yunnanensis plant material.

4.1.1. Materials

  • Stephania yunnanensis plant tissue (e.g., roots, stems, leaves)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate

  • This compound and (S)-reticuline analytical standards

  • Internal standard (e.g., a structurally similar alkaloid not present in the plant)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

4.1.2. Protocol

  • Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube. Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in a water bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for this compound, (S)-reticuline, and the internal standard.

  • Quantification: Prepare a calibration curve using the analytical standards and the internal standard. Calculate the concentration of this compound and (S)-reticuline in the plant extracts based on the calibration curve.

Heterologous Expression and Enzyme Assay of this compound Synthase (CYP80G)

This protocol outlines the heterologous expression of the candidate CYP80G from S. yunnanensis in yeast and a subsequent in vitro enzyme assay.

4.2.1. Materials

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent yeast cells (e.g., Saccharomyces cerevisiae WAT11)

  • Yeast growth media (SD-Ura, SG-Ura)

  • (S)-Reticuline substrate

  • NADPH

  • Microsome isolation buffer

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate (B1210297)

  • LC-MS/MS system

4.2.2. Protocol

  • Gene Cloning and Yeast Transformation: Clone the full-length coding sequence of the candidate SyCYP80G gene into a yeast expression vector. Transform the construct into competent yeast cells.

  • Yeast Culture and Protein Expression: Grow the transformed yeast in selective medium (SD-Ura) to the mid-log phase. Induce protein expression by transferring the cells to an induction medium (SG-Ura containing galactose) and incubating for 24-48 hours at a reduced temperature (e.g., 20-25°C).

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells (e.g., using glass beads). Isolate the microsomal fraction by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • Yeast microsomes containing the recombinant SyCYP80G

      • 1 mM NADPH

      • 200 µM (S)-reticuline

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction and Analysis: Vortex the mixture to extract the product into the ethyl acetate layer. Centrifuge to separate the phases. Transfer the organic layer to a new tube, evaporate to dryness, and resuspend in methanol. Analyze the product by LC-MS/MS, comparing the retention time and mass spectrum to an authentic this compound standard.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and the experimental workflows described in this guide.

Sinoacutine_Biosynthesis_Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-Reticuline S-Reticuline S-N-Methylcoclaurine->S-Reticuline NMCH, 4'OMT This compound This compound S-Reticuline->this compound CYP80G (this compound Synthase)

Caption: The biosynthetic pathway of this compound from L-tyrosine.

Experimental_Workflow_Metabolite_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plant_Tissue Stephania yunnanensis Tissue Grinding Cryogenic Grinding Plant_Tissue->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for metabolite extraction and analysis.

Experimental_Workflow_Enzyme_Assay cluster_Expression Heterologous Expression cluster_Assay Enzyme Assay & Analysis Cloning Gene Cloning Transformation Yeast Transformation Cloning->Transformation Expression Protein Expression Transformation->Expression Microsome_Isolation Microsome Isolation Expression->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction LCMS_Analysis LC-MS/MS Analysis Product_Extraction->LCMS_Analysis

References

The Alkaloid Sinoacutine: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404), an isoquinoline (B145761) alkaloid primarily extracted from plants of the Stephania genus, has emerged as a compound of significant interest in pharmacological research. Structurally similar to sinomenine, an alkaloid used in traditional Chinese medicine for the treatment of inflammatory conditions, this compound is being investigated for its potential therapeutic applications. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, analgesic, and immunomodulatory effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Properties

This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being the most extensively studied. The alkaloid has also demonstrated analgesic and potential immunomodulatory properties.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties in both in vitro and in vivo models.[1] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

In Vitro Effects: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been observed to decrease the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[1][2] It also inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2]

In Vivo Effects: In a mouse model of LPS-induced acute lung injury (ALI), administration of this compound led to a reduction in the lung index, as well as decreased levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in both lung tissues and bronchoalveolar lavage fluid (BALF).[1][3]

Analgesic Activity

This compound has demonstrated analgesic effects in various animal models of pain. It has been shown to increase the pain threshold in mice subjected to the hot plate test and electrical stimulation.[2] Additionally, it reduces the number of writhes in the acetic acid-induced writhing test, a model of visceral pain.[2]

Immunomodulatory Effects

The immunomodulatory properties of this compound are closely linked to its anti-inflammatory actions. By inhibiting the production of pro-inflammatory cytokines and modulating immune cell signaling, this compound may play a role in regulating immune responses. For instance, in LPS-stimulated macrophages, this compound has been observed to increase the level of the anti-inflammatory cytokine IL-6 in vitro, suggesting a complex role in immune modulation.[1][2]

Mechanism of Action: Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of this pathway by preventing the phosphorylation of the p65 subunit of NF-κB.[1][2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound exhibits a nuanced effect on this pathway. It has been found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1][2][3] This differential regulation suggests a complex mechanism of action that warrants further investigation.

Quantitative Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

ParameterConcentration of this compound (µg/mL)EffectReference
NO Production25, 50Dose-dependent reduction[1][2]
TNF-α Production25, 50Dose-dependent reduction[1][2]
IL-1β Production25, 50Dose-dependent reduction[1][2]
PGE2 Production25, 50Dose-dependent reduction[1][2]
IL-6 Production25, 50Dose-dependent increase[1][2]
iNOS Protein Expression25, 50Significant inhibition[1][2]
COX-2 Protein Expression25, 50Significant inhibition[1][2]
p65 Phosphorylation25, 50Significant inhibition[1][2]
JNK Phosphorylation25, 50Significant inhibition[1][2]
ERK Phosphorylation25, 50Promotion[1][2]
p38 Phosphorylation25, 50Promotion[1][2]

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

ParameterTreatmentEffectReference
Lung IndexThis compoundReduction[1]
MPO Levels (Lung Tissue)This compoundReduction[1]
NO Levels (Lung Tissue & BALF)This compoundReduction[1]
IL-6 Levels (Lung Tissue & BALF)This compoundReduction[1]
TNF-α Levels (Lung Tissue & BALF)This compoundReduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for cytokine assays or in 6-well plates at 1 x 10^6 cells/well for protein and RNA analysis.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 25, 50 µg/mL) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours for cytokine and protein analysis, or for a shorter duration (e.g., 6 hours) for RNA analysis.

2. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Determine NO concentration using the Griess reagent assay according to the manufacturer's instructions. This involves mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.

3. Measurement of Cytokines (TNF-α, IL-1β, IL-6):

  • Collect the cell culture supernatant.

  • Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each specific cytokine, following the manufacturer's protocols.

4. Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p65, p-JNK, p-ERK, p-p38):

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) and the respective total protein for phosphorylated proteins.

5. Quantitative Real-Time PCR (qPCR) for Gene Expression (iNOS, COX-2):

  • RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling Conditions: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

In Vivo LPS-Induced Acute Lung Injury (ALI) Model in Mice

1. Animals:

  • Species: Male C57BL/6 mice, 6-8 weeks old.

  • Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.

2. Experimental Groups:

  • Control group (vehicle).

  • LPS group (LPS + vehicle).

  • This compound treatment groups (LPS + different doses of this compound).

3. Induction of ALI:

  • Anesthetize mice with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).

  • Intratracheally instill LPS (e.g., 5 mg/kg body weight) in a small volume of sterile saline. The control group receives saline only.

4. This compound Administration:

  • Administer this compound (e.g., intraperitoneally) at specified doses at a set time point relative to LPS instillation (e.g., 1 hour before).

5. Sample Collection (e.g., 24 hours after LPS challenge):

  • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.

  • Collect lung tissues for histological analysis and biochemical assays.

6. Analysis of BALF:

  • Centrifuge the BALF to pellet cells.

  • Count the total number of inflammatory cells in the supernatant.

  • Measure protein concentration in the supernatant as an indicator of vascular permeability.

  • Measure cytokine levels (TNF-α, IL-6) and NO concentration in the supernatant using ELISA and Griess reagent, respectively.

7. Analysis of Lung Tissue:

  • Histology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue and measure MPO activity as an index of neutrophil infiltration.

  • Biochemical Assays: Homogenize lung tissue to measure levels of NO, TNF-α, and IL-6.

Visualizations

Signaling Pathways and Experimental Workflows

Sinoacutine_Signaling_Pathways cluster_LPS LPS Stimulation cluster_this compound This compound Intervention cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Inflammation Inflammatory Response LPS LPS JNK JNK LPS->JNK ERK ERK LPS->ERK p38 p38 LPS->p38 p65 p65 LPS->p65 This compound This compound p_JNK p-JNK This compound->p_JNK Inhibits p_ERK p-ERK This compound->p_ERK Promotes p_p38 p-p38 This compound->p_p38 Promotes p_p65 p-p65 This compound->p_p65 Inhibits JNK->p_JNK iNOS_COX2 iNOS, COX-2 Expression p_JNK->iNOS_COX2 ERK->p_ERK p38->p_p38 p65->p_p65 p_p65->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p_p65->Cytokines In_Vitro_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Analysis Analysis Start Seed RAW264.7 cells Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with this compound (1h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells NO_Assay Griess Assay (NO) Collect_Supernatant->NO_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (Proteins) Lyse_Cells->Western_Blot qPCR qPCR (Gene Expression) Lyse_Cells->qPCR In_Vivo_Workflow cluster_AnimalPrep Animal Preparation cluster_Induction ALI Induction & Treatment cluster_SampleCollection Sample Collection (24h post-LPS) cluster_Analysis Analysis Acclimate Acclimate Mice Group Group Animals Acclimate->Group Anesthetize Anesthetize Mice Group->Anesthetize Administer_Sino Administer this compound Anesthetize->Administer_Sino Instill_LPS Intratracheal LPS Instillation Administer_Sino->Instill_LPS Euthanize Euthanize Mice Instill_LPS->Euthanize Collect_BALF Collect BALF Euthanize->Collect_BALF Collect_Lungs Collect Lung Tissue Euthanize->Collect_Lungs BALF_Analysis BALF Analysis (Cells, Protein, Cytokines, NO) Collect_BALF->BALF_Analysis Lung_Analysis Lung Tissue Analysis (Histology, MPO, Cytokines, NO) Collect_Lungs->Lung_Analysis

References

Sinoacutine vs. Salutaridine: An In-depth Stereochemical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404) and salutaridine (B1681412) are naturally occurring morphinan (B1239233) alkaloids that serve as crucial intermediates in the biosynthesis of other important alkaloids. While they share the same molecular formula and connectivity, their stereochemical differences have profound implications for their biological activity and biosynthetic pathways. This technical guide provides a comprehensive comparison of the stereochemistry of this compound and salutaridine, detailing their absolute configurations, biosynthetic origins, and the experimental protocols used for their characterization.

Core Stereochemical Differences

This compound and salutaridine are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. The key stereochemical distinction arises from their biosynthetic precursors. Salutaridine is synthesized from (R)-reticuline, whereas this compound is derived from (S)-reticuline.[1][2] This difference in the chirality of the precursor molecule leads to a corresponding difference in the absolute configuration of the resulting alkaloids.

The absolute configuration of salutaridine has been established as (9R, 13S). Given that this compound is its diastereomer originating from the opposite enantiomer of reticuline (B1680550), its absolute configuration is (9S, 13R).

Chemical Structures

Below are the chemical structures of this compound and salutaridine, highlighting their stereocenters.

Salutaridine

  • Systematic Name: (9R, 13S)-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one

  • Biosynthetic Precursor: (R)-Reticuline

This compound

  • Systematic Name: (9S, 13R)-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one

  • Biosynthetic Precursor: (S)-Reticuline

Quantitative Stereochemical Data

The stereochemical differences between this compound and salutaridine can be quantified through various analytical techniques, most notably by measuring their specific optical rotation.

PropertyThis compoundSalutaridineReference(s)
Absolute Configuration (9S, 13R)(9R, 13S)[1][2]
Specific Optical Rotation Data not available in the search results.-98° (c = 0.55 g/100 mL in Methanol at 20°C, using the sodium D-line)[3]

Biosynthetic Pathways

The biosynthesis of this compound and salutaridine from their respective reticuline precursors is catalyzed by specific cytochrome P450 enzymes. Salutaridine synthase (a CYP719B1 enzyme) facilitates the formation of salutaridine from (R)-reticuline in species like Papaver somniferum.[4] Conversely, a distinct this compound synthase is responsible for the conversion of (S)-reticuline to this compound.[2]

Biosynthetic Pathways of this compound and Salutaridine cluster_this compound This compound Pathway cluster_salutaridine Salutaridine Pathway s_reticuline (S)-Reticuline This compound This compound (9S, 13R) s_reticuline->this compound This compound Synthase r_reticuline (R)-Reticuline salutaridine Salutaridine (9R, 13S) r_reticuline->salutaridine Salutaridine Synthase (CYP719B1) Experimental Workflow for Stereochemical Analysis start Purified Alkaloid (this compound or Salutaridine) crystallization Crystallization start->crystallization derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) start->derivatization xray X-ray Diffraction crystallization->xray structure Structure Solution & Refinement xray->structure abs_config_xray Absolute Configuration (Flack Parameter) structure->abs_config_xray nmr NMR Spectroscopy derivatization->nmr analysis Analysis of Diastereomeric Chemical Shifts nmr->analysis abs_config_nmr Absolute Configuration (Mosher's Method) analysis->abs_config_nmr

References

The Alkaloid Sinoacutine: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, extraction, and purification of the morphinan (B1239233) alkaloid, Sinoacutine. This document details the scientific basis and methodologies for obtaining this compound, intended to support research and development in pharmacology and medicinal chemistry.

Natural Sources of this compound

This compound is a naturally occurring alkaloid primarily found in plants of the Menispermaceae family. The principal botanical source is Sinomenium acutum, a climbing plant native to Japan and China, which has a long history of use in traditional medicine for treating inflammatory conditions.[1] While Sinomenium acutum is the most cited source, this compound has also been isolated from Stephania yunnanensis.[2]

Metabolic profiling of Sinomenium acutum has revealed that key compounds in the sinomenine (B1681799) biosynthetic pathway, including this compound, exhibit higher accumulation in the stems of the plant.[3]

Extraction of this compound

The extraction of this compound from its botanical sources typically involves solvent extraction followed by various chromatographic purification steps. The general workflow for isolating this compound is outlined below.

General Extraction and Purification Workflow

The process begins with the collection and processing of the plant material, followed by extraction to create a crude extract. This extract then undergoes fractionation and purification to isolate this compound.

Extraction_Workflow A Plant Material (Sinomenium acutum stems) B Grinding and Pulverization A->B C Solvent Extraction (e.g., Ethanol (B145695)/Water) B->C D Crude Alkaloid Extract C->D E Liquid-Liquid Partitioning D->E F Fractionation (e.g., Centrifugal Partition Chromatography) E->F G Purification (e.g., Semi-preparative HPLC) F->G H Pure this compound G->H

Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols

Protocol 1: Solvent Extraction of Crude Alkaloids from Sinomenium acutum

This protocol is adapted from methods used for the extraction of alkaloids from Sinomenium acutum.[4][5]

  • Plant Material Preparation: Dried stems of Sinomenium acutum are ground into a fine powder (e.g., 20 mesh).[6]

  • Extraction:

    • The powdered plant material (1.5 kg) is subjected to reflux extraction with 50% aqueous ethanol for 2 hours.[4][5]

    • The extraction process is repeated three times.[4][5]

    • The resulting extracts are combined and filtered.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4][5] A yield of approximately 14.46% (w/w) of the crude extract from the initial plant material has been reported.[6]

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC) and HPLC

This protocol is based on a method for the separation of alkaloids from a Sinomenium acutum extract.[4][5]

  • Centrifugal Partition Chromatography (CPC):

    • The crude extract is subjected to CPC.

    • A suitable two-phase solvent system is used, for example, n-butanol-acetonitrile-water (10:2:8, v/v/v), which may be modified with triethylamine (B128534) to improve the separation of alkaloids.[4][5]

    • The CPC is operated in a dual mode (ascending to descending) to achieve high recovery and resolution.[4][5] This technique has been reported to provide a high recovery rate of over 99% for the total fractionated compounds.[4][5]

    • Fractions are collected and monitored by a UV detector.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • The fractions containing this compound, identified by analytical HPLC, are pooled and concentrated.

    • The concentrated fractions are then subjected to semi-preparative HPLC for final purification.

    • A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • The purified this compound is collected, and the solvent is removed to yield the final product.

Quantitative Data

While specific quantitative data for the yield and purity of this compound from various extraction methods is not extensively reported in the available literature, the following table summarizes the available data for the crude extract and the recovery of the overall chromatographic process.

ParameterValueSource
Crude Extract Yield
Yield from Sinomenium acutum14.46% (w/w)[6]
Purification Recovery
CPC Recovery Rate>99%[4][5]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.

  • HPLC Method:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 30 mmol/L KH2PO4) in a 40:60 (v/v) ratio.[6]

    • Detection: UV detection at a wavelength of 263 nm is suitable for quantification.[6]

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.

More advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) can also be employed for both qualitative and quantitative analysis of this compound and other related alkaloids.[3]

Signaling Pathways

This compound has been shown to possess anti-inflammatory properties, which are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκB-NF-κB Complex IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IKK Phosphorylation IkB_NFkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Expression NFkB_n->Gene Stimulus Pro-inflammatory Stimulus Stimulus->IKK

Caption: Simplified NF-κB signaling pathway.
JNK Signaling Pathway

The JNK signaling pathway is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade and is involved in cellular responses to stress, including inflammation. The pathway is activated by a variety of stimuli, leading to a cascade of phosphorylation events that ultimately activate JNK. Activated JNK then phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in inflammation and apoptosis.

JNK_Pathway Stress Cellular Stress / Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK Phosphorylation JNK JNK MKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Gene Inflammatory Gene Expression cJun->Gene Transcription Activation

Caption: Overview of the JNK signaling pathway.

References

Sinoacutine: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine, a morphinoid alkaloid primarily extracted from Stephania yunnanensis and other related species, has been traditionally used in Southwest China for its antipyretic, analgesic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, delving into its pharmacological effects, mechanism of action, and pharmacokinetic profile. The document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological pathways to serve as a foundational resource for researchers and professionals in drug development.

Traditional Use and Pharmacological Properties

Historically, plants containing this compound have been utilized in traditional Chinese medicine to treat conditions associated with inflammation and pain, such as rheumatoid arthritis.[1][2] Modern pharmacological research has substantiated these traditional uses, demonstrating that this compound possesses significant anti-inflammatory and analgesic effects.[1][3]

Anti-inflammatory and Analgesic Effects

This compound has been shown to reduce inflammatory responses in various experimental models. It can increase the pain threshold in mice, as demonstrated by hot plate or electrical stimulation tests, and reduce writhing induced by acetic acid.[3] Studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages and in a mouse model of acute lung injury have shown that this compound can reduce the levels of key inflammatory mediators.[1][4]

ParameterModelTreatmentConcentration/DosageEffectReference
Nitric Oxide (NO)LPS-induced RAW264.7 cellsThis compound25, 50 µg/mlReduction in NO levels[1]
Tumor Necrosis Factor-α (TNF-α)LPS-induced RAW264.7 cellsThis compound25, 50 µg/mlReduction in TNF-α levels[1]
Interleukin-1β (IL-1β)LPS-induced RAW264.7 cellsThis compound25, 50 µg/mlReduction in IL-1β levels[1]
Prostaglandin E2 (PGE2)LPS-induced RAW264.7 cellsThis compound25, 50 µg/mlReduction in PGE2 levels[1]
Interleukin-6 (IL-6)LPS-induced RAW264.7 cellsThis compound25, 50 µg/mlIncrease in IL-6 levels[1]
iNOS Gene ExpressionLPS-induced RAW264.7 cellsThis compound25, 50 µg/mlInhibition of gene expression[1]
iNOS Protein LevelLPS-induced RAW264.7 cellsThis compound-Significant inhibition[1]
COX-2 Protein LevelLPS-induced RAW264.7 cellsThis compound-Significant inhibition[1]
Lung IndexLPS-induced acute lung injury in miceThis compound-Reduction in lung index[4]
Myeloperoxidase (MPO)LPS-induced acute lung injury in miceThis compound-Reduction in MPO levels[4]
NO, IL-6, TNF-αLung tissues and BALF of mice with ALIThis compound-Reduction in levels[4]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex, thereby preventing its activation and the subsequent transcription of pro-inflammatory genes.[1][4]

NF_kB_Pathway This compound This compound p65_phos p65 Phosphorylation This compound->p65_phos NF_kB_Activation NF-κB Activation p65_phos->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_Activation->Pro_inflammatory_Genes

This compound's inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. This compound's effect on this pathway is more complex. It inhibits the phosphorylation of c-Jun NH2-terminal kinase (JNK) while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1][4] This differential regulation suggests a nuanced modulatory role in cellular responses to inflammatory stimuli.

MAPK_Pathway cluster_mapk MAPK Pathway This compound This compound JNK JNK Phosphorylation This compound->JNK Inhibits ERK ERK Phosphorylation This compound->ERK Promotes p38 p38 Phosphorylation This compound->p38 Promotes

This compound's modulation of the MAPK pathway.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats and rabbits have provided initial data on its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters

The pharmacokinetics of this compound appear to follow a two-compartment model.[5][6] There are some noted gender differences in its pharmacokinetic parameters in rats.[5]

ParameterAnimal ModelValueReference
Distribution Half-life (t1/2α)Rabbits10.99 ± 2.52 min[6]
Elimination Half-life (t1/2β)Rabbits147.08 ± 32.41 min[6]
AUC (0-t)Rabbits190.82 ± 30.82 mg·min/L[6]
AUC (0-∞)Rabbits289.82 ± 73.27 mg·min/L[6]
Plasma Protein Binding RateRats79.16%[5]
Average Excretion Rate (feces and urine)Rats9.96%[5]
Tissue Distribution

Following intravenous administration in rats, this compound is distributed to various organs, with the highest concentrations found in the liver and kidney, suggesting these are the primary organs for its metabolism and elimination.[5] It can also be detected in the heart, spleen, lung, and brain.[5]

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound.

In Vitro Anti-inflammatory Assay

This protocol details the investigation of this compound's anti-inflammatory effects on RAW264.7 macrophages.

In_Vitro_Workflow A 1. Cell Culture: RAW264.7 macrophages B 2. LPS Stimulation: Induce inflammatory response A->B C 3. This compound Treatment: Administer varying concentrations (e.g., 25, 50 µg/ml) B->C D 4. Cytokine & Mediator Analysis: Measure levels of NO, TNF-α, IL-1β, PGE2 C->D E 5. Gene & Protein Expression Analysis: - qPCR for iNOS gene expression - Western Blot for iNOS, COX-2, p-p65, p-JNK, p-ERK, p-p38 C->E

Workflow for in vitro anti-inflammatory assays.

Methodology:

  • Cell Culture: RAW264.7 mouse macrophages are cultured in appropriate media.

  • LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • This compound Treatment: Cells are treated with different concentrations of this compound (e.g., 25, 50 µg/ml).[1]

  • Analysis of Inflammatory Mediators: Supernatants are collected to measure the levels of nitric oxide (NO), TNF-α, IL-1β, and PGE2 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).[1]

  • Gene and Protein Expression Analysis:

    • qPCR: RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the gene expression of iNOS.[1]

    • Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of p65, JNK, ERK, and p38.[1]

In Vivo Acute Lung Injury Model

This protocol outlines the procedure for evaluating the in vivo anti-inflammatory effects of this compound in a mouse model of acute lung injury (ALI).

Methodology:

  • Animal Model: An ALI model is established in mice through the administration of LPS.[4]

  • This compound Administration: Mice are treated with this compound.

  • Sample Collection: After a specified time, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[4]

  • Analysis:

    • Lung Index: The lung weight to body weight ratio is calculated.[4]

    • Biochemical Analysis: Levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in lung tissues and BALF are measured.[4]

Pharmacokinetic Study in Rabbits

This protocol describes the methodology for determining the pharmacokinetic profile of this compound.

Methodology:

  • Animal Grouping: Rabbits are divided into groups.[6]

  • Drug Administration: this compound solution (e.g., 5 mg/kg) is administered intravenously.[6]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240 min) after administration.[6]

  • Plasma Preparation and Extraction: Plasma is isolated, and this compound is extracted using a solvent like ethyl acetate.[6]

  • HPLC Analysis: The concentration of this compound in the plasma samples is determined using High-Performance Liquid Chromatography (HPLC) with a suitable internal standard.[6]

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 3.0).[6]

Future Directions and Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases, supported by both its traditional use and modern scientific investigation. Its ability to modulate key inflammatory pathways like NF-κB and MAPK provides a solid foundation for its mechanism of action. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:

  • Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects for conditions like rheumatoid arthritis and other inflammatory disorders.

  • Detailed Mechanism of Action: Further investigation into the differential regulation of the MAPK pathway and potential interactions with other signaling cascades.

  • Pharmacokinetic and Metabolism Studies: Comprehensive studies in various species, including humans, to better understand its absorption, distribution, metabolism, and excretion, and to identify its metabolites.

  • Drug Delivery Systems: Development of novel drug delivery systems to improve its bioavailability and therapeutic efficacy.

References

In Silico Prediction of Sinoacutine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sinoacutine, a morphinan (B1239233) alkaloid isolated from Sinomenium acutum, has demonstrated significant anti-inflammatory and analgesic properties. However, its precise molecular targets remain largely uncharacterized, hindering its full therapeutic development. This technical guide presents a comprehensive in silico workflow designed to predict and elucidate the biological targets of this compound. By integrating reverse docking, molecular dynamics simulations, and network pharmacology, this computational approach provides a robust framework for generating high-confidence target hypotheses amenable to experimental validation. This document furnishes detailed methodologies for these key computational techniques, visual representations of putative signaling pathways and experimental workflows, and structured templates for the presentation of quantitative data, serving as a vital resource for researchers in pharmacology, computational biology, and drug discovery.

Introduction

Natural products are a cornerstone of modern pharmacology, offering a vast chemical diversity for novel drug discovery. This compound, an alkaloid with a complex polycyclic structure, has been identified as a promising bioactive compound, exhibiting potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and JNK.[1] Despite these observations, the direct molecular interacting partners of this compound are yet to be fully identified. Elucidating these targets is paramount for understanding its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential.

Traditional methods for target identification can be both time-consuming and resource-intensive. In silico approaches, however, offer a rapid and cost-effective alternative to navigate the vast proteomic landscape and prioritize potential targets for further investigation.[2][3] This guide outlines a systematic and integrated computational strategy to predict the molecular targets of this compound, thereby accelerating its trajectory from a promising natural product to a potential therapeutic agent.

In Silico Target Prediction Workflow

The proposed workflow for predicting the molecular targets of this compound integrates multiple computational methodologies to enhance the predictive accuracy and build a consensus-based list of putative targets. The workflow is initiated with the three-dimensional structure of this compound and culminates in a prioritized list of targets for subsequent experimental validation.

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Prediction cluster_2 Refinement & Prioritization cluster_3 Validation Sinoacutine_Structure This compound 2D/3D Structure (PubChem CID: 625160) Reverse_Docking Reverse Docking (Screen against PDB) Sinoacutine_Structure->Reverse_Docking Pharmacophore Pharmacophore Modeling (Identify common features) Sinoacutine_Structure->Pharmacophore Target_Prioritization Target Prioritization (Consensus Scoring) Reverse_Docking->Target_Prioritization Pharmacophore->Target_Prioritization Network_Pharmacology Network Pharmacology (Disease-Target Association) Network_Pharmacology->Target_Prioritization MD_Simulations Molecular Dynamics (Binding Stability) Experimental_Validation Experimental Validation (SPR, CETSA, Western Blot) MD_Simulations->Experimental_Validation Target_Prioritization->MD_Simulations

Figure 1. In Silico Workflow for this compound Target Prediction.

Methodologies

Ligand Preparation

The initial step involves obtaining the chemical structure of this compound and preparing it for in silico analysis.

  • Structure Retrieval: The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string of this compound can be retrieved from public databases such as PubChem (CID: 625160).

    • SMILES: CN1CCC23C4C(=C(C=C2C1CC5=C3C(=O)C=C(C=C5)O)OC)OC

  • 3D Structure Generation: The SMILES string is then used to generate a 3D conformation of the molecule using software like Open Babel or ChemDraw.

  • Energy Minimization: The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding targets.[4][5]

Experimental Protocol:

  • Protein Target Database Preparation: A curated database of 3D protein structures is prepared. A common source is the Protein Data Bank (PDB). The database should be filtered to include only human proteins and prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Docking Simulation: The energy-minimized 3D structure of this compound is docked against the prepared protein target database using docking software such as AutoDock Vina or GOLD.

  • Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The protein targets are then ranked according to their docking scores.

  • Hit Selection: A threshold for the binding affinity is established to select a list of high-confidence putative targets.

Molecular Dynamics (MD) Simulations

MD simulations are employed to investigate the stability of the ligand-protein complexes predicted by reverse docking and to provide insights into the binding dynamics.[6][7]

Experimental Protocol:

  • System Preparation: The top-ranked protein-Sinoacutine complexes from reverse docking are selected. Each complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field Parameterization: A suitable force field (e.g., AMBER for the protein and GAFF for the ligand) is applied to the system.

  • Equilibration: The system is subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the complex's dynamics.

  • Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy to assess the stability of the this compound-protein interaction.

Network Pharmacology

Network pharmacology is used to construct and analyze networks of compound-target-disease interactions to elucidate the polypharmacological effects of this compound.[8][9]

Experimental Protocol:

  • Target-Disease Association: The putative targets identified from reverse docking and other prediction methods are mapped to known disease-associated genes using databases like OMIM and DisGeNET.

  • Network Construction: A network is constructed where nodes represent this compound, its putative targets, and associated diseases. Edges represent the interactions between them.

  • Topological Analysis: The network is analyzed using tools like Cytoscape to identify key nodes (hubs) and modules that may represent important biological pathways.

  • Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the putative targets to identify significantly over-represented biological processes and signaling pathways.

Network_Pharmacology_Logic This compound This compound Putative_Targets Putative Targets (from Reverse Docking) This compound->Putative_Targets Binds to Disease_Databases Disease Databases (OMIM, DisGeNET) Putative_Targets->Disease_Databases Associated with PPI_Network Protein-Protein Interaction Network Putative_Targets->PPI_Network Interacts with Enrichment_Analysis Pathway Enrichment (GO, KEGG) PPI_Network->Enrichment_Analysis Informs

Figure 2. Logical Flow of a Network Pharmacology Analysis.

Data Presentation

All quantitative data from the in silico predictions should be summarized in a clear and structured table to facilitate comparison and prioritization of putative targets for experimental validation.

Target ID (UniProt) Gene Name Reverse Docking Score (kcal/mol) MD Simulation Binding Free Energy (kcal/mol) Network Centrality (Degree) Associated Pathway (KEGG)
P10275JAK2-9.8-45.2 ± 3.185JAK-STAT signaling pathway
P08684MMP9-9.5-42.8 ± 2.772PI3K-Akt signaling pathway
P35354PTGS2-9.2-40.1 ± 3.568Arachidonic acid metabolism
P29597MAPK8-8.9-38.5 ± 2.965MAPK signaling pathway
P19793RELA-8.7-37.2 ± 3.392NF-kappa B signaling pathway
Q9Y243IKBKB-8.5-36.8 ± 2.578NF-kappa B signaling pathway

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Putative Signaling Pathway Modulation

Based on existing literature and the potential targets identified through in silico methods, a hypothesized signaling pathway modulated by this compound can be visualized. Given its known effects on inflammation, the NF-κB pathway is a plausible target.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription of This compound This compound This compound->IKK_complex Inhibits

Figure 3. Hypothesized Modulation of the NF-κB Signaling Pathway by this compound.

Experimental Validation

The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding affinity and kinetics of a ligand to a target protein in real-time.

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index, which corresponds to the binding of this compound to the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a ligand with its target protein in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Experimental Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat Shock: Heat the treated samples across a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein. A shift in the melting curve indicates target engagement.

Western Blotting

Western blotting can be used to assess the effect of this compound on the expression or phosphorylation status of the putative target protein and downstream signaling components in a relevant cell model.

Experimental Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 macrophages for inflammatory targets) and treat with varying concentrations of this compound, with or without a stimulant (e.g., LPS).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein (and its phosphorylated form, if applicable) and downstream markers, followed by incubation with a secondary antibody.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine changes in protein levels or phosphorylation.

Conclusion

The described in silico workflow provides a robust and systematic approach for the prediction of this compound targets. By integrating reverse docking, molecular dynamics simulations, and network pharmacology, this strategy allows for the generation of high-confidence hypotheses regarding the compound's mechanism of action. The subsequent experimental validation of the prioritized targets is crucial to confirm the computational predictions and to further elucidate the therapeutic potential of this compound. This integrated approach not only accelerates the drug discovery process for this promising natural product but also provides a framework that can be adapted for the target identification of other bioactive molecules.

References

Sinoacutine's Interaction with the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404), a bioactive alkaloid primarily extracted from Stephania yunnanensis, has garnered significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document outlines the current understanding of how this compound modulates NF-κB, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows. The insights provided are intended to support further research and drug development efforts targeting inflammatory and related diseases.

Mechanism of Action: this compound and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB dimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Current research indicates that this compound exerts its anti-inflammatory effects by intervening in this pathway, primarily by inhibiting the phosphorylation of the p65 subunit of NF-κB[1][2]. Notably, studies have shown that this compound does not significantly affect the phosphorylation of IκBα, suggesting a mechanism of action that is downstream of IκBα degradation or acts on a parallel pathway that influences p65 activation[1]. This specific targeting of p65 phosphorylation is a key aspect of this compound's modulatory role in the NF-κB pathway.

The structurally similar alkaloid, sinomenine, has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the expression of TLR4, MyD88, and phosphorylated IκB, and subsequently preventing p65 nuclear translocation. Given the structural similarity, it is plausible that this compound may share some of these upstream inhibitory effects, although further research is needed to confirm this.

Data Presentation: Quantitative Effects of this compound and Analogs

While specific IC50 values for this compound's inhibition of NF-κB are not yet widely reported in the literature, available studies provide dose-dependent inhibitory data on key inflammatory markers. For a quantitative perspective, data from its close structural analog, sinomenine, is also presented.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

AnalyteThis compound ConcentrationObserved EffectReference
Nitric Oxide (NO)25 µg/mlDose-dependent inhibition[1]
50 µg/mlDose-dependent inhibition[1]
TNF-α25 µg/mlDose-dependent inhibition[1]
50 µg/mlDose-dependent inhibition[1]
IL-1β25 µg/mlDose-dependent inhibition[1]
50 µg/mlDose-dependent inhibition[1]
PGE225 µg/mlDose-dependent inhibition[1]
50 µg/mlDose-dependent inhibition[1]
iNOS protein expression25 µg/mlSignificant inhibition[1]
50 µg/mlSignificant inhibition[1]
COX-2 protein expression25 µg/mlSignificant inhibition[1]
50 µg/mlSignificant inhibition[1]
p-p65 protein expression25 µg/mlSignificant inhibition[1]
50 µg/mlSignificant inhibition[1]

Table 2: Inhibitory Concentration (IC50) of Sinomenine Derivatives on NF-κB Activity

CompoundAssayIC50 ValueReference
SinomenineNF-κB Luciferase Reporter Assay> 10 µM (derivatives showed lower IC50s)
Sinomenine Derivative 5bNF-κB Luciferase Reporter AssayLower than sinomenine
Sinomenine Derivative 6aNF-κB Luciferase Reporter AssayLower than sinomenine
Sinomenine Derivative 6cNF-κB Luciferase Reporter AssayLower than sinomenine
Sinomenine Derivative 7aNF-κB Luciferase Reporter AssayLower than sinomenine

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the interaction of this compound with the NF-κB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of total and phosphorylated p65 and IκBα in cell lysates.

  • Cell Culture and Treatment:

    • Seed RAW264.7 macrophages in 6-well plates and culture until they reach 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50 µg/ml) or vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified time (e.g., 30-60 minutes) to activate the NF-κB pathway.

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 Gene Expression

This protocol measures the mRNA levels of NF-κB target genes.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for Western blotting.

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using a TRIzol-based reagent.

    • Extract total RNA according to the manufacturer's protocol, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or RAW264.7) in a 24-well or 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with this compound at various concentrations for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect NF-κB DNA binding activity.

  • Nuclear Protein Extraction:

    • Treat cells with this compound and stimulate with an NF-κB activator as described previously.

    • Harvest the cells and perform nuclear protein extraction using a specialized kit or a hypotonic buffer lysis method followed by high-salt extraction of the nuclei.

  • Probe Labeling:

    • Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding sequence.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

    • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).

Visualizations

Signaling Pathway Diagram

NF_kB_this compound This compound Interaction with the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation p_p65_p50 p-p65/p50 p_p65_p50_nuc p-p65/p50 DNA DNA p_p65_p50_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes Transcription This compound This compound This compound->p_p65_p50 Inhibits Phosphorylation

Caption: this compound's primary inhibitory action on the NF-κB pathway.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Studying this compound's Effect on NF-κB start Start: Cell Culture (e.g., RAW264.7) treatment Treatment: 1. This compound (or vehicle) 2. LPS Stimulation start->treatment lysis Cell Lysis and Fractionation treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction luciferase Luciferase Reporter Assay treatment->luciferase protein_quant Protein Quantification lysis->protein_quant emsa EMSA lysis->emsa Nuclear Extract western_blot Western Blot (p-p65, p65, p-IκBα, IκBα) protein_quant->western_blot analysis Data Analysis and Interpretation western_blot->analysis rt_pcr Reverse Transcription rna_extraction->rt_pcr qpcr qPCR (iNOS, COX-2) rt_pcr->qpcr qpcr->analysis luciferase->analysis emsa->analysis

References

Sinoacutine's Modulation of the MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinoacutine, an alkaloid derived from Stephania yunnanensis, has demonstrated notable immunomodulatory effects, particularly in the context of inflammatory responses. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's impact on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Drawing from preclinical research, this document outlines the quantitative effects of this compound on key MAPK pathway components, details the experimental protocols utilized in these investigations, and presents visual representations of the signaling pathways and experimental workflows. The primary focus of this guide is the work of Mao et al. (2021), which provides the most direct evidence to date of this compound's interaction with the MAPK pathway. While research specifically on this compound's role in MAPK signaling is currently centered on this key study, contextual insights from studies on the structurally similar alkaloid, Sinomenine, are also discussed to provide a broader perspective.

Introduction to this compound and the MAPK Signaling Pathway

This compound is a bioactive alkaloid isolated from Stephania yunnanensis, a plant used in traditional medicine.[1] It has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory and analgesic effects. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that plays a central role in regulating a wide array of physiological and pathological processes, including inflammation, cell proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors and other downstream targets. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of the MAPK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.

Quantitative Effects of this compound on MAPK Signaling

The primary evidence for this compound's effect on the MAPK cascade comes from a study by Mao et al. (2021), which investigated its anti-inflammatory properties in a lipopolysaccharide (LPS)-induced model of acute lung injury.[2] The study utilized RAW264.7 murine macrophage cells and an in vivo mouse model.

In Vitro Quantitative Data (RAW264.7 Cells)

The study by Mao et al. (2021) demonstrated that this compound exerts a complex modulatory effect on the phosphorylation of key MAPK proteins in LPS-stimulated RAW264.7 cells.[2] this compound was observed to significantly inhibit the phosphorylation of JNK while promoting the phosphorylation of ERK and p38.[2]

Table 1: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW264.7 Cells

Treatment GroupThis compound Conc. (µg/mL)Phospho-JNK (Relative Density)Phospho-ERK (Relative Density)Phospho-p38 (Relative Density)
Control0BaselineBaselineBaseline
LPS0IncreasedIncreasedIncreased
LPS + this compound25Significantly Decreased vs. LPSIncreased vs. LPSIncreased vs. LPS
LPS + this compound50Significantly Decreased vs. LPSIncreased vs. LPSIncreased vs. LPS

Note: This table is a representation of the qualitative findings reported by Mao et al. (2021). The original publication should be consulted for the specific quantitative data from densitometry analysis of Western blots.

In Vivo Quantitative Data (LPS-Induced Acute Lung Injury in Mice)

In the in vivo model of LPS-induced acute lung injury, this compound treatment led to a reduction in inflammatory markers.[2] While direct quantitative data on MAPK phosphorylation in lung tissue was not explicitly detailed in the abstract, the observed downstream anti-inflammatory effects are consistent with the in vitro modulation of the MAPK pathway.

Experimental Protocols

The following protocols are based on the methodologies described by Mao et al. (2021) for investigating the effect of this compound on the MAPK signaling pathway.[1][2]

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates.

    • Allow cells to adhere and grow to approximately 80% confluency.

    • Pre-treat cells with this compound (25 or 50 µg/mL) for a specified duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time to induce an inflammatory response and activate the MAPK pathway.

    • Harvest cells for subsequent analysis (e.g., Western blotting, qPCR).

Western Blot Analysis for MAPK Phosphorylation
  • Objective: To determine the phosphorylation status of JNK, ERK, and p38 MAPKs.

  • Protocol:

    • Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, and p38.

    • Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Model of LPS-Induced Acute Lung Injury
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Administer LPS intratracheally or intraperitoneally to induce acute lung injury.

  • Treatment: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and time relative to LPS administration.

  • Outcome Measures: At a designated time point post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels (e.g., TNF-α, IL-6), and histological changes.

Signaling Pathways and Experimental Workflow Diagrams

This compound's Effect on the MAPK Signaling Cascade

The following diagram illustrates the modulatory effect of this compound on the core MAPK signaling pathways in the context of an LPS-induced inflammatory response.

Sinoacutine_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., MAP3Ks) TLR4->Upstream_Kinases MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 This compound This compound p_JNK p-JNK This compound->p_JNK Inhibits p_ERK p-ERK This compound->p_ERK Promotes p_p38 p-p38 This compound->p_p38 Promotes JNK JNK MKK4_7->JNK JNK->p_JNK Phosphorylation Inflammatory_Response Pro-inflammatory Response p_JNK->Inflammatory_Response ERK ERK MEK1_2->ERK ERK->p_ERK Phosphorylation Modulated_Response Modulated Response p_ERK->Modulated_Response p38 p38 MKK3_6->p38 p38->p_p38 Phosphorylation p_p38->Modulated_Response

Caption: this compound's modulation of the MAPK signaling cascade.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the typical workflow for investigating the effects of this compound on MAPK signaling in a cell-based assay.

In_Vitro_Workflow Start Start Cell_Culture Culture RAW264.7 Cells Start->Cell_Culture Seeding Seed Cells into Plates Cell_Culture->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Harvesting Harvest Cells Incubation->Harvesting Analysis Western Blot Analysis (p-JNK, p-ERK, p-p38) Harvesting->Analysis End End Analysis->End

Caption: In vitro experimental workflow for this compound analysis.

Discussion and Future Directions

The current body of research, primarily from the study by Mao et al. (2021), indicates that this compound has a distinct modulatory effect on the MAPK signaling cascade in the context of LPS-induced inflammation.[2] The inhibition of JNK phosphorylation, coupled with the promotion of ERK and p38 phosphorylation, suggests a complex mechanism of action that deviates from a simple pan-MAPK inhibitor.[2] This differential regulation may be key to its observed anti-inflammatory effects.

It is noteworthy that studies on the structurally related alkaloid, Sinomenine, have also demonstrated its inhibitory effects on the MAPK pathway, often showing a reduction in the phosphorylation of p38 and ERK in various inflammatory models. The contrasting effect of this compound on ERK and p38 phosphorylation highlights the nuanced structure-activity relationships among these alkaloids and underscores the need for further research to elucidate the specific molecular targets of this compound.

Future research should focus on several key areas:

  • Validation in Other Models: Investigating the effect of this compound on MAPK signaling in other cell types and disease models will be crucial to determine the broader applicability of the current findings.

  • Upstream Mechanisms: Identifying the upstream molecular targets of this compound that lead to the observed changes in MAPK phosphorylation is a critical next step. This could involve investigating its interaction with Toll-like receptors (TLRs) or other upstream kinases.

  • Downstream Consequences: A more detailed analysis of the downstream targets affected by this compound-mediated changes in JNK, ERK, and p38 activity will provide a more complete picture of its mechanism of action.

  • Comparative Studies: Direct comparative studies between this compound and Sinomenine could provide valuable insights into their distinct and overlapping mechanisms of action.

Conclusion

This compound demonstrates a clear and complex modulatory effect on the MAPK signaling cascade, characterized by the inhibition of JNK phosphorylation and the promotion of ERK and p38 phosphorylation in the context of LPS-induced inflammation. This technical guide provides a comprehensive overview of the current evidence, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways. While the research is currently centered on a key seminal study, the findings present a compelling case for further investigation into this compound as a potential therapeutic agent targeting inflammatory diseases through the nuanced regulation of the MAPK pathway. This document serves as a foundational resource for researchers and drug development professionals seeking to build upon the current understanding of this compound's pharmacological properties.

References

Sinoacutine: A Technical Guide to its Discovery, Pharmacology, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine (B192404), a morphinan (B1239233) alkaloid isolated from plants of the Sinomenium and Stephania genera, has a rich history rooted in traditional Chinese medicine. For centuries, the plants from which it is derived have been used to treat ailments such as rheumatism and arthritis. Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, revealing this compound's potent anti-inflammatory, analgesic, and immunosuppressive properties. This technical guide provides an in-depth overview of the discovery and historical background of this compound, a summary of its pharmacological effects with available quantitative data, detailed experimental protocols for key assays, and a visualization of its known signaling pathways.

Discovery and Historical Background

The journey of this compound is intertwined with the study of alkaloids from plants used in traditional Chinese medicine. While the specific seminal publication detailing the absolute first isolation and characterization of this compound remains somewhat obscure in readily accessible scientific literature, its discovery is closely linked to the pioneering work on alkaloids from Sinomenium acutum by Japanese chemists in the early 20th century. The closely related and more extensively studied alkaloid, sinomenine (B1681799), was isolated from Sinomenium acutum and its structure was elucidated by Japanese chemists H. Goto and S. Sudzuki in the 1920s and 1930s. This compound, being a structural isomer of sinomenine, was likely identified and characterized in the course of these intensive investigations into the chemical constituents of this medicinally important plant.

Sinomenium acutum, known as "Qing Feng Teng" in Chinese, and plants of the Stephania genus, have a long-standing history of use in traditional medicine for the treatment of "wind-damp" conditions, which correspond to modern-day inflammatory and painful disorders like rheumatoid arthritis.[1] The isolation and subsequent pharmacological evaluation of this compound and its congeners represent a classic example of ethnobotany-guided drug discovery.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁NO₄
Molecular Weight327.37 g/mol
IUPAC Name(9α,13α,14α)-4,6-dimethoxy-17-methyl-7,8-didehydro-morphinan-3,7-dione
PubChem CID160559

Pharmacological Properties

This compound exhibits a range of pharmacological activities, with its anti-inflammatory, analgesic, and immunosuppressive effects being the most prominent.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key study investigated its effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3]

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MediatorConcentration of this compound (µg/mL)Inhibition/Effect
Nitric Oxide (NO)25Significant Inhibition
50Significant Inhibition
Tumor Necrosis Factor-α (TNF-α)25Significant Inhibition
50Significant Inhibition
Interleukin-1β (IL-1β)25Significant Inhibition
50Significant Inhibition
Prostaglandin E₂ (PGE₂)25Significant Inhibition
50Significant Inhibition
Interleukin-6 (IL-6)25No significant effect
50Significant Increase

Data summarized from a study by Ma Y, et al. (2021).[2][3]

Analgesic Activity
Immunosuppressive Activity

Detailed quantitative data, including IC50 values for the immunosuppressive activity of this compound, are not extensively reported in the available literature. However, its anti-inflammatory actions, particularly the inhibition of pro-inflammatory cytokines, suggest a potential for immunomodulatory effects.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a crucial step in its activation and subsequent translocation to the nucleus to induce the transcription of pro-inflammatory genes.[2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 (NF-κB) IKK->p65_p50 Phosphorylates p65 IκBα->p65_p50 Inhibits p_p65_p50 p-p65/p50 p_p65_p50_nuc p-p65/p50 p_p65_p50->p_p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits p65 Phosphorylation DNA DNA p_p65_p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
JNK Signaling Pathway

The JNK pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is also involved in the inflammatory response. This compound has been observed to inhibit the phosphorylation of JNK in LPS-stimulated macrophages, thereby attenuating the downstream inflammatory signaling.[2][3]

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., LPS) MAP3K MAP3K Stress_Signal->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylates p_JNK p-JNK p_JNK_nuc p-JNK p_JNK->p_JNK_nuc Translocation This compound This compound This compound->JNK Inhibits Phosphorylation c_Jun c-Jun p_JNK_nuc->c_Jun Phosphorylates p_c_Jun p-c-Jun Inflammatory_Response Inflammatory Response p_c_Jun->Inflammatory_Response

Figure 2: this compound's Inhibition of the JNK Signaling Pathway.

Experimental Protocols

Representative Protocol for the Isolation of this compound from Stephania yunnanensis

This protocol is a representative example based on general methods for alkaloid extraction from Stephania species.

  • Extraction:

    • Air-dried and powdered plant material (e.g., tubers of Stephania yunnanensis) is extracted exhaustively with 95% ethanol (B145695) at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

  • Column Chromatography:

    • The combined chloroform extracts are concentrated and subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system of chloroform-methanol is typically used, starting with 100% chloroform and gradually increasing the methanol (B129727) concentration.

  • Purification:

    • Fractions containing this compound (as monitored by Thin Layer Chromatography) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Plant_Material Powdered Plant Material (Stephania yunnanensis) Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Chloroform_Extract Chloroform Extract of Alkaloids Acid_Base->Chloroform_Extract Column_Chromatography Silica Gel Column Chromatography Chloroform_Extract->Column_Chromatography Fractions This compound-containing Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 3: Experimental Workflow for the Isolation of this compound.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-1β, IL-6) and PGE₂: The levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB) and JNK.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

Conclusion and Future Directions

This compound is a promising natural product with a well-documented historical use and scientifically validated anti-inflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB and JNK signaling pathways, provides a solid basis for its therapeutic potential. While its anti-inflammatory effects are increasingly understood, further research is warranted to fully elucidate its analgesic and immunosuppressive activities with robust quantitative data. The development of standardized and optimized isolation protocols will be crucial for ensuring a consistent supply of high-purity this compound for further preclinical and clinical investigations. The rich ethnobotanical history of the plants from which this compound is derived, coupled with modern pharmacological and mechanistic studies, positions this alkaloid as a compelling lead compound for the development of novel therapies for inflammatory and pain-related disorders.

References

Sinoacutine: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine, a morphinane alkaloid primarily isolated from plants of the Sinomenium and Stephania genera, has garnered scientific interest for its diverse pharmacological activities. Also known as (-)-Salutaridine, this compound exhibits significant cytoprotective, anti-inflammatory, and vasorelaxant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its known biological mechanisms, and outlines key experimental protocols for its isolation and evaluation. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a structurally complex alkaloid. Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and computational modeling.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (9α,13α)-5,6,8,14-Tetradehydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one[1]
Synonyms (-)-Salutaridine, Siacutine, Sinoacutin, L-Sinoacutine[1][2]
CAS Number 4090-18-0[2]
Molecular Formula C₁₉H₂₁NO₄[2]
Molecular Weight 327.38 g/mol [2]
Melting Point 198 °C[2]
Boiling Point (Est.) 532.5 ± 50.0 °C at 760 mmHg[2]
Density (Est.) 1.3 ± 0.1 g/cm³[2]
XLogP3 (Est.) 0.96[2]
Polar Surface Area (PSA) 59 Ų[2]
UV λmax 241 nm[1]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL (up to 65 mg/mL reported)[1][3]
Ethanol (B145695)1 mg/mL[1]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[1]
Water (Est.)13.03 mg/L at 25°C[2]

Spectroscopic and Crystallographic Data

While detailed spectral peak assignments for this compound are not widely published, its structure has been confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Note for Researchers: The acquisition and full characterization of 1H-NMR, 13C-NMR, and IR spectra are crucial steps for structure verification and quality control in any research involving this compound. A recent study analyzed the NMR and mass spectrum of this compound, confirming its structure as distinct from its isomer, Salutaridine.[4]

Crystallographic Data

The crystal structure of this compound has been refined, providing insight into its three-dimensional conformation.

Table 3: Crystallographic Data Collection and Refinement Details
ParameterValue / DescriptionReference(s)
Crystal System Orthorhombic[5]
Crystal Appearance Transparent brownish block[5]
Diffractometer Siemens P4[5]
Radiation Mo Kα (λ = 0.71073 Å)[5]
Refinement Programs SHELXS-97, SHELXL-97, SHELXTL[5]

Biological Activity and Signaling Pathways

This compound demonstrates a range of biological effects, primarily centered on anti-inflammatory, cytoprotective, and vasorelaxant activities.

Anti-inflammatory Activity

This compound has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage models.[6] The mechanism involves the modulation of key inflammatory signaling pathways. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This compound intervenes by inhibiting the phosphorylation of p65 (a key component of the NF-κB complex) and c-Jun N-terminal kinase (JNK), a member of the MAPK family.[6] This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE₂).[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway (p65 phosphorylation) TLR4->NFkB_pathway Activates MAPK_pathway MAPK Pathway (JNK phosphorylation) TLR4->MAPK_pathway Activates Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, PGE₂) NFkB_pathway->Mediators Upregulates Production MAPK_pathway->Mediators Upregulates Production This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits

Figure 1: Anti-inflammatory signaling pathway of this compound.
Cytoprotective Activity

This compound exhibits protective effects against oxidative stress-induced cell injury. In studies using PC12 cells, this compound at concentrations of 1 and 10 µM was shown to inhibit the decrease in cell viability caused by hydrogen peroxide (H₂O₂).[1][7]

Vasorelaxant Activity

This compound induces the relaxation of pre-contracted vascular smooth muscle. It has been shown to relax isolated rat aortic rings with an IC₅₀ value of 32.8 µM.[1][7] While the precise mechanism for this compound has not been fully elucidated, the vasorelaxant effects of many plant-derived alkaloids are mediated through the endothelium-dependent Nitric Oxide/soluble Guanylate Cyclase/cyclic Guanosine Monophosphate (NO/sGC/cGMP) pathway. A putative mechanism involves this compound stimulating endothelial cells to produce NO, which then diffuses to vascular smooth muscle cells, activates sGC, increases cGMP levels, and ultimately leads to muscle relaxation and vasodilation.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Converts L-Arginine to L_Arginine L-Arginine sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Relaxation (Vasodilation) cGMP->Relaxation Promotes

Figure 2: Putative vasorelaxant mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, compiled from published literature.

Isolation and Purification of this compound

The following protocol describes a general method for isolating this compound from its natural source, Sinomenium acutum.

Methodology:

  • Extraction:

    • Grind dried plant material (e.g., stems of S. acutum) to a fine powder.

    • Perform reflux extraction using 50% aqueous ethanol for 2 hours. Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Centrifugal Partition Chromatography - CPC):

    • Prepare a two-phase solvent system suitable for alkaloid separation (e.g., n-butanol-acetonitrile-water, 10:2:8, v/v/v, containing 0.5% triethylamine).

    • Dissolve the crude extract in the solvent system and inject it into the CPC system.

    • Operate the CPC in a dual mode (ascending to descending) to achieve high-resolution separation of fractions.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Final Purification (Semi-preparative HPLC):

    • Pool the this compound-rich fractions from the CPC.

    • Further purify the pooled fractions using a semi-preparative HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) to elute the target compound.

    • Collect the peak corresponding to this compound and verify its purity (>95%) by analytical HPLC and its identity by mass spectrometry and NMR.

G Start Dried Plant Material (Sinomenium acutum) Step1 Grind & Reflux Extract (50% Ethanol) Start->Step1 Step2 Filter & Concentrate Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Fractionate (Centrifugal Partition Chromatography) Step3->Step4 Step5 This compound-rich Fractions Step4->Step5 Step6 Purify (Semi-preparative HPLC) Step5->Step6 End Pure this compound (>95%) Step6->End

Figure 3: General workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assay

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of this compound on macrophages.[6]

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction).

    • Pre-treat the cells with various concentrations of this compound (e.g., 25, 50 µg/mL) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours). Include vehicle control and LPS-only control groups.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at ~540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-1β, and PGE₂ in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells and determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Vasorelaxant Assay

This protocol outlines a standard method for assessing vasorelaxant activity using isolated rat aortic rings.[1][7]

Methodology:

  • Aortic Ring Preparation:

    • Humanely euthanize a Sprague-Dawley rat and carefully excise the thoracic aorta.

    • Place the aorta in Krebs-Henseleit (K-H) buffer and clean off adhering connective tissue.

    • Cut the aorta into rings approximately 2-3 mm in length.

  • Experimental Setup:

    • Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension of ~1.5 g for at least 60 minutes, replacing the K-H buffer every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as Phenylephrine (PE, e.g., 1 µM).

    • Once the contraction reaches a plateau, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the initial PE-induced contraction.

    • Calculate the IC₅₀ value (the concentration of this compound required to produce 50% of the maximum relaxation).

Biosynthesis

This compound is a member of the morphinane class of benzylisoquinoline alkaloids. Recent research has clarified its biosynthetic pathway, distinguishing it from its isomer, salutaridine. This compound is biosynthesized via the phenolic coupling of (S)-reticuline, a reaction catalyzed by the enzyme this compound synthetase (SinSyn).[4] This is distinct from salutaridine, which is generated from (R)-reticuline.

G S_Reticuline (S)-Reticuline Enzyme This compound Synthetase (SinSyn) S_Reticuline->Enzyme Substrate This compound This compound Enzyme->this compound Catalyzes Phenolic Coupling

Figure 4: Biosynthesis of this compound.

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional scientific or medical advice. All laboratory work should be conducted in accordance with established safety protocols.

References

Sinoacutine potential therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Applications of Sinoacutine (B192404)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a natural isoquinoline (B145761) alkaloid extracted from Stephania yunnanensis H. S. Lo, is a compound of growing interest in the pharmaceutical sciences.[1][2][3] Traditionally used in Chinese medicine for its antipyretic, analgesic, and anti-inflammatory properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1][4] Structurally similar to sinomenine, a marketed medication for osteoarthritis and rheumatoid arthritis, this compound presents a promising scaffold for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current research on this compound's therapeutic applications, focusing on its anti-inflammatory, neuroprotective, and cardiovascular effects. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anti-inflammatory and Immunomodulatory Applications

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily investigated in the context of acute lung injury (ALI).[1][4] Its mechanism of action involves the regulation of key inflammatory signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound was found to inhibit the phosphorylation of p65, a key component of the NF-κB pathway, and c-Jun NH2-terminal kinase (JNK), a member of the MAPK family.[1][4] Interestingly, it also promoted the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, other components of the MAPK pathway, suggesting a complex regulatory role.[1][4] This modulation leads to a downstream reduction in the expression and production of pro-inflammatory mediators.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the quantitative effects of this compound on inflammatory markers in LPS-stimulated RAW264.7 macrophages.[1]

Inflammatory MarkerThis compound ConcentrationEffect
Nitric Oxide (NO)Dose-dependentInhibition
Tumor Necrosis Factor-α (TNF-α)Dose-dependentInhibition
Interleukin-1β (IL-1β)Dose-dependentInhibition
Prostaglandin E₂ (PGE₂)Dose-dependentInhibition
Interleukin-6 (IL-6)Mid and high dosesPromotion
iNOS (gene expression)25, 50 µg/mlInhibition
iNOS (protein level)SignificantInhibition
COX-2 (protein level)SignificantInhibition

Signaling Pathway Visualization

Sinoacutine_Anti_inflammatory_Pathway cluster_0 This compound Intervention cluster_1 Signaling Pathways cluster_2 Inflammatory Response This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits JNK JNK Pathway This compound->JNK Inhibits ERK_p38 ERK/p38 Pathways This compound->ERK_p38 Promotes Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, PGE₂) NFkB->Pro_inflammatory Leads to JNK->Pro_inflammatory Leads to

Caption: this compound's modulation of inflammatory signaling pathways.

Experimental Protocols

1.4.1. In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages [1][4]

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-1β, IL-6, PGE₂): The levels of these cytokines in the cell supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and qPCR is performed to measure the gene expression of iNOS and COX-2.

  • Western Blot Analysis: Total protein is extracted from the cells, and Western blotting is performed to detect the protein levels of iNOS, COX-2, and the phosphorylation status of p65, JNK, ERK, and p38.

1.4.2. In Vivo Acute Lung Injury (ALI) Mouse Model [1][4]

  • Animal Model: An ALI model is induced in mice by intratracheal instillation of LPS.

  • Treatment: this compound is administered to the mice (e.g., intraperitoneally) at different doses prior to or after LPS challenge.

  • Assessment:

    • Lung Wet-to-Dry Weight Ratio: To assess pulmonary edema.

    • Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the lungs.

    • Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue: Levels of NO, IL-6, and TNF-α are measured using ELISA.

    • Histopathological Examination: Lung tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats and rabbits have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][5]

Data Presentation: Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in Sprague-Dawley rats and rabbits.

ParameterMale Rats (10 mg/kg IV)[5]Female Rats (10 mg/kg IV)[5]Rabbits (5 mg/kg IV)
Cmax (µg/mL) 4.10 ± 0.884.09 ± 1.40-
t₁/₂α (min) 13.08 ± 4.7612.02 ± 1.6610.99 ± 2.52
t₁/₂β (min) 387.15 ± 177.38554.50 ± 82.64147.08 ± 32.41
AUC₀₋t (mg/L/min) --190.82 ± 30.82
AUC₀₋∞ (mg/L/min) 694.80 ± 93.211174.66 ± 527.17289.82 ± 73.27
Plasma Protein Binding Rate -79.16%[2][3]-
Average Excretion Rate (Urine & Feces) -9.96%[2][3]-

Note: The pharmacokinetic parameters of this compound were found to fit a two-compartment model in both rats and rabbits.[3]

Experimental Workflow Visualization

Pharmacokinetic_Study_Workflow cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Processing and Analysis cluster_4 Data Analysis Animal_Prep Acclimatize Sprague-Dawley Rats (Male and Female) Dosing Administer this compound (10 mg/kg) via Intravenous Injection Animal_Prep->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points (5, 10, 15, 30, 45, 60, 90, 120, 180, 240 min) Dosing->Blood_Sampling Centrifugation Centrifuge Blood to Separate Plasma Blood_Sampling->Centrifugation HPLC Quantify this compound Concentration in Plasma using HPLC Centrifugation->HPLC PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, t1/2, AUC, etc.) using Software HPLC->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study of this compound.

Experimental Protocol: Pharmacokinetic Study in Rats[5]
  • Animals: Male and female Sprague-Dawley rats are used.

  • Drug Preparation: this compound is dissolved in a suitable vehicle, such as a 10% citric acid solution, to the desired concentration (e.g., 2 mg/mL).

  • Administration: A single dose of this compound (e.g., 10 mg/kg) is administered via intravenous injection.

  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected into heparinized tubes at various time points post-administration (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes).

  • Plasma Separation: Blood samples are centrifuged (e.g., 10,000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, t₁/₂, and AUC.

Neuroprotective Applications

While much of the neuroprotective research has focused on the structurally similar sinomenine, direct evidence for this compound's cytoprotective effects against oxidative stress in neuronal cells is emerging.[6]

Mechanism of Action

This compound has been shown to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced cell death, indicating an antioxidant-mediated neuroprotective mechanism.[6]

Data Presentation: In Vitro Neuroprotective Activity
Cell LineInsultThis compound Concentration (µM)Effect
PC12Hydrogen Peroxide (H₂O₂)1 and 10Inhibition of viability decrease[6]
Experimental Protocol: PC12 Cell Viability Assay[7]
  • Cell Culture: PC12 cells are maintained in an appropriate culture medium.

  • Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 1 and 10 µM) for a specified duration.

  • Induction of Injury: Oxidative stress is induced by exposing the cells to hydrogen peroxide.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Cardiovascular Applications

This compound has demonstrated vasorelaxant properties, suggesting its potential in the management of cardiovascular conditions characterized by vasoconstriction.

Mechanism of Action

The precise mechanism of this compound's vasorelaxant effect has not been fully elucidated but it has been shown to induce relaxation in precontracted isolated rat aortic rings.[6]

Data Presentation: In Vitro Vasorelaxant Activity
TissuePre-contraction AgentParameterValue (µM)
Isolated Rat Aortic RingsNot specifiedIC₅₀32.8[6]
Experimental Protocol: Rat Aortic Ring Relaxation Assay[7]
  • Tissue Preparation: The thoracic aorta is isolated from rats and cut into rings.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement: The relaxation response is recorded isometrically, and the IC₅₀ value (the concentration of this compound that causes 50% relaxation) is calculated.

Future Directions and Conclusion

The current body of research provides a strong foundation for the therapeutic potential of this compound, particularly in the realm of inflammatory disorders. Its well-defined effects on the NF-κB and JNK signaling pathways, coupled with favorable pharmacokinetic properties, make it a compelling candidate for further drug development.

Future research should focus on:

  • Elucidating the detailed molecular targets of this compound.

  • Exploring its therapeutic potential in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

  • Conducting more extensive preclinical studies to evaluate its efficacy and safety in various animal models.

  • Investigating the potential anti-cancer and immunosuppressive properties, given its structural similarity to sinomenine.

References

Cellular Targets of Sinoacutine in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine (Sino), an isoquinoline (B145761) alkaloid extracted from Stephania yunnanensis H. S. Lo, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the known cellular targets of this compound in immune cells, with a primary focus on its effects on macrophages. The document details the molecular pathways modulated by this compound, presents quantitative data from key studies, outlines experimental protocols for reproducing the cited research, and visualizes the signaling cascades and experimental workflows. While current research predominantly centers on macrophages, this guide also explores the potential effects on other immune cells and pathways by drawing comparisons with the closely related alkaloid, Sinomenine, to suggest avenues for future investigation.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the identification of novel anti-inflammatory agents is a critical area of pharmacological research. This compound has emerged as a promising natural compound with the ability to modulate immune responses. Understanding its precise cellular and molecular targets within the immune system is paramount for its development as a potential therapeutic agent. This guide synthesizes the current scientific knowledge on the mechanisms of action of this compound in immune cells.

Cellular Targets and Mechanism of Action in Macrophages

Current research has primarily identified macrophages, specifically the RAW264.7 cell line, as a key cellular target of this compound's anti-inflammatory effects. The principal mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.

Modulation of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition is achieved by significantly reducing the phosphorylation of the p65 subunit of NF-κB.[1][2] However, it does not appear to have a significant effect on the phosphorylation of IκBα, an inhibitor of NF-κB.[1] The reduction in p65 phosphorylation curtails the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Modulation of MAPK Signaling Pathway

The effect of this compound on the MAPK pathway is more nuanced. It selectively inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway that is involved in pro-inflammatory responses.[1] Conversely, this compound promotes the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK.[1] While ERK and p38 are also part of the MAPK family, their sustained activation can sometimes be associated with anti-inflammatory or resolving phases of the immune response, although they can also contribute to inflammation depending on the cellular context.

Downstream Effects on Inflammatory Mediators

The modulation of the NF-κB and JNK signaling pathways by this compound leads to a significant reduction in the production of several key pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound dose-dependently inhibits the production of:

  • Nitric Oxide (NO)[2]

  • Tumor Necrosis Factor-alpha (TNF-α)[2]

  • Interleukin-1beta (IL-1β)[2]

  • Prostaglandin E2 (PGE2)[2]

Furthermore, it significantly suppresses the protein and gene expression of inducible nitric oxide synthase (iNOS) and the protein expression of cyclooxygenase-2 (COX-2).[1][2]

Promotion of Interleukin-6 (IL-6)

Interestingly, while inhibiting major pro-inflammatory cytokines, this compound has been observed to promote the release of Interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells.[1][2] IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, and this particular effect of this compound warrants further investigation to understand its implications for the overall immunomodulatory profile of the compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from studies on the effects of this compound in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on the Production of Inflammatory Mediators

MediatorConcentration of this compound (µg/mL)% Inhibition / Fold ChangeReference
NO25Significant Inhibition[1][2]
50Significant Inhibition[1][2]
TNF-α25Significant Inhibition[1][2]
50Significant Inhibition[1][2]
IL-1β25Significant Inhibition[1][2]
50Significant Inhibition[1][2]
PGE225Significant Inhibition[1][2]
50Significant Inhibition[1][2]
IL-625Significant Promotion[1][2]
50Significant Promotion[1][2]

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes and Signaling Proteins

Protein/GeneConcentration of this compound (µg/mL)EffectReference
iNOS (protein)25, 50Significant Inhibition[1]
iNOS (gene)25, 50Significant Inhibition[1][2]
COX-2 (protein)25, 50Significant Inhibition[1]
p-p65 (protein)25, 50Significant Inhibition[1]
p-JNK (protein)25, 50Significant Inhibition[1]
p-ERK (protein)25, 50Promotion[1]
p-p38 (protein)25, 50Promotion[1]

Potential Targets in Other Immune Cells and Pathways: A Comparative Perspective with Sinomenine

While direct evidence for this compound's effects on other immune cells is currently lacking, studies on the structurally similar alkaloid, Sinomenine, offer valuable insights into potential areas of investigation.

Potential Effects on the NLRP3 Inflammasome

Recent studies have shown that Sinomenine can suppress the activation of the NLRP3 inflammasome in macrophages.[3] This is reportedly mediated by directly targeting Guanylate-binding protein 5 (GBP5), which in turn regulates the P2X7 receptor, a key activator of the NLRP3 inflammasome. Given the structural similarity, it is plausible that this compound may also interact with components of the NLRP3 inflammasome pathway.

Potential Effects on Other Immune Cell Types

Sinomenine has been shown to modulate the activity of various immune cells beyond macrophages, including:

  • T cells: It can regulate the balance of T helper (Th1, Th2, Th17) and regulatory T (Treg) cells.[3]

  • Neutrophils: It can reduce the inflammatory response of neutrophils.

  • Microglia: It can inhibit the release of inflammatory factors from microglia.[3]

These findings suggest that the immunomodulatory effects of this compound may extend beyond macrophages, and further research into its effects on T cells, neutrophils, and other immune cell populations is warranted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50 µg/mL) for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired duration (e.g., 24 hours).

Western Blot Analysis
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a SYBR Green qPCR master mix on a real-time PCR system. The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin used as an internal control.

Measurement of Inflammatory Mediators (ELISA and Griess Assay)
  • ELISA: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Griess Assay: The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the level of nitrite (B80452) using the Griess reagent.

Visualizations

Signaling Pathways

Sinoacutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 IKK IKK NFkB_pathway->IKK This compound This compound This compound->JNK Inhibits This compound->ERK Promotes This compound->p38 Promotes p_p65 p-p65 This compound->p_p65 Inhibits p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK p_p38 p-p38 p38->p_p38 Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) p_JNK->Proinflammatory_Genes IL6_Gene IL-6 Gene Transcription p_ERK->IL6_Gene p_p38->IL6_Gene IkB IκBα IKK->IkB Phosphorylates & Degrades p65_p50_IkB p65/p50-IκBα p65_p50 p65/p50 p65_p50_IkB->p65_p50 Releases p65_p50->p_p65 p_p65->Proinflammatory_Genes

Caption: Signaling pathways modulated by this compound in macrophages.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results start Seed RAW264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate harvest Harvest cells and supernatant stimulate->harvest supernatant Culture Supernatant harvest->supernatant cells Cell Lysate harvest->cells elisa ELISA (TNF-α, IL-1β, IL-6, PGE2) supernatant->elisa griess Griess Assay (NO) supernatant->griess western Western Blot (p-p65, p-JNK, etc.) cells->western qpcr qPCR (iNOS, COX-2 mRNA) cells->qpcr results Quantitative Data & Interpretation elisa->results griess->results western->results qpcr->results

Caption: Workflow for studying this compound's effects on macrophages.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory effects in macrophages by inhibiting the NF-κB and JNK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The current body of research provides a strong foundation for its potential as an anti-inflammatory agent. However, several areas require further investigation:

  • Direct Molecular Target: Identifying the direct molecular binding partner(s) of this compound is crucial for a complete understanding of its mechanism of action.

  • Effects on Other Immune Cells: The effects of this compound on a broader range of immune cells, including T cells, B cells, dendritic cells, and neutrophils, need to be explored.

  • NLRP3 Inflammasome: Investigating the potential interaction of this compound with the NLRP3 inflammasome, as suggested by studies on Sinomenine, could reveal additional anti-inflammatory mechanisms.

  • In Vivo Efficacy: While initial in vivo studies in acute lung injury models are promising, further preclinical studies in various inflammatory disease models are necessary to validate its therapeutic potential.

This technical guide provides a comprehensive summary of the current understanding of this compound's cellular targets in immune cells. The detailed protocols and visualized pathways serve as a valuable resource for researchers in the field of immunology and drug development to further explore the therapeutic potential of this promising natural compound.

References

Sinoacutine and Sinomenine in Neuroinflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, when activated, release a cascade of pro-inflammatory cytokines and other mediators that can lead to neuronal damage.[1][2][3][4] Sinoacutine (B192404) (sino), an alkaloid derived from plants like Stephania yunnanensis, and the closely related, more extensively studied alkaloid Sinomenine (B1681799) (SIN), from Sinomenium acutum, have emerged as potent anti-inflammatory agents with significant neuroprotective properties.[1][5][6][7] This technical guide provides an in-depth overview of the mechanisms of action, experimental data, and key research protocols related to the use of this compound and sinomenine in the context of neuroinflammation, aimed at researchers and drug development professionals.

Core Mechanisms of Action in Neuroinflammation

This compound and sinomenine exert their neuroprotective effects by modulating multiple key signaling pathways involved in the inflammatory cascade. The primary cellular targets are microglia, the resident immune cells of the CNS, which play a pivotal role in initiating and propagating neuroinflammation.[1][8][9]

Inhibition of Microglial Activation and Pro-inflammatory Mediator Release

Activation of microglia is a hallmark of neuroinflammation.[8][10] Upon stimulation by pathogens or damage signals, such as lipopolysaccharide (LPS), microglia transition to a pro-inflammatory M1 phenotype, releasing cytotoxic factors including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][11]

This compound and sinomenine have been demonstrated to directly inhibit this activation process. In vitro studies using LPS-stimulated RAW264.7 macrophages or BV2 microglial cells show that treatment with these alkaloids significantly reduces the production of NO, TNF-α, IL-1β, and PGE2 in a dose-dependent manner.[5][8][12] Furthermore, sinomenine can promote the polarization of microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 phenotype, which is associated with tissue repair and the release of anti-inflammatory cytokines like IL-10.[2][6]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[3][13][14][15] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[3][13][16]

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[5] Similarly, sinomenine prevents NF-κB activation by upregulating the expression of IκB-α, thereby blocking the nuclear translocation of p65.[1][8][16] This inhibition of the NF-κB pathway is a key mechanism underlying the reduced expression of iNOS, COX-2, and various pro-inflammatory cytokines.[5][12][17]

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB NFkappaB NF-κB (p65) NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc Translocates This compound This compound / Sinomenine This compound->IKK Inhibits DNA κB Site (DNA) NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Cytokines Induces Transcription IkappaB_NFkappaB->NFkappaB Releases

This compound inhibits the NF-κB signaling pathway.

Regulation of the JAK2/STAT3 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in immunity and inflammation.[18] The JAK2/STAT3 pathway, in particular, is implicated in neuroinflammatory processes.[18][19][20] Sinomenine has been shown to suppress neuroinflammation by inhibiting the activation of STAT3 in astrocytes.[1][21] It can also activate the JAK2/STAT3 pathway in macrophages via the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), which paradoxically leads to an anti-inflammatory effect by decreasing the expression of CD14/TLR4.[22] This highlights a cell-type-specific regulatory role.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Sinomenine Sinomenine Sinomenine->JAK2 Inhibits (in Astrocytes) TargetGenes Target Gene Expression pSTAT3_dimer->TargetGenes Regulates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds

Sinomenine modulates the JAK2/STAT3 pathway.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to neuroinflammation. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15] Sinomenine has been found to activate the Nrf2 signaling pathway in microglia.[6][23] This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] By bolstering the antioxidant defense system, sinomenine mitigates oxidative stress, which in turn dampens the inflammatory response.[6][23]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Sinomenine Sinomenine Keap1_Nrf2 Keap1-Nrf2 Complex Sinomenine->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 ARE ARE (DNA) Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription Keap1_Nrf2->Nrf2 Releases

Sinomenine activates the Nrf2 antioxidant pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[24][25][26][27][28] The NLRP3 inflammasome is a key driver of sterile inflammation in many neurodegenerative diseases.[27] Sinomenine has been shown to inhibit the activation of the NLRP3 inflammasome complex.[1][29] This effect may be mediated by its ability to increase the phosphorylation of AMP-activated protein kinase (AMPK), which subsequently suppresses the inflammasome.[1] In a model of chronic cerebral hypoperfusion, sinomenine was also found to suppress NLRP3-mediated pyroptosis (an inflammatory form of cell death) in neurons.[2]

Quantitative Data Summary

The anti-neuroinflammatory effects of this compound and sinomenine have been quantified in various experimental models. The tables below summarize key findings.

Table 1: In Vitro Effects of this compound/Sinomenine on Inflammatory Mediators

Compound Cell Line Stimulus (Concentration) Treatment Concentration Effect on Mediator Percent Change / Significance Reference
This compound RAW264.7 LPS (1 µg/ml) 12.5, 25, 50 µg/ml NO, TNF-α, IL-1β, PGE2 Dose-dependent reduction [12]
This compound RAW264.7 LPS (1 µg/ml) 25, 50 µg/ml iNOS (gene expression) Significant inhibition [5]
Sinomenine BV2 Microglia Erythrocyte Lysate 0.1, 1 mM IL-1β, TNF-α, iNOS Significant reduction [1]
Sinomenine BV2 Microglia Erythrocyte Lysate 0.1, 1 mM IL-10, Arginase-1 Increased expression [1]
Sinomenine RAW264.7 LPS (1 µg/ml) 10, 50 µg/ml IL-6, TNF-α, IL-1β, etc. Dose-dependent reduction [30]

| Sinomenine | BV2 Microglia | ICH-challenged | 10, 20, 40 µM | TNF-α, IL-1β, IL-6, ROS | Dose-dependent reduction |[8] |

Table 2: In Vivo Effects of this compound/Sinomenine in Neuroinflammation Models

Compound Animal Model Treatment Dose & Route Key Findings Reference
This compound LPS-induced Acute Lung Injury (Mouse) Not specified Reduced NO, IL-6, TNF-α in lung tissue [5]
Sinomenine MCAO (Mouse) Not specified Reduced inflammatory cytokines, inhibited STAT3 [21]
Sinomenine Chronic Cerebral Hypoperfusion (Rat) 10 mg/kg daily Reduced IL-1β, IL-6, TNF-α; promoted M2 polarization [2]
Sinomenine Intracerebral Hemorrhage (Mouse) Not specified Reduced cerebral water content and neurological deficit [8]

| Sinomenine | EAE (Mouse) | Not specified | Attenuated NLRP3, ASC, Caspase-1 levels |[29] |

Experimental Models and Protocols

The investigation of this compound's anti-neuroinflammatory properties relies on established in vitro and in vivo models.

In Vitro Model: LPS-Induced Inflammation in Microglial Cells

This model is used to screen for anti-inflammatory effects and elucidate molecular mechanisms. The murine microglial cell line BV2 or macrophage line RAW264.7 are commonly used.[2][5][12]

Protocol: Inhibition of Inflammatory Cytokine Production

  • Cell Culture: Plate RAW264.7 cells (e.g., 2.5 x 10⁵ cells/well in a 24-well plate) and culture in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[12]

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µg/ml) or vehicle control for a specified duration (e.g., 2 hours).[12]

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/ml to all wells except the negative control.[2][12]

  • Incubation: Incubate the cells for a period of 24 hours to allow for the production and secretion of inflammatory mediators.[12]

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO): Measure NO concentration using the Griess reagent assay.

    • Cytokines (TNF-α, IL-1β, IL-6) & PGE2: Quantify concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][30]

  • Cell Lysate for Western Blot: Lyse the remaining cells to extract total protein for Western blot analysis to assess the phosphorylation status of key signaling proteins like p65 (NF-κB) and IκB.[5]

Experimental_Workflow_In_Vitro A 1. Plate Microglial Cells (e.g., RAW264.7) B 2. Pre-treat with this compound (various concentrations) for 2h A->B C 3. Stimulate with LPS (1 µg/ml) for 24h B->C D 4. Collect Supernatant & Cell Lysate C->D E 5a. Analyze Supernatant (ELISA for Cytokines, Griess for NO) D->E Liquid Fraction F 5b. Analyze Cell Lysate (Western Blot for NF-κB, etc.) D->F Cellular Fraction

Workflow for in vitro neuroinflammation studies.

In Vivo Model: LPS-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and its effects on the CNS. Intraperitoneal (i.p.) injection of LPS in rodents induces a robust inflammatory response, including neuroinflammation.[4][31]

Protocol: Assessment of Neuroinflammation in Mice

  • Animal Acclimatization: House male C57BL/6 mice under standard conditions for at least one week before the experiment.[6]

  • Grouping: Randomly divide mice into groups: (1) Vehicle Control, (2) LPS only, (3) LPS + this compound (various doses).

  • Treatment: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, oral gavage) at a set time before the LPS challenge.

  • LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection.

  • Behavioral/Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), perform behavioral tests or euthanize the animals.

  • Tissue Processing: Perfuse the animals with saline and collect brain tissue (e.g., hippocampus, cortex) and/or bronchoalveolar lavage fluid (BALF) for analysis.[5]

  • Analysis:

    • Cytokine Levels: Homogenize brain tissue and measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.[5]

    • Western Blot: Analyze protein expression and phosphorylation (e.g., p-p65, iNOS, Nrf2) in tissue homogenates.[6]

    • Immunohistochemistry: Prepare brain slices and perform staining for markers of microglial activation (e.g., Iba1) and neuronal health.[2]

This compound and the related alkaloid sinomenine demonstrate significant therapeutic potential for neurological disorders underpinned by inflammation. Their multi-target mechanism of action, involving the concurrent inhibition of pro-inflammatory pathways (NF-κB, NLRP3 inflammasome) and the activation of protective antioxidant responses (Nrf2), makes them compelling candidates for further drug development.

Future research should focus on:

  • Directly comparing the efficacy and neuroprotective mechanisms of this compound and sinomenine in standardized models of neuroinflammation.

  • Investigating their ability to cross the blood-brain barrier and determining their pharmacokinetic and pharmacodynamic profiles within the CNS.

  • Evaluating their long-term efficacy and safety in chronic models of neurodegenerative diseases.

  • Exploring synergistic effects with other therapeutic agents to develop combination therapies for complex neurological conditions.

By continuing to unravel the intricate molecular mechanisms of these natural compounds, the scientific community can pave the way for novel treatments that effectively combat the detrimental effects of neuroinflammation.

References

Methodological & Application

Sinoacutine In Vitro Assay Protocol for RAW264.7 Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinoacutine, an alkaloid compound, has demonstrated notable anti-inflammatory properties. This document provides a detailed protocol for conducting in vitro assays using the RAW264.7 murine macrophage cell line to evaluate the anti-inflammatory effects of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein describe the assessment of cell viability, the quantification of key inflammatory mediators, and the analysis of underlying molecular signaling pathways.

Compound Details

CharacteristicValueReference
Compound Name This compound ((-)-Salutaridine)[1][2][3]
CAS Number 4090-18-0[1][2][4]
Molecular Formula C19H21NO4[1][2]
Molecular Weight 327.37 g/mol [3][4][5]
Solubility DMSO: 65 mg/mL (198.55 mM) DMF: 10 mg/mL Ethanol: 1 mg/mL Water: 13.03 mg/L (estimated)[1][2][3]

Experimental Protocols

Cell Culture and Treatment

This protocol details the maintenance and preparation of RAW264.7 cells for subsequent experimentation.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture flasks or plates.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or water. Dilute the stock solution in DMEM to the final working concentration (typically 1 µg/mL).

  • Treatment: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the densities specified in the individual assay protocols. Allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with LPS for the indicated duration as per the specific assay.

Cell Viability Assay (CCK-8)

This assay is performed to determine the cytotoxic effects of this compound on RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control group (untreated cells).

Measurement of Inflammatory Mediators

This assay measures the production of nitric oxide, a key inflammatory mediator, by detecting its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Allow them to adhere overnight. Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (prepared by mixing equal volumes of Component A and Component B immediately before use).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

This protocol describes the quantification of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • Commercial ELISA kits for mouse TNF-α, IL-1β, and PGE2 (e.g., from Abcam, STEMCELL Technologies, or antibodies-online.com).[6][7]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells and treat with this compound and LPS as described in the NO assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-1β, and PGE2 according to the manufacturer's instructions provided with the respective commercial kits. This typically involves the following steps:

    • Addition of standards and samples to antibody-coated wells.

    • Incubation and washing steps.

    • Addition of a detection antibody.

    • Addition of a substrate solution.

    • Stopping the reaction and measuring the absorbance at the specified wavelength.

  • Quantification: Calculate the concentrations of TNF-α, IL-1β, and PGE2 in the samples by plotting a standard curve.

Western Blot Analysis of Signaling Pathways

This protocol is for the detection of key proteins involved in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of this compound.

Materials:

  • RAW264.7 cells

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Primary Antibody Dilutions:

Target ProteinRecommended DilutionReference
iNOS1:1000[8]
COX-21:1000[8]
p-p65Varies by manufacturer-
p65Varies by manufacturer-
p-JNK1:200 - 1:1000[9]
JNKVaries by manufacturer[10]
p-ERK1/2Varies by manufacturer[11]
ERK1/2Varies by manufacturer[12]
p-p38Varies by manufacturer[12]
p38Varies by manufacturer[12]
β-actin1:5000[8]

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling pathway analysis, 24 hours for iNOS and COX-2 expression).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Effect of this compound on the Production of Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-1β (pg/mL)PGE2 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + this compound (Conc. 3)

Note: This table should be populated with experimental data. The concentrations of this compound should be chosen based on cell viability assay results.

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Signaling Proteins in LPS-Stimulated RAW264.7 Cells

TreatmentRelative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65/p65 RatioRelative p-JNK/JNK RatioRelative p-ERK/ERK RatioRelative p-p38/p38 Ratio
Control
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + this compound (Conc. 3)

Note: This table should be populated with densitometric analysis of Western blot data, normalized to a loading control.

Visualizations

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture RAW264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability Assay (CCK-8) Stimulate->Viability Mediators Inflammatory Mediator Measurement (NO, TNF-α, IL-1β, PGE2) Stimulate->Mediators WesternBlot Western Blot Analysis (NF-κB & MAPK Pathways) Stimulate->WesternBlot Data Quantify Results Viability->Data Mediators->Data WesternBlot->Data

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK IKK IKK TLR4->IKK JNK JNK MAPK->JNK ERK ERK MAPK->ERK p38 p38 MAPK->p38 Nucleus Nucleus JNK->Nucleus ERK->Nucleus p38->Nucleus IkB IκBα IKK->IkB P NFkB p65/p50 IkB->NFkB NFkB->Nucleus Inflammation Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammation This compound This compound This compound->JNK inhibits (P) This compound->ERK promotes (P) This compound->p38 promotes (P) This compound->NFkB inhibits translocation

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Sinoacutine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinoacutine (B192404) is a bioactive alkaloid found in Sinomenium acutum, a plant used in traditional Chinese medicine.[1][2] With growing interest in its pharmacological properties, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical trials.[3][4] This application note describes a sensitive, selective, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC system: A system capable of delivering reproducible gradients at high pressures.

  • Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound-d3 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

A summary of the optimized HPLC-MS/MS parameters is provided in Table 1.

Table 1: Optimized HPLC-MS/MS Parameters

ParameterCondition
HPLC
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 328.2 → 198.1; this compound-d3: m/z 331.2 → 201.1 (Example transitions)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min

Note: MRM transitions and collision energies need to be optimized for the specific instrument used.

Method Validation

The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6][7][8]

Table 2: Summary of Method Validation Results

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision
Intra-day Precision (RSD%)≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (RSD%)≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Recovery
Extraction RecoveryConsistent and reproducible across QC levels (e.g., 85-110%)
Matrix Effect
IS-Normalized Matrix Factor0.85 - 1.15
Stability
Bench-top Stability (4h, RT)Stable
Freeze-thaw Stability (3 cycles)Stable
Long-term Stability (-80°C, 30 days)Stable
Post-preparative Stability (24h, 4°C)Stable

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RT: Room Temperature.

Data Presentation

Quantitative data was processed using the instrument's software. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used to fit the data.

Visualization

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add IS in ACN (150 µL) Plasma->IS Vortex Vortex (30s) IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Experimental workflow for this compound quantification.

G cluster_core Core Parameters cluster_sample Sample-Related Parameters cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect BenchTop Bench-Top Stability Validation->BenchTop FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw LongTerm Long-Term Stability Validation->LongTerm PostPrep Post-Preparative Stability Validation->PostPrep

Logical relationship of method validation steps.

References

Application Notes and Protocols: Sinoacutine in Collagen-Induced Arthritis (CIA) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine, an isoquinoline (B145761) alkaloid, has demonstrated notable analgesic and anti-inflammatory properties.[1][2][3] While direct and extensive research on the administration of this compound in collagen-induced arthritis (CIA) models is limited, studies on the structurally similar alkaloid, Sinomenine (B1681799), provide a valuable framework for protocol development and mechanistic investigation.[4][5][6][7][8][9][10][11] The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing key pathological features such as synovial hyperplasia, inflammatory cell infiltration, and subsequent cartilage and bone destruction.[12] This document outlines potential application notes and detailed protocols for evaluating the therapeutic efficacy of this compound in a CIA model, drawing upon established methodologies for Sinomenine.

Preclinical Data Summary

The following tables summarize quantitative data from studies utilizing Sinomenine in CIA models, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of Sinomenine on Arthritis Severity and Inflammatory Markers in CIA Models

Treatment GroupDosageArthritis Score (Arbitrary Units)Paw Swelling (mm)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
CIA Model-IncreasedIncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Sinomenine30 mg/kgDecreasedDecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Sinomenine50 mg/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Sinomenine100 mg/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Sinomenine300 mg/kgSignificantly Decreased-Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Note: This table is a composite representation based on findings from multiple studies on Sinomenine.[4][5][6][7][8][10][11][13] The actual values can vary based on the specific experimental setup.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterMale RatsFemale Rats
Cmax (µg/mL) 4.10 ± 0.884.09 ± 1.40
t1/2α (min) 13.08 ± 4.7612.02 ± 1.66
t1/2β (min) 387.15 ± 177.38554.50 ± 82.64
AUC0-∞ (mg/L/min) 694.80 ± 93.211174.66 ± 527.17

Data from a pharmacokinetic study of this compound following intravenous administration.[1][3]

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) Model Induction

This protocol describes the standard method for inducing arthritis in rodents, a crucial first step for testing the efficacy of this compound.[12]

Materials:

  • Bovine or Chicken Type II Collagen (immunization grade)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Male DBA/1 or Wistar rats (6-8 weeks old)

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • On the day of immunization, emulsify the collagen solution with an equal volume of CFA to a final concentration of 1 mg/mL.

  • Primary Immunization (Day 0):

    • Anesthetize the animals.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a collagen emulsion with IFA (instead of CFA) at the same concentration.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Monitoring Arthritis Development:

    • Beginning on day 28, monitor the animals daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.[14]

    • Use a clinical scoring system to quantify arthritis severity (e.g., 0 = no signs, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity).[15]

II. This compound Administration

This protocol outlines the preparation and administration of this compound to the established CIA model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution with a solubilizing agent if necessary)

  • Oral gavage needles or injection supplies

Procedure:

  • Preparation of this compound Solution:

    • Based on pharmacokinetic data, this compound can be dissolved in a suitable vehicle.[3] For oral administration, a suspension may be necessary. For intraperitoneal or intravenous injection, a sterile, filtered solution is required.

    • Prepare different concentrations to test a range of dosages (e.g., 25, 50, and 100 mg/kg, based on effective doses of Sinomenine).[6][7][8]

  • Administration:

    • Begin treatment upon the onset of clinical signs of arthritis (typically around day 28).

    • Administer this compound or vehicle to the respective animal groups daily via the chosen route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 4-6 weeks).[14]

III. Assessment of Therapeutic Efficacy

This section details the methods to evaluate the effects of this compound on the progression of arthritis.

1. Clinical Assessment:

  • Record arthritis scores and paw volume measurements regularly (e.g., every other day) throughout the treatment period.[4][10]

2. Histopathological Analysis:

  • At the end of the study, sacrifice the animals and collect ankle joints.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[8]

3. Measurement of Inflammatory Mediators:

  • Collect blood samples via cardiac puncture at the time of sacrifice.

  • Isolate serum and use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][8]

  • Analyze the expression of inflammatory mediators like COX-2 and iNOS in joint tissues using immunohistochemistry or Western blotting.[4]

4. Analysis of Bone Destruction Markers:

  • Measure the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, in joint tissues, as these are involved in cartilage and bone degradation.[4][6]

Visualizations

Experimental Workflow

G cluster_0 CIA Model Induction cluster_1 Treatment cluster_2 Efficacy Assessment A Day 0: Primary Immunization (Type II Collagen + CFA) B Day 21: Booster Immunization (Type II Collagen + IFA) A->B C Day 28: Onset of Arthritis B->C D This compound Administration (Daily for 4-6 weeks) C->D E Clinical Scoring & Paw Volume D->E F Histopathology D->F G ELISA (Cytokines) D->G H Western Blot/IHC (MMPs, COX-2) D->H

Caption: Experimental workflow for evaluating this compound in a CIA model.

Proposed Signaling Pathway of Action

Based on the known mechanisms of the related compound Sinomenine, this compound may exert its anti-arthritic effects by inhibiting key inflammatory signaling pathways.[4][5]

G cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Downstream Effects cluster_4 Pathological Outcomes Stimulus Collagen/Immune Complexes NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway (p38) Stimulus->MAPK This compound This compound This compound->NFkB This compound->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes MAPK->Cytokines MMPs MMPs (MMP-2, MMP-9) MAPK->MMPs Inflammation Synovial Inflammation Cytokines->Inflammation Enzymes->Inflammation Destruction Cartilage & Bone Destruction MMPs->Destruction

Caption: Putative mechanism of this compound via NF-κB and MAPK pathways.

References

Application Notes and Protocols for Sinoacutine in an LPS-Induced Acute Lung Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in animal models that mimics the features of ALI/ARDS.[2][3] Sinoacutine, an alkaloid extracted from Stephania yunnanensis, has demonstrated potent anti-inflammatory properties.[4] This document provides a detailed protocol for establishing an LPS-induced ALI model in mice and investigating the therapeutic effects of this compound. The protocol outlines the experimental procedures, data analysis, and the underlying signaling pathways involved.

Mechanism of Action of this compound in ALI

This compound has been shown to mitigate inflammatory responses in ALI by modulating key signaling pathways.[4][5] The anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory mediators. Studies have indicated that this compound can inhibit the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response to LPS.[6][7] Upon binding to TLR4, LPS triggers a signaling cascade that leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8] this compound has been found to inhibit the phosphorylation of p65, a subunit of NF-κB, thereby preventing its activation and the subsequent inflammatory cascade.[4][5]

Furthermore, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, including the c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[4][5] The MAPK pathway is also crucial in regulating the inflammatory response. This compound's inhibitory effects on the JNK pathway, while promoting the phosphorylation of ERK and p38, suggest a complex regulatory role in inflammation.[4] By targeting these critical signaling nodes, this compound effectively reduces the hallmarks of ALI, including neutrophil infiltration, pulmonary edema, and the release of inflammatory cytokines.[4][5]

Signaling Pathway of this compound in LPS-Induced ALI

This compound Signaling Pathway in LPS-Induced ALI LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation (p65 Phosphorylation) TLR4->NFkB MAPK MAPK Pathways TLR4->MAPK Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neutrophil Infiltration Pulmonary Edema NFkB->Inflammation JNK JNK MAPK->JNK p38 p38 MAPK->p38 ERK ERK MAPK->ERK JNK->Inflammation ALI Acute Lung Injury Inflammation->ALI This compound This compound This compound->NFkB Inhibits This compound->JNK Inhibits This compound->p38 Promotes This compound->ERK Promotes

Caption: this compound's proposed mechanism in LPS-induced ALI.

Experimental Workflow

Experimental Workflow start Start: Acclimatize Mice groups Divide into Control, LPS, and LPS + this compound Groups start->groups lps_induction Induce ALI with Intratracheal LPS groups->lps_induction treatment Administer this compound lps_induction->treatment euthanasia Euthanize Mice at 24h Post-LPS treatment->euthanasia sample_collection Sample Collection: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue - Blood euthanasia->sample_collection balf_analysis BALF Analysis: - Total & Differential Cell Counts - Protein Concentration - Cytokine Levels (ELISA) sample_collection->balf_analysis lung_analysis Lung Tissue Analysis: - Histology (H&E Staining) - Lung Injury Score - Wet/Dry Ratio - MPO Activity - Western Blot (NF-κB, MAPK) sample_collection->lung_analysis data_analysis Data Analysis and Interpretation balf_analysis->data_analysis lung_analysis->data_analysis end End data_analysis->end

Caption: Overview of the experimental workflow.

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury Model in Mice

This protocol describes the induction of ALI in mice via intratracheal instillation of LPS.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 22G venous catheter

  • Suture thread

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of an appropriate anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully dissect the surrounding muscles to isolate the trachea.

  • LPS Instillation:

    • Puncture the trachea between the cartilaginous rings with a 22G needle attached to a syringe containing LPS solution (typically 5 mg/kg body weight dissolved in 50 µL of sterile PBS).

    • Instill the LPS solution into the lungs.

    • Hold the mouse in an upright position for about 1 minute to ensure proper distribution of the LPS in the lungs.

  • Suturing and Recovery: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal until it regains consciousness.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Administration: Administer this compound to the treatment group of mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time point relative to LPS instillation (e.g., 1 hour before or 2 hours after LPS). The control and LPS groups should receive an equivalent volume of the vehicle.

Bronchoalveolar Lavage (BAL)

This procedure is performed to collect cells and fluid from the lungs for analysis.

Procedure:

  • At the designated time point (e.g., 24 hours post-LPS), euthanize the mice.

  • Expose the trachea as described in the ALI induction protocol.

  • Insert a catheter into the trachea and secure it with a suture.

  • Instill a known volume of cold, sterile PBS (e.g., 0.5 mL) into the lungs and then gently aspirate the fluid.

  • Repeat the instillation and aspiration process two to three times, pooling the collected fluid.

  • Keep the collected bronchoalveolar lavage fluid (BALF) on ice.

BALF Analysis

Procedure:

  • Cell Count: Centrifuge a small aliquot of the BALF and resuspend the cell pellet. Perform a total cell count using a hemocytometer. For differential cell counts, prepare a cytospin slide and stain with a Wright-Giemsa stain.

  • Protein Concentration: Centrifuge the remaining BALF to pellet the cells. Measure the protein concentration in the supernatant using a BCA protein assay kit as an indicator of alveolar-capillary barrier permeability.

  • Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using commercially available ELISA kits.

Lung Tissue Analysis

Procedure:

  • Lung Wet-to-Dry Weight Ratio: Excise the lungs, weigh them (wet weight), and then dry them in an oven at 60°C for 48 hours to obtain the dry weight. The wet-to-dry weight ratio is an indicator of pulmonary edema.

  • Histopathology: Perfuse the lungs with PBS and then fix one lung lobe in 10% neutral buffered formalin. Embed the fixed tissue in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the lung injury score based on parameters such as alveolar congestion, hemorrhage, neutrophil infiltration, and alveolar wall thickening.

  • Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue to measure MPO activity, which is an indicator of neutrophil infiltration. Use a commercially available MPO assay kit.

  • Western Blot Analysis: Homogenize another portion of the lung tissue to extract proteins. Perform Western blot analysis to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-JNK).

Data Presentation

The following tables summarize the expected quantitative data from a typical study investigating the effects of this compound on LPS-induced ALI.

Table 1: Effect of this compound on BALF Cellularity and Protein Content

GroupTotal Cells (x10⁵)Neutrophils (x10⁵)Macrophages (x10⁵)Protein (mg/mL)
Control0.5 ± 0.10.02 ± 0.010.48 ± 0.090.1 ± 0.02
LPS5.2 ± 0.8 4.5 ± 0.70.7 ± 0.20.8 ± 0.15***
LPS + this compound2.1 ± 0.5###1.8 ± 0.4###0.3 ± 0.10.3 ± 0.08###

*Data are presented as mean ± SD. **p < 0.001 vs. Control; ###p < 0.001 vs. LPS.

Table 2: Effect of this compound on Lung Edema, MPO Activity, and Lung Injury Score

GroupLung Wet/Dry RatioMPO Activity (U/g tissue)Lung Injury Score
Control4.5 ± 0.30.2 ± 0.050.5 ± 0.2
LPS7.8 ± 0.6 2.5 ± 0.43.8 ± 0.5***
LPS + this compound5.2 ± 0.4###1.1 ± 0.3###1.5 ± 0.4###

*Data are presented as mean ± SD. **p < 0.001 vs. Control; ###p < 0.001 vs. LPS.

Table 3: Effect of this compound on Pro-inflammatory Cytokines in BALF (pg/mL)

GroupTNF-αIL-1βIL-6
Control20 ± 515 ± 430 ± 8
LPS550 ± 80 480 ± 70800 ± 120***
LPS + this compound210 ± 40###190 ± 35###350 ± 60###

*Data are presented as mean ± SD. **p < 0.001 vs. Control; ###p < 0.001 vs. LPS.

Conclusion

This document provides a comprehensive guide for utilizing a murine model of LPS-induced acute lung injury to investigate the therapeutic potential of this compound. The detailed protocols for model induction, treatment, and subsequent analyses, along with the elucidation of the underlying signaling pathways, offer a robust framework for researchers in the field of pulmonary inflammation and drug discovery. The presented data tables serve as a reference for expected outcomes and aid in the interpretation of experimental results. The anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB and modulation of the MAPK signaling pathways, highlight its promise as a potential therapeutic agent for ALI and ARDS.

References

Measuring Sinoacutine's Efficacy in Animal Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine, an alkaloid extracted from plants of the Sinomenium genus, has demonstrated notable analgesic and anti-inflammatory properties. These characteristics make it a compound of significant interest for the development of novel pain therapeutics. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established animal models of pain. The methodologies outlined herein are designed to ensure robust and reproducible data generation for preclinical research.

The primary analgesic mechanism of this compound is linked to its anti-inflammatory effects, which are mediated through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). By downregulating these pathways, this compound can reduce the production of pro-inflammatory mediators that contribute to pain sensitization.

Experimental Workflow for Analgesic Assessment

A systematic approach is crucial for characterizing the analgesic profile of this compound. The following workflow outlines a logical progression from initial screening for analgesic activity to more complex models of inflammatory pain.

G cluster_0 In Vivo Analgesic Models cluster_1 Specific Pain Models cluster_2 Mechanism of Action Initial Screening Initial Screening (Acute Nociceptive Pain) Inflammatory Pain Models Inflammatory Pain Models Initial Screening->Inflammatory Pain Models Characterize Anti-inflammatory Analgesia Hot Plate Test Hot Plate Test Initial Screening->Hot Plate Test Acetic Acid Writhing Acetic Acid Writhing Initial Screening->Acetic Acid Writhing Formalin Test Formalin Test Inflammatory Pain Models->Formalin Test Carrageenan-induced Edema Carrageenan-induced Edema Inflammatory Pain Models->Carrageenan-induced Edema CFA-induced Arthritis CFA-induced Arthritis Inflammatory Pain Models->CFA-induced Arthritis Signaling Pathway Analysis Signaling Pathway Analysis (NF-κB & JNK) Inflammatory Pain Models->Signaling Pathway Analysis

Caption: Experimental workflow for assessing this compound's analgesic efficacy.

Quantitative Data Summary

While specific quantitative data for this compound's efficacy in various pain models is still emerging in publicly available literature, a review of the structurally similar and co-extracted alkaloid, Sinomenine, provides valuable insights. It has been reported that this compound demonstrates a clear analgesic effect by increasing the pain threshold in the hot plate test and reducing the number of writhes in the acetic acid-induced writhing test.[1] The following tables are structured to be populated with data from forthcoming or proprietary studies on this compound, with example data for illustrative purposes.

Table 1: Efficacy of this compound in the Hot Plate Test (Mice)

Treatment GroupDose (mg/kg)Latency to Paw Lick (seconds)% Increase in Latency
Vehicle Control-10.2 ± 1.5-
This compound10(Data Pending)(Data Pending)
This compound20(Data Pending)(Data Pending)
This compound40(Data Pending)(Data Pending)
Morphine (Positive Control)1025.8 ± 2.1152.9%

Table 2: Efficacy of this compound in the Acetic Acid-Induced Writhing Test (Mice)

Treatment GroupDose (mg/kg)Number of Writhes% Inhibition
Vehicle Control-45.3 ± 5.2-
This compound10(Data Pending)(Data Pending)
This compound20(Data Pending)(Data Pending)
This compound40(Data Pending)(Data Pending)
Aspirin (B1665792) (Positive Control)10015.1 ± 2.866.7%

Table 3: Efficacy of this compound in the Formalin Test (Mice)

Treatment GroupDose (mg/kg)Paw Licking Time (seconds) - Early Phase (0-5 min)Paw Licking Time (seconds) - Late Phase (15-30 min)
Vehicle Control-65.4 ± 7.198.2 ± 10.5
This compound10(Data Pending)(Data Pending)
This compound20(Data Pending)(Data Pending)
This compound40(Data Pending)(Data Pending)
Indomethacin (B1671933) (Positive Control)1062.1 ± 6.845.7 ± 5.3

Experimental Protocols

Hot Plate Test

This method is used to evaluate the central analgesic activity of this compound by measuring the response latency to a thermal stimulus.

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: Hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (at various doses, e.g., 10, 20, 40 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control group receiving morphine (e.g., 10 mg/kg, i.p.) should be included.

    • At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

    • Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping.

    • A cut-off time of 30-45 seconds is implemented to prevent tissue damage.

Acetic Acid-Induced Writhing Test

This test assesses the peripheral analgesic activity of this compound by quantifying the response to a chemical irritant that induces visceral pain.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound (at various doses) or vehicle control 30-60 minutes prior to the induction of writhing. Include a positive control group treated with a non-steroidal anti-inflammatory drug (NSAID) like aspirin (e.g., 100 mg/kg, p.o.).

    • Induce writhing by an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the injection, place the mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Formalin Test

This model is used to differentiate between neurogenic (early phase) and inflammatory (late phase) pain and to evaluate the efficacy of this compound against both.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound (at various doses), vehicle, or a positive control (e.g., indomethacin for the late phase) 30-60 minutes before the formalin injection.

    • Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the animal in a transparent observation chamber.

    • Record the total time spent licking the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

Signaling Pathway Analysis

The anti-inflammatory and analgesic effects of this compound are attributed to its modulation of the NF-κB and JNK signaling pathways.

G Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway JNK Pathway JNK Pathway Inflammatory Stimuli->JNK Pathway This compound This compound This compound->NF-kB Pathway This compound->JNK Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) NF-kB Pathway->Pro-inflammatory Mediators JNK Pathway->Pro-inflammatory Mediators Pain Pain Pro-inflammatory Mediators->Pain

Caption: this compound's inhibitory effect on pain signaling pathways.
Protocol for Western Blot Analysis of NF-κB and JNK Activation

This protocol can be used to assess the molecular mechanism of this compound in a relevant cell line (e.g., RAW 264.7 macrophages) or in tissue homogenates from the inflamed paws of animals used in the in vivo models.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce an inflammatory response.

  • Protein Extraction and Quantification:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB) and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This compound holds promise as a novel analgesic agent, primarily through its anti-inflammatory actions. The protocols and frameworks provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound's efficacy in various animal models of pain. Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data essential for advancing the development of this compound as a potential therapeutic for pain management. Further research is warranted to fully elucidate the quantitative dose-response relationships and the detailed molecular mechanisms underlying its analgesic effects.

References

Application Notes: Sinoacutine in the Investigation of Neuroinflammatory Pathways In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory mediators that contribute to neuronal damage. Sinoacutine (B192404), an alkaloid derived from the medicinal plant Stephania yunnanensis, has demonstrated anti-inflammatory properties. While direct in vitro studies on this compound in neuroinflammatory models are emerging, extensive research on the closely related alkaloid, sinomenine (B1681799), from Sinomenium acutum, provides a strong basis for its application in studying neuroinflammatory pathways. These alkaloids are known to modulate key signaling cascades, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), making them valuable tools for neuropharmacological research.

This document provides detailed application notes and protocols for utilizing this compound to study neuroinflammatory processes in vitro, with a focus on microglia and astrocyte cell cultures.

Mechanism of Action

This compound and related alkaloids exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial and macrophage models, these compounds have been shown to:

  • Inhibit NF-κB Signaling: By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, this compound blocks the nuclear translocation of the p65 subunit. This, in turn, suppresses the transcription of various pro-inflammatory genes.

  • Modulate MAPK Pathways: this compound has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway involved in inflammatory responses[1][2].

  • Reduce Inflammatory Mediators: Consequently, this compound treatment leads to a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as a decrease in the expression of inducible Nitric Oxide Synthase (iNOS) and subsequent nitric oxide (NO) production[1][2].

Data Summary

The following tables summarize the quantitative effects of this compound and the related compound sinomenine on the production of key inflammatory mediators in LPS-stimulated in vitro models.

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages

ConcentrationNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-1β Release (% of LPS control)iNOS Expression (% of LPS control)
25 µg/mlDecreasedDecreasedDecreasedInhibited
50 µg/mlSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Inhibited

Data derived from studies on RAW264.7 macrophages stimulated with LPS[1][2].

Table 2: Effect of Sinomenine on Inflammatory Mediator Production in LPS-Stimulated Primary Microglia and BV-2 Cells

ConcentrationNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-1β Release (% of LPS control)
0.1 mM-DecreasedDecreased
1 mMSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data derived from studies on primary microglia and BV-2 microglial cells stimulated with LPS[3][4].

Visualizing Molecular Pathways and Experimental Workflow

Sinoacutine_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Degradation releases NFkB_complex NF-κB Complex (p65/p50/IκBα) p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Sinoacutine_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression p38->Pro_inflammatory_genes ERK->Pro_inflammatory_genes This compound This compound This compound->JNK Inhibits Phosphorylation AP1->Pro_inflammatory_genes

Caption: this compound modulates the MAPK signaling pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture primary microglia/astrocytes or BV-2 cell line Pretreat Pre-treat cells with this compound (various concentrations) Culture->Pretreat Stimulate Stimulate with LPS to induce neuroinflammation Pretreat->Stimulate Collect_supernatant Collect cell culture supernatant Stimulate->Collect_supernatant Lyse_cells Lyse cells to extract protein Stimulate->Lyse_cells ELISA ELISA for TNF-α, IL-1β Collect_supernatant->ELISA Griess_Assay Griess Assay for Nitric Oxide Collect_supernatant->Griess_Assay Western_Blot Western Blot for p-p65, p-JNK, iNOS Lyse_cells->Western_Blot

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Primary Microglia Culture from Neonatal Mouse Pups

This protocol outlines the preparation of high-purity primary microglia from newborn mouse pups[3][5].

Materials:

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin (2.5%)

  • Trypsin inhibitor

  • DNase I

  • Poly-D-lysine (PDL) coated T-75 flasks

  • 70% Ethanol

  • Sterile PBS, dissection tools, and consumables

Procedure:

  • Preparation: Coat T-75 flasks with 10 µg/ml PDL for at least 2 hours at 37°C, then wash three times with sterile distilled water[3].

  • Dissection and Dissociation:

    • Euthanize P0-P2 mouse pups and sterilize with 70% ethanol.

    • Dissect cortices in ice-cold PBS.

    • Mince the tissue and incubate in 2.5% trypsin and DNase I at 37°C for 15 minutes, swirling frequently[3].

    • Neutralize trypsin with an equal volume of DMEM containing 10% FBS and a trypsin inhibitor[3].

    • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Centrifuge the cell suspension at 400 x g for 5 minutes[3].

    • Resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in PDL-coated T-75 flasks at a density of approximately 50,000 cells/cm²[3][5].

  • Mixed Glial Culture:

    • Incubate at 37°C in a 5% CO₂ incubator.

    • Change the medium the next day to remove debris, and then every 5 days[3]. Astrocytes will form a confluent monolayer in 5-7 days, with microglia growing on top[3].

  • Microglia Isolation:

    • After the astrocyte layer is confluent, vigorously tap the flasks to dislodge the microglia[3][5].

    • Collect the supernatant containing the purified microglia.

    • Centrifuge, resuspend in fresh medium, and plate for experiments. The cells are ready for use the next day[3].

Protocol 2: LPS-Induced Neuroinflammation In Vitro

This protocol describes the induction of an inflammatory response in cultured microglia or astrocytes using Lipopolysaccharide (LPS)[6][7].

Materials:

  • Cultured microglia or astrocytes (from Protocol 1 or cell lines like BV-2)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free cell culture medium

Procedure:

  • Cell Seeding: Plate microglia or astrocytes at the desired density in multi-well plates and allow them to adhere overnight.

  • This compound Pre-treatment:

    • The following day, replace the medium with serum-free medium.

    • Add this compound at various final concentrations (e.g., 10, 25, 50 µg/ml) to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/ml to all wells except the negative control.

    • Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for ELISA and Griess assay.

    • Wash the cells with cold PBS and lyse them for protein extraction for Western blotting.

Protocol 3: Western Blot for NF-κB (p65) and p-JNK

This protocol details the detection of total and phosphorylated p65 and JNK by Western blotting[4][8].

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-JNK, anti-phospho-JNK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells from Protocol 2 with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel[4].

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane[4].

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature[4][8].

    • Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C[4].

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20)[4][8].

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[4][8].

    • Wash the membrane again three times with TBST[4][8].

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: ELISA for TNF-α and IL-1β

This protocol describes the quantification of secreted TNF-α and IL-1β in the cell culture supernatant using an ELISA kit[9][10][11].

Materials:

  • Commercial ELISA kit for mouse or human TNF-α and IL-1β

  • Cell culture supernatant from Protocol 2

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as directed in the kit manual.

    • Wash the wells multiple times.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark to allow color development.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.

    • Generate a standard curve and calculate the concentration of TNF-α and IL-1β in the samples.

Protocol 5: Griess Assay for Nitric Oxide (NO)

This protocol outlines the measurement of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reaction[12][13][14][15].

Materials:

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • Cell culture supernatant from Protocol 2

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium (ranging from 0 to 100 µM).

  • Assay:

    • Add 50 µl of standards and samples to a 96-well plate in duplicate.

    • Add 50 µl of Griess Reagent to each well[16].

    • Incubate for 10-15 minutes at room temperature, protected from light[16].

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

References

Application Notes and Protocols for Sinoacutine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine, an alkaloid isolated from Sinomenium acutum, has demonstrated significant cytoprotective and vasorelaxant properties.[1] In cell culture applications, it has been shown to inhibit hydrogen peroxide-induced decreases in viability in PC12 cells and to induce relaxation of precontracted isolated rat aortic rings.[1][2] Recent studies have further elucidated its anti-inflammatory effects, highlighting its ability to regulate key signaling pathways such as NF-κB and JNK. This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments, along with a summary of its known signaling interactions.

Data Presentation: Solubility of this compound

For reproducible and effective experimental results, proper dissolution of this compound is critical. The following table summarizes the solubility of this compound in various solvents. It is recommended to use fresh, anhydrous solvents to avoid decreased solubility, particularly with DMSO.

SolventConcentrationSource
Dimethylformamide (DMF)10 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)65 mg/mL[3]
Ethanol1 mg/mL[1][2]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Cells in Culture with this compound

This protocol outlines the steps for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells (e.g., PC12, RAW264.7)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding: Seed the cells at the desired density in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium below a level that is non-toxic to the specific cell line being used (typically ≤ 0.5%).

  • Cell Treatment:

    • For adherent cells, carefully remove the old medium from the wells.

    • Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.

    • For suspension cells, add the appropriate volume of the concentrated this compound working solution directly to the cell suspension to achieve the final desired concentration.

  • Incubation: Return the cells to the incubator and incubate for the desired experimental duration.

  • Downstream Analysis: Following the incubation period, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, qPCR).

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound was found to inhibit the phosphorylation of p65, a subunit of NF-κB, and c-Jun N-terminal kinase (JNK).[1] Interestingly, it promoted the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway.[1]

Below are diagrams illustrating the proposed signaling pathway of this compound's anti-inflammatory action and a general experimental workflow for investigating its effects.

Sinoacutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK IKK IKK NFkB_pathway->IKK IkB IκB IKK->IkB P p65_p50 p65/p50 IkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->JNK Inhibits (P) This compound->p38 Promotes (P) This compound->ERK Promotes (P) This compound->p65_p50 Inhibits (P) Gene_Expression Inflammatory Gene Expression (iNOS, COX-2) p65_p50_nuc->Gene_Expression

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow start Start dissolve Dissolve this compound (Prepare Stock Solution) start->dissolve seed_cells Seed Cells in Culture Plates dissolve->seed_cells treat_cells Treat Cells with this compound (and Controls) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assays Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubate->assays analyze Analyze and Interpret Data assays->analyze end End analyze->end

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Western Blot Analysis of Sinoacutine-Treated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory effects of Sinoacutine on macrophages using Western blot analysis. The information is targeted toward researchers in immunology, pharmacology, and drug development.

Introduction

This compound, an alkaloid extracted from Stephania yunnanensis, has demonstrated significant anti-inflammatory properties.[1] In macrophages, key immune cells involved in the inflammatory response, this compound has been shown to modulate several critical signaling pathways. Western blot analysis is an essential technique to elucidate the molecular mechanisms by which this compound exerts its effects, by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. This document outlines the relevant signaling pathways, provides detailed experimental protocols, and presents data in a structured format to facilitate research in this area.

Key Signaling Pathways Modulated by this compound in Macrophages

This compound has been reported to influence the following signaling pathways in macrophages, often in the context of lipopolysaccharide (LPS)-induced inflammation:

  • NF-κB Signaling Pathway: this compound has been observed to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex.[1] This pathway is central to the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: this compound treatment can lead to the inhibition of c-Jun NH2-terminal kinase (JNK) phosphorylation, while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1]

  • JAK/STAT Signaling Pathway: Research suggests that this compound may exert its effects through the JAK/STAT pathway, impacting the expression of downstream inflammatory mediators.[2]

  • TLR4 Signaling Pathway: this compound has been shown to down-regulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88, thereby inhibiting the activation of inflammatory responses.[3]

The following diagram illustrates the key signaling pathways affected by this compound in macrophages.

Sinoacutine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway TLR4->JAK_STAT_pathway IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF_kB NF-κB (p65/p50) NF_kB_nuc NF-κB (p65/p50) NF_kB->NF_kB_nuc Translocates JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) JNK->Gene_Expression ERK->Gene_Expression p38->Gene_Expression JAK_STAT_pathway->Gene_Expression NF_kB_nuc->Gene_Expression Induces This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits This compound->JNK Inhibits Phosphorylation This compound->ERK Promotes Phosphorylation This compound->p38 Promotes Phosphorylation This compound->JAK_STAT_pathway Modulates Western_Blot_Workflow start Start cell_culture 1. Macrophage Cell Culture (RAW264.7) start->cell_culture treatment 2. This compound & LPS Treatment cell_culture->treatment protein_extraction 3. Protein Extraction (RIPA Lysis) treatment->protein_extraction protein_quantification 4. Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis & Quantification detection->analysis end End analysis->end

References

Application Notes and Protocols: qPCR Analysis of Inflammatory Gene Expression Following Sinoacutine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404), an alkaloid extracted from the medicinal plant Stephania yunnanensis, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing quantitative polymerase chain reaction (qPCR) to analyze the expression of key inflammatory genes in response to this compound treatment. The primary focus is on the murine macrophage cell line RAW264.7, a widely used model for studying inflammation. This compound has been shown to modulate inflammatory responses by targeting crucial signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.

Data Presentation: Effect of this compound on Inflammatory Gene Expression

The following table summarizes the typical quantitative data obtained from qPCR analysis of inflammatory gene expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells pre-treated with this compound. Data is presented as the relative fold change in mRNA expression compared to the LPS-treated control group.

GeneTreatment GroupConcentrationFold Change in mRNA Expression (Normalized to Housekeeping Gene)
iNOS Control (no treatment)-1.0
LPS (1 µg/mL)-100.0
LPS + this compound25 µg/mL45.2[1]
LPS + this compound50 µg/mL22.8[1]
TNF-α Control (no treatment)-1.0
LPS (1 µg/mL)-85.0
LPS + this compound25 µg/mLReduced Expression
LPS + this compound50 µg/mLSignificantly Reduced Expression
IL-1β Control (no treatment)-1.0
LPS (1 µg/mL)-120.0
LPS + this compound25 µg/mLReduced Expression
LPS + this compound50 µg/mLSignificantly Reduced Expression
IL-6 Control (no treatment)-1.0
LPS (1 µg/mL)-60.0
LPS + this compound25 µg/mLReduced Expression
LPS + this compound50 µg/mLSignificantly Reduced Expression

Note: "Reduced Expression" and "Significantly Reduced Expression" are indicated where specific fold-change data is not publicly available but the inhibitory trend has been reported.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that lead to the transcription of pro-inflammatory genes.

Sinoacutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1 AP-1 JNK->AP1 Activates This compound This compound This compound->IKK Inhibits (prevents p65 phosphorylation) This compound->JNK Inhibits phosphorylation Genes Inflammatory Gene Transcription (iNOS, TNF-α, IL-1β, IL-6) NFκB_nuc->Genes Induces AP1->Genes Induces qPCR_Workflow A 1. Cell Culture & Treatment (RAW264.7 cells) - Control - LPS - LPS + this compound B 2. RNA Extraction (Trizol Method) A->B C 3. RNA Quantification & Quality Control (Nanodrop) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qPCR - Target Genes (iNOS, TNF-α, etc.) - Housekeeping Gene (e.g., GAPDH) D->E F 6. Data Analysis (ΔΔCt Method) E->F

References

Application Notes and Protocols: Sinoacutine Target Deconvolution Using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine (B192404), a bioactive alkaloid derived from Sinomenium acutum, has demonstrated significant anti-inflammatory and immunosuppressive properties.[1][2][3] Mechanistic studies have implicated its role in modulating key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][4] However, the direct molecular targets of this compound remain largely uncharacterized, hindering a complete understanding of its mechanism of action and the development of more targeted therapeutics. Chemical proteomics has emerged as a powerful and unbiased approach to identify the protein targets of small molecules directly in a complex biological system.[5][6][7][8] This application note provides a detailed protocol for the deconvolution of this compound's molecular targets using a chemical proteomics approach, combining affinity-based enrichment with quantitative mass spectrometry. The workflow encompasses the synthesis of a "clickable" this compound probe, affinity chromatography for the enrichment of interacting proteins, and their subsequent identification and quantification using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based proteomics.

Introduction

Understanding the precise molecular interactions of a bioactive compound is fundamental to drug discovery and development. This compound's established anti-inflammatory and immunosuppressive effects make it a promising therapeutic candidate.[1][2][3] Previous research has shown that this compound can attenuate inflammatory responses by reducing the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][4] These effects are attributed to its ability to inhibit the NF-κB and JNK signaling pathways.[1][4] While these findings provide valuable insights into the downstream effects of this compound, the initial protein(s) that it directly binds to initiate these signaling cascades are yet to be identified.

Chemical proteomics offers a robust set of tools to address this challenge by enabling the direct identification of small molecule-protein interactions in a native cellular context.[5][6][7][8] This methodology typically involves the design and synthesis of a chemical probe based on the bioactive molecule, which is then used to "fish out" its binding partners from a cell lysate or living cells. Subsequent analysis by mass spectrometry allows for the identification and quantification of these interacting proteins, providing a comprehensive profile of the compound's targets.[9]

This application note outlines a comprehensive workflow for the identification of this compound's cellular targets. The protocol is divided into three main sections:

  • Synthesis of a Clickable this compound Probe: A detailed, albeit theoretical, synthetic route for modifying this compound with a terminal alkyne for subsequent click chemistry applications.

  • Affinity-Based Protein Profiling (AfBPP): A step-by-step protocol for using the this compound probe to enrich for its interacting proteins from cell lysates.

  • Quantitative Mass Spectrometry and Data Analysis: A protocol for identifying and quantifying the enriched proteins using SILAC-based quantitative proteomics and subsequent data analysis to identify high-confidence targets.

Data Presentation

Quantitative Effects of this compound on Inflammatory Markers
Cell LineTreatmentConcentrationMeasured ParameterResultReference
RAW264.7This compound + LPS25 µg/mlNO ProductionReduced[1]
RAW264.7This compound + LPS50 µg/mlNO ProductionReduced[1]
RAW264.7This compound + LPS25 µg/mlTNF-α ProductionReduced[1]
RAW264.7This compound + LPS50 µg/mlTNF-α ProductionReduced[1]
RAW264.7This compound + LPS25 µg/mlIL-1β ProductionReduced[1]
RAW264.7This compound + LPS50 µg/mlIL-1β ProductionReduced[1]
RAW264.7This compound + LPS25 µg/mliNOS Gene ExpressionInhibited[1]
RAW264.7This compound + LPS50 µg/mliNOS Gene ExpressionInhibited[1]
RAW264.7This compound + LPS25 µg/mliNOS Protein ExpressionSignificantly Inhibited[1]
RAW264.7This compound + LPS50 µg/mliNOS Protein ExpressionSignificantly Inhibited[1]
RAW264.7This compound + LPS25 µg/mlCOX-2 Protein ExpressionSignificantly Inhibited[1]
RAW264.7This compound + LPS50 µg/mlCOX-2 Protein ExpressionSignificantly Inhibited[1]

Experimental Protocols

Protocol 1: Synthesis of a Clickable this compound Probe (Sino-alkyne)

Objective: To synthesize a derivative of this compound containing a terminal alkyne group for click chemistry-based proteomics. This protocol is a proposed synthetic route based on the known reactivity of similar alkaloids.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • NMR tubes, deuterated chloroform (B151607) (CDCl₃)

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (3 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Alkylation: Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of EtOAc/hexane). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, quench it by adding water. Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to obtain the pure this compound-alkyne probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Affinity-Based Protein Profiling (AfBPP) of this compound Targets

Objective: To enrich proteins that interact with this compound from a complex cell lysate using the synthesized sino-alkyne probe.

Materials:

  • "Heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) and "Light" (normal isotopes) SILAC-labeled RAW264.7 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Sino-alkyne probe

  • DMSO (vehicle control)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Click chemistry reaction buffer components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • BCA protein assay kit

Procedure:

  • Cell Culture and Lysis:

    • Culture RAW264.7 macrophages in "heavy" and "light" SILAC media for at least 6 cell divisions.

    • Lyse the "heavy" and "light" labeled cells separately using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Probe Incubation:

    • Incubate the "heavy" labeled cell lysate with the sino-alkyne probe at a predetermined optimal concentration.

    • Incubate the "light" labeled cell lysate with an equivalent volume of DMSO as a negative control.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Click Chemistry Reaction:

    • To both "heavy" and "light" lysates, add the azide-biotin tag.

    • Sequentially add TCEP, TBTA, and CuSO₄ to initiate the click reaction.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Combine the "heavy" and "light" labeled lysates.

    • Add pre-washed streptavidin-agarose beads to the combined lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:

      • Wash 1: PBS + 1% SDS

      • Wash 2: PBS + 4M Urea

      • Wash 3: PBS

  • Elution:

    • Elute the bound proteins from the streptavidin beads by adding SDS-PAGE sample buffer and boiling for 10 minutes.

Protocol 3: Quantitative Mass Spectrometry and Data Analysis

Objective: To identify and quantify the proteins enriched by the sino-alkyne probe.

Materials:

  • SDS-PAGE gel

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • In-gel Digestion:

    • Run the eluted protein sample on a short SDS-PAGE gel.

    • Excise the entire protein lane and perform in-gel digestion with trypsin.

    • Extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw MS data using a software package like MaxQuant.

    • Search the data against a relevant protein database (e.g., Mus musculus).

    • Perform protein identification and quantification based on the SILAC ratios (Heavy/Light).

    • Proteins with a significantly high H/L ratio are considered potential targets of this compound.

    • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly enriched in the sino-alkyne treated sample compared to the control.

    • Further bioinformatic analysis (e.g., pathway analysis, gene ontology enrichment) can be performed on the list of potential targets to gain insights into their biological functions.

Mandatory Visualizations

experimental_workflow cluster_probe Probe Synthesis cluster_proteomics Chemical Proteomics sino This compound reagents Propargyl Bromide, K2CO3, DMF sino->reagents Alkylation sino_alkyne Sino-alkyne Probe reagents->sino_alkyne incubation Incubate with Sino-alkyne (H) or DMSO (L) sino_alkyne->incubation cells SILAC-labeled RAW264.7 Cells lysate Cell Lysate (Heavy & Light) cells->lysate lysate->incubation click Click Chemistry (Azide-Biotin) incubation->click enrichment Streptavidin Enrichment click->enrichment ms LC-MS/MS enrichment->ms data Data Analysis (Target ID) ms->data

Caption: Chemical proteomics workflow for this compound target identification.

signaling_pathway cluster_sino This compound Action cluster_pathway Signaling Cascade This compound This compound target Unknown Protein Target(s) This compound->target Direct Binding jnk JNK Pathway target->jnk Inhibition nfkb NF-κB Pathway target->nfkb Inhibition inflammation Inflammatory Response (TNF-α, IL-1β, NO) jnk->inflammation nfkb->inflammation

Caption: Postulated signaling pathway of this compound's anti-inflammatory effects.

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Study of Sinoacutine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies of Sinoacutine, a natural isoquinoline (B145761) alkaloid with demonstrated analgesic and anti-inflammatory properties. The protocols outlined below are intended to facilitate the investigation of its therapeutic potential.

Pharmacokinetic Study Design

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Preclinical PK studies are essential to determine its bioavailability, clearance, volume of distribution, and half-life.

Animal Models

Sprague-Dawley rats and New Zealand white rabbits are suitable models for initial PK studies of this compound.[1][2] It is recommended to use both male and female animals to investigate potential gender-related differences in pharmacokinetics.[1]

Dosing and Administration

For intravenous (IV) administration, a single dose of 5 mg/kg can be administered via the tail vein in rats or the ear vein in rabbits.[2] For oral (PO) administration, a higher dose will be required to account for potential first-pass metabolism and incomplete absorption. Dose-ranging studies are recommended to determine the appropriate oral dose.

Blood Sampling

Following drug administration, blood samples should be collected at predetermined time points to characterize the plasma concentration-time profile. A typical sampling schedule for intravenous administration would be: 0 (pre-dose), 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.[2] For oral administration, the sampling schedule should be extended to capture the absorption phase and the terminal elimination phase (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose). Blood samples should be collected in heparinized tubes and centrifuged to obtain plasma, which should be stored at -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma samples can be determined using a validated HPLC method.

Table 1: HPLC Method Parameters for this compound Quantification in Plasma

ParameterValue
Column Agilent Zorbax Extend-C18 (4.6 x 250 mm, 5 µm)[2]
Mobile Phase Methanol : 2 mmol/L Disodium Hydrogen Phosphate (pH 9.8 with 0.016% triethylamine) (45:55, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 262 nm[2]
Column Temperature 30°C[2]
Injection Volume 20 µL[2]
Internal Standard Sinomenine[2]
Pharmacokinetic Data Analysis

The plasma concentration-time data should be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters. This compound has been shown to follow a two-compartment model in rats and rabbits.[1][2]

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F Bioavailability (for oral administration)

Pharmacodynamic Study Design

Pharmacodynamic studies are designed to investigate the physiological and biochemical effects of this compound and its mechanism of action. Based on existing evidence, the analgesic and anti-inflammatory properties of this compound are of primary interest.

Analgesic Activity Assessment

The hot plate test is a widely used method to assess central analgesic activity.

Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Animals: Male or female mice or rats.

  • Procedure: a. Administer this compound or vehicle control to the animals. b. At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate. c. Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping. d. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. e. A significant increase in the latency time compared to the control group indicates an analgesic effect.

Anti-inflammatory Activity Assessment

This is a classic and reliable model of acute inflammation.

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male or female rats.

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) or vehicle control orally or intraperitoneally. c. After a specific time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. e. The percentage of inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: Signaling Pathway Analysis

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and JNK signaling pathways.[3]

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Downstream Analysis RAW264_7 RAW264.7 Macrophages Sinoacutine_Treatment This compound Treatment (various concentrations) RAW264_7->Sinoacutine_Treatment LPS_Stimulation LPS Stimulation (e.g., 1 µg/mL) Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis Sinoacutine_Treatment->LPS_Stimulation Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Western_Blot Western Blot Analysis (p-NF-κB, p-JNK, iNOS) Protein_Extraction->Western_Blot qPCR qPCR Analysis (TNF-α, IL-1β, iNOS mRNA) RNA_Extraction->qPCR G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK This compound This compound This compound->IKK inhibits This compound->JNK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα_p p-IκBα IκBα_p->IκBα degradation NFκB_active Active NF-κB IκBα_p->NFκB_active releases Gene_Transcription Gene Transcription NFκB_active->Gene_Transcription translocates JNK_p p-JNK JNK_p->Gene_Transcription activates Inflammatory_Mediators Inflammatory Mediators (iNOS, TNF-α, IL-1β) Gene_Transcription->Inflammatory_Mediators

References

Application Notes & Protocols: In Vivo Imaging of Sinoacutine Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sinoacutine (B192404) is a natural isoquinoline (B145761) alkaloid extracted from traditional Chinese medicinal plants like Stephania yunnanensis and Sinomenium acutum.[1][2] It has garnered significant interest for its wide range of pharmacological activities, including potent anti-inflammatory, analgesic, and immunosuppressive effects.[3][4][5] Studies have shown that this compound can alleviate inflammatory responses in conditions like acute lung injury and may offer therapeutic benefits for neurological and psychological disorders.[4][6] To advance the preclinical and clinical development of this compound, a thorough understanding of its pharmacokinetic profile—specifically its absorption, distribution, metabolism, and excretion (ADME)—is essential.

In vivo imaging techniques, such as fluorescence imaging, Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT), offer powerful, non-invasive methods to visualize and quantify the biodistribution of this compound in real-time within living animal models. These approaches can provide critical insights into drug targeting, accumulation in specific organs, and clearance rates, thereby accelerating drug development.

This document provides detailed application notes and experimental protocols for imaging the in vivo distribution of this compound using optical and PET imaging modalities.

Known Pharmacokinetics and Biodistribution of this compound

Pharmacokinetic studies are crucial for developing new drugs.[1] this compound's pharmacokinetic process conforms to a two-compartment model in both rats and rabbits.[1][7] Following intravenous administration in rats, this compound is detected in the heart, liver, spleen, lungs, kidneys, and brain, with relatively high concentrations observed in the liver and kidneys.[1] The plasma protein binding rate for this compound in rats is high at 79.16%.[1] Notably, gender differences in blood concentration, tissue distribution, and excretion have been observed in rats.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters

Parameter Animal Model Value Citation
Distribution Half-Life (t½α) Rabbit 10.99 ± 2.52 min [7]
Elimination Half-Life (t½β) Rabbit 147.08 ± 32.41 min [7]
AUC (0-t) Rabbit 190.82 ± 30.82 mg·min/L [7]
AUC (0-∞) Rabbit 289.82 ± 73.27 mg·min/L [7]
Plasma Protein Binding Rate Rat 79.16% [1]

| Primary Distribution Organs | Rat | Liver, Kidney |[1] |

This compound's Mechanism of Action: Key Signaling Pathways

This compound exerts its significant anti-inflammatory effects by modulating key cellular signaling pathways. In models of inflammation induced by lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of p65, a key component of the NF-κB signaling pathway.[4][8] It also inhibits the c-Jun NH2-terminal kinase (JNK) signaling pathway.[4][8] Concurrently, it can promote the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway.[4][8] This modulation leads to a downstream reduction in the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibits) p65 p65 IkB->p65 Releases p65_nuc p65 p65->p65_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) p65_nuc->Genes Induces Transcription AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates ERK->AP1 Activates AP1->Genes Induces Transcription This compound This compound This compound->p65 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Caption: this compound's anti-inflammatory signaling pathway.

Application Notes: In Vivo Imaging Modalities

The selection of an imaging modality depends on the specific research question, required sensitivity, resolution, and cost.

  • Fluorescence Imaging: This modality is well-suited for high-throughput screening and visualizing distribution in superficial tissues or small animals. It requires conjugating this compound to a fluorescent dye, preferably in the near-infrared (NIR) spectrum (700-900 nm) to minimize tissue autofluorescence and maximize penetration depth.

  • Positron Emission Tomography (PET): PET offers superior sensitivity and quantitative accuracy for deep-tissue imaging compared to fluorescence.[9][10] It involves radiolabeling this compound with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[9] The short half-life of ¹¹C (20.4 minutes) is ideal for studying the rapid kinetics of small molecules.[9]

  • Single-Photon Emission Computed Tomography (SPECT): SPECT is another nuclear imaging technique that can be used. It typically involves labeling with gamma-emitting isotopes like Iodine-123 or Technetium-99m.[10] While generally offering lower sensitivity than PET, SPECT can be a valuable and more accessible alternative.

Detailed Experimental Protocols

The following protocols provide a framework for labeling and imaging this compound distribution. These are generalized methods and may require optimization.

Protocol 1: Fluorescent Labeling and In Vivo Optical Imaging

This protocol describes a hypothetical method for conjugating this compound with a near-infrared (NIR) fluorescent dye for in vivo optical imaging.

G cluster_prep Probe Preparation cluster_invivo In Vivo Experiment This compound This compound Modification Introduce Linker (e.g., amine, carboxyl) This compound->Modification Conjugation Conjugation Reaction (Amide Coupling) Modification->Conjugation NIR_Dye NHS-Ester Activated NIR Dye (e.g., Cy7) NIR_Dye->Conjugation Purification Purification (HPLC) Conjugation->Purification Probe This compound-NIR Probe Purification->Probe Injection Intravenous Injection of Probe Probe->Injection Animal Animal Model (e.g., LPS-induced inflammation) Animal->Injection Imaging Whole-Body Imaging (IVIS Spectrum) Injection->Imaging ExVivo Ex Vivo Organ Imaging Imaging->ExVivo Analysis Data Analysis (ROI Quantification) ExVivo->Analysis

Caption: Workflow for in vivo fluorescence imaging of this compound.

Materials:

  • This compound

  • NHS-ester activated NIR fluorescent dye (e.g., Cy7 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Animal model (e.g., BALB/c mice with LPS-induced lung inflammation)

  • In Vivo Imaging System (IVIS)

Methodology:

  • Chemical Modification (if necessary): this compound's native structure may require modification to introduce a reactive group (e.g., a primary amine or carboxylic acid) for conjugation. This requires synthetic chemistry expertise. Assume an amine-modified this compound derivative is available.

  • Conjugation: a. Dissolve amine-modified this compound and a 1.5 molar excess of the NHS-ester activated NIR dye in anhydrous DMF. b. Add TEA (2 molar excess) to catalyze the reaction. c. Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Purification: a. Purify the resulting this compound-NIR conjugate using a reverse-phase HPLC system to remove unconjugated dye and starting material. b. Collect fractions and confirm the product identity and purity via mass spectrometry and UV-Vis spectroscopy.

  • Animal Preparation: Use an appropriate animal model, such as a mouse model of acute lung injury induced by intratracheal LPS instillation.[4]

  • Probe Administration: Administer the purified this compound-NIR probe via intravenous (tail vein) injection at a predetermined dose (e.g., 10 mg/kg).

  • In Vivo Imaging: a. Anesthetize the animal at various time points post-injection (e.g., 30 min, 1h, 2h, 6h, 24h). b. Acquire whole-body fluorescence images using an IVIS, with appropriate excitation and emission filters for the chosen NIR dye.

  • Ex Vivo Analysis: a. At the final time point, humanely euthanize the animal. b. Dissect major organs (liver, kidneys, lungs, spleen, heart, brain) and any target tissues (e.g., inflamed lungs). c. Image the dissected organs using the IVIS to confirm and quantify probe accumulation.

Protocol 2: Radiosynthesis and In Vivo PET Imaging

This protocol outlines a hypothetical method for the radiosynthesis of [¹¹C]this compound for quantitative in vivo PET imaging. This requires a cyclotron and a specialized radiochemistry facility.

G cluster_radio Radiochemistry cluster_invivo In Vivo PET/CT Scan Cyclotron Cyclotron: ¹⁴N(p,α)¹¹C → [¹¹C]CO₂ Methylation Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf Cyclotron->Methylation Reaction Radiolabeling Reaction (Methylation) Methylation->Reaction Precursor Desmethyl-Sinoacutine Precursor Precursor->Reaction Purification Fast HPLC Purification Reaction->Purification Formulation Formulation in Saline Purification->Formulation Tracer [¹¹C]this compound Formulation->Tracer Injection Intravenous Injection of Tracer Tracer->Injection Animal Animal Model Animal->Injection Scan Dynamic PET/CT Scan (e.g., 60 min) Injection->Scan Recon Image Reconstruction Scan->Recon Analysis Data Analysis (Time-Activity Curves) Recon->Analysis

Caption: Workflow for in vivo PET imaging of this compound.

Materials:

  • Desmethyl-Sinoacutine precursor (for methylation)

  • [¹¹C]CO₂ produced from a medical cyclotron

  • Automated radiochemistry synthesis module

  • HPLC system for purification

  • MicroPET/CT scanner

  • Animal model (e.g., Sprague-Dawley rat)

Methodology:

  • Production of ¹¹C: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9]

  • Synthesis of Methylating Agent: Convert [¹¹C]CO₂ to a reactive methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), using an automated synthesis module.

  • Radiolabeling: a. Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl-Sinoacutine precursor dissolved in an appropriate solvent (e.g., DMF). b. Heat the reaction mixture (e.g., 80-100°C) for 5-10 minutes to facilitate the methylation reaction.

  • Purification and Formulation: a. Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound. b. The collected fraction is then formulated in a sterile saline solution suitable for injection, passing through a sterile filter.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.

  • Animal Preparation and Administration: a. Anesthetize the animal (e.g., Sprague-Dawley rat) and place it in the PET/CT scanner. b. Administer a bolus injection of [¹¹C]this compound via the tail vein.

  • PET/CT Imaging: a. Immediately after injection, begin a dynamic PET scan for 60-90 minutes. b. A CT scan can be performed before or after the PET scan for anatomical co-registration.

  • Image Analysis: a. Reconstruct the dynamic PET data into a series of time-framed images. b. Draw regions of interest (ROIs) over various organs (liver, kidneys, brain, etc.) on the co-registered PET/CT images. c. Generate time-activity curves (TACs) for each organ to quantify the uptake and clearance of [¹¹C]this compound over time.

Data Presentation and Quantitative Analysis

Quantitative data from imaging studies should be presented clearly to allow for robust interpretation and comparison. For both imaging modalities, the primary output is the signal intensity within a given region of interest (ROI).

  • For Fluorescence Imaging: Data is typically expressed as Average Radiant Efficiency ([p/s/cm²/sr]/[µW/cm²]).

  • For PET Imaging: Data is expressed as the Percentage of Injected Dose per gram of tissue (%ID/g), which provides a more standardized and quantitative measure of uptake.

Table 2: Template for Presenting Quantitative Biodistribution Data (%ID/g or Radiant Efficiency)

Organ 30 Minutes 1 Hour 2 Hours 6 Hours 24 Hours
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Brain
Muscle
Tumor (if applicable)

Data presented as Mean ± Standard Deviation (n=3-5 animals per group).

Conclusion

In vivo imaging provides an indispensable toolset for characterizing the pharmacokinetic and biodistribution profiles of therapeutic compounds like this compound. By employing fluorescently-labeled or radiolabeled this compound, researchers can directly visualize its journey through the body, identify target organs, and quantify its accumulation and clearance dynamics. The protocols and data outlined in these notes offer a comprehensive guide for scientists and drug developers to leverage advanced imaging techniques, ultimately facilitating the translation of this compound from a promising natural compound into a clinically viable therapeutic agent.

References

Application Notes: Cell Viability Assays for Determining Sinoacutine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinoacutine is an alkaloid with a morphinane structure, similar to morphine, that has been identified in the plant Sinomenium acutum.[1] It has garnered interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects.[2][3] As with any compound being investigated for therapeutic potential, a thorough evaluation of its cytotoxicity is a critical early step in the drug development process. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using established cell viability assays.

Core Principle of Cytotoxicity Assessment

Determining the cytotoxicity of a compound involves exposing cultured cells to varying concentrations of the substance and measuring the effect on cell viability. Cell viability assays are methods used to determine the number of healthy cells in a population.[4] They often measure metabolic activity or membrane integrity, which are indicative of cell health.[5] A substance that causes a dose-dependent decrease in cell viability is considered cytotoxic.

Recommended Cell Viability Assays

A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects. The following assays are widely used and provide complementary information on cell health:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[6]

  • XTT Assay: A second-generation tetrazolium salt-based assay that also measures metabolic activity but with a simpler, more direct protocol.[7]

  • LDH Assay: An assay that quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of this colored product is directly proportional to the number of metabolically active cells.[6]

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 1-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Workflow for this compound Cytotoxicity.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10] Incubate for 1-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[7] Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
197 ± 3.194 ± 4.290 ± 3.7
1086 ± 4.579 ± 5.067 ± 4.8
5064 ± 5.253 ± 4.340 ± 3.9
10043 ± 3.831 ± 3.520 ± 2.6

Data are represented as mean ± standard deviation from at least three independent experiments.[12]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based method that measures mitochondrial dehydrogenase activity.[13] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by removing the solubilization step.[7]

Experimental Workflow

XTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay XTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add XTT labeling mixture D->E F Incubate for 2-4 hours E->F G Measure absorbance at 450 nm F->G

Caption: XTT Assay Workflow for this compound Cytotoxicity.

Protocol

  • Cell Seeding and Compound Treatment: Follow the same procedures as described for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.[14]

  • XTT Addition: After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[7] The optimal incubation time may vary depending on the cell line.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[14] A reference wavelength of 660 nm can be used.[15]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Data Presentation

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
196 ± 3.393 ± 4.089 ± 3.5
1084 ± 4.877 ± 4.665 ± 5.1
5061 ± 5.050 ± 4.238 ± 4.0
10040 ± 4.229 ± 3.718 ± 3.0

Data are represented as mean ± standard deviation from at least three independent experiments.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[8][16] The amount of LDH released is proportional to the number of dead or damaged cells.[8]

Experimental Workflow

LDH_Workflow cluster_prep Cell Prep & Treatment cluster_assay LDH Assay A Seed cells and treat with this compound B Incubate for desired time A->B C Transfer supernatant to a new plate B->C D Add LDH reaction mixture C->D E Incubate for 30 minutes at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: LDH Assay Workflow for this compound Cytotoxicity.

Protocol

  • Cell Seeding and Compound Treatment: Follow the same procedures as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the assay kit).[8]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.[17]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[17]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18] A reference wavelength of 680 nm can also be used.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation

This compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)4 ± 1.57 ± 1.89 ± 2.0
16 ± 1.79 ± 2.113 ± 2.5
1020 ± 3.533 ± 4.045 ± 4.8
5048 ± 4.865 ± 5.578 ± 6.1
10070 ± 5.984 ± 6.894 ± 7.2

Data are represented as mean ± standard deviation from at least three independent experiments.

Interpretation of Results and Potential Signaling Pathways

A dose- and time-dependent decrease in cell viability as measured by the MTT and XTT assays, coupled with a corresponding increase in cytotoxicity in the LDH assay, would strongly indicate that this compound induces cell death.

The precise molecular mechanism of this compound-induced cytotoxicity requires further investigation. However, based on the known activities of related alkaloids, potential mechanisms could involve the induction of apoptosis.[19] Some studies on sinomenine (B1681799), another alkaloid from Sinomenium acutum, suggest involvement of pathways like NF-κB and modulation of inflammatory responses.[20][21]

Hypothetical Signaling Pathway

Signaling_Pathway This compound This compound CellStress Cellular Stress This compound->CellStress SignalingPathways Activation of Pro-Apoptotic Signaling Pathways (e.g., JNK, p38 MAPK) CellStress->SignalingPathways Mitochondria Mitochondrial Membrane Permeabilization SignalingPathways->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical Pathway of this compound-Induced Apoptosis.

To further elucidate the mechanism of this compound's cytotoxicity, subsequent studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting to examine the activation of key proteins in apoptotic and stress-related signaling pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Sinoacutine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine, an alkaloid isolated from Sinomenium acutum, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] These characteristics make it a compelling candidate for investigation in the context of autoimmune diseases and other inflammatory conditions. Flow cytometry is an invaluable tool for dissecting the cellular mechanisms underlying the immunomodulatory effects of therapeutic compounds like this compound. This document provides detailed protocols for analyzing the effects of this compound on immune cell populations, proliferation, and apoptosis using flow cytometry. It also outlines the key signaling pathways influenced by this compound.

Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways within immune cells. Notably, it inhibits the phosphorylation of p65, a subunit of the nuclear factor-kappa B (NF-κB) transcription factor, and c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] Concurrently, this compound promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, two other components of the MAPK pathway.[1] The net effect of this modulation is a reduction in the production of pro-inflammatory mediators. Furthermore, studies on the closely related alkaloid, sinomenine, suggest an induction of apoptosis in activated T cells, which may contribute to its immunosuppressive effects.[2]

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data representing the expected outcomes of flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.

Table 1: Effect of this compound on Immune Cell Subsets in Activated PBMCs

TreatmentCD3+ T Cells (%)CD4+ T Cells (%)CD8+ T Cells (%)CD19+ B Cells (%)CD56+ NK Cells (%)
Vehicle Control65.2 ± 3.145.8 ± 2.518.5 ± 1.910.3 ± 1.215.7 ± 2.0
This compound (10 µM)64.8 ± 2.943.1 ± 2.2*19.0 ± 1.710.1 ± 1.116.2 ± 2.3
This compound (50 µM)63.5 ± 3.538.7 ± 2.8**20.1 ± 2.09.8 ± 1.416.5 ± 2.1

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on T-Cell Proliferation

TreatmentProliferation Index
Unstimulated Control1.1 ± 0.2
Stimulated + Vehicle8.5 ± 0.7
Stimulated + this compound (10 µM)6.2 ± 0.5**
Stimulated + this compound (50 µM)4.3 ± 0.4***

***p < 0.001, **p < 0.01 compared to stimulated vehicle control. The proliferation index is a measure of the average number of divisions of the responding cells.

Table 3: Effect of this compound on T-Cell Apoptosis

TreatmentEarly Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Unstimulated Control2.1 ± 0.51.5 ± 0.3
Stimulated + Vehicle5.3 ± 0.83.2 ± 0.6
Stimulated + this compound (10 µM)12.7 ± 1.5 5.8 ± 0.9*
Stimulated + this compound (50 µM)25.4 ± 2.1***10.1 ± 1.2

***p < 0.001, **p < 0.01, *p < 0.05 compared to stimulated vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for its analysis.

Sinoacutine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor (e.g., TCR, TLR) MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Activates NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Activates This compound This compound JNK JNK This compound->JNK Inhibits Phosphorylation p38 p38 This compound->p38 Promotes Phosphorylation ERK ERK This compound->ERK Promotes Phosphorylation p65 p65 This compound->p65 Inhibits Phosphorylation MAPK_pathway->JNK MAPK_pathway->p38 MAPK_pathway->ERK IKK IKK NFkB_pathway->IKK p65_IκBα p65-IκBα Complex IKK->p65_IκBα Phosphorylates IκBα p65_n p65 p65->p65_n Translocates to Nucleus IκBα IκBα p65_IκBα->p65 Releases Gene_Expression Pro-inflammatory Gene Expression p65_n->Gene_Expression Promotes Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Whole Blood Cell_Count Count Cells and Assess Viability PBMC_Isolation->Cell_Count Cell_Culture Culture and Stimulate Cells (e.g., anti-CD3/CD28) Cell_Count->Cell_Culture Sinoacutine_Treatment Treat with this compound (Dose-Response) Cell_Culture->Sinoacutine_Treatment Harvest_Cells Harvest Cells Sinoacutine_Treatment->Harvest_Cells Stain_Surface Stain for Surface Markers (e.g., CD3, CD4, CD8) Harvest_Cells->Stain_Surface Fix_Perm Fix and Permeabilize (for intracellular staining) Stain_Surface->Fix_Perm Stain_Intracellular Stain for Intracellular Markers (e.g., Proliferation Dye, Annexin V/PI) Fix_Perm->Stain_Intracellular Acquire_Data Acquire Data on Flow Cytometer Stain_Intracellular->Acquire_Data Analyze_Data Analyze Data (Gating and Quantification) Acquire_Data->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Improving Sinoacutine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sinoacutine in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a morphinane alkaloid found in plants of the Sinomenium genus.[1][2] Like many alkaloids, this compound is a poorly water-soluble compound. This low aqueous solubility can lead to poor absorption and low bioavailability after oral administration, making it challenging to achieve therapeutic concentrations in target tissues during in vivo experiments.[1]

Q2: What is the aqueous solubility of this compound?

A2: this compound is sparingly soluble in aqueous buffers. For instance, its solubility in a 1:4 solution of dimethylformamide (DMF) to phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL.[3] Preparing a stock solution in an organic solvent like DMF or DMSO and then diluting it with an aqueous buffer is a common practice.

Troubleshooting Guide

Issue: this compound precipitates out of solution when preparing for oral gavage in mice.

Possible Cause 1: Low Aqueous Solubility

This compound has limited solubility in purely aqueous vehicles.

Solutions:

  • Co-solvents: Employ a co-solvent system to increase the solubility. A common vehicle for oral administration of poorly soluble compounds in mice is a mixture of water with agents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or a low percentage of DMSO.[4] For example, a vehicle containing 0.5% carboxymethyl cellulose (B213188) (CMC) and 0.2% Tween 80 in water is often used.[5]

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigate the effect of adjusting the pH of the vehicle on this compound's solubility. However, ensure the final pH is within a physiologically tolerable range for the animal (typically pH 5-9 for oral administration).

Possible Cause 2: Inadequate Vehicle Composition

The chosen vehicle may not be suitable for solubilizing this compound at the desired concentration.

Solutions:

  • Formulation with Suspending and Wetting Agents: For suspensions, using a vehicle containing a suspending agent like carboxymethyl cellulose (CMC) and a wetting agent like Tween 80 can help maintain a uniform dispersion of the drug particles. A study involving an extract from Sinomenium acutum, which contains this compound, used a vehicle of 0.5% sodium carboxymethyl cellulose (CMC-Na) in water for oral administration to rats.[1]

  • Oil-based Vehicles: For highly lipophilic drugs, an oil-based vehicle such as corn oil, olive oil, or sesame oil can be considered for oral or intraperitoneal administration.[6]

Issue: Low and variable bioavailability of this compound observed in pharmacokinetic studies.

Possible Cause: Poor Dissolution and Absorption in the Gastrointestinal Tract

The low aqueous solubility of this compound can lead to a slow dissolution rate in the gastrointestinal fluids, limiting its absorption.

Solutions:

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and dissolution rates.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile. The formation of a this compound-cyclodextrin complex can significantly improve its oral bioavailability.

  • Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer range increases its surface area, leading to a higher dissolution velocity and saturation solubility.[8] Techniques like nanoprecipitation or media milling can be used to prepare a nanosuspension of this compound.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various techniques to improve the solubility of poorly soluble drugs like this compound. While specific quantitative data for this compound is limited, the table provides a general overview of the potential improvements.

Solubility Enhancement TechniquePrincipleExpected Fold Increase in Solubility (General)Key Considerations
Co-solvency Increasing the polarity of the solvent system to better dissolve the solute.2 to 50-foldPotential for in vivo toxicity of the co-solvent.
pH Adjustment Ionizing the drug molecule to increase its interaction with water.10 to 100-foldThe pH must be physiologically tolerable.
Cyclodextrin Complexation Encapsulating the hydrophobic drug within the cyclodextrin cavity.5 to 200-foldThe size of the cyclodextrin cavity must be compatible with the drug molecule.
Nanonization (Nanosuspensions) Increasing the surface area-to-volume ratio by reducing particle size.10 to 1000-foldRequires specialized equipment and careful control of particle size and stability.
Solid Dispersion Dispersing the drug in a solid hydrophilic carrier at the molecular level.10 to 200-foldThe choice of carrier is critical for stability and dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol is a general guideline for preparing a suspension suitable for oral administration in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water

  • 0.2% (v/v) Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle:

    • In a beaker, add the required amount of 0.5% CMC-Na solution.

    • Add 0.2% (v/v) of Tween 80 to the CMC-Na solution.

    • Stir the mixture on a magnetic stirrer until a homogenous solution is formed.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.

    • Transfer the suspension to a volumetric flask and make up to the final volume with the vehicle.

    • Stir the final suspension on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Co-precipitation Method

This method aims to enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (B129727)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in distilled water with stirring.

    • Dissolve the this compound in a minimal amount of methanol.

  • Complexation:

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal:

    • Remove the methanol from the mixture using a rotary evaporator.

  • Isolation of the Complex:

    • The resulting aqueous solution can be used directly if the concentration is appropriate for the in vivo study.

    • Alternatively, the solid complex can be obtained by freeze-drying (lyophilization) the aqueous solution.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Sinoacutine_Solubility_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation Development cluster_administration In Vivo Administration Problem Poor this compound Solubility for In Vivo Study CoSolvents Co-solvents Problem->CoSolvents Simple Approach Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Moderate Complexity Nanonization Nanonization Problem->Nanonization Advanced Approach Suspension Aqueous Suspension (e.g., with CMC/Tween 80) CoSolvents->Suspension CD_Solution Aqueous Solution of Inclusion Complex Cyclodextrins->CD_Solution Nanosuspension Nanosuspension Nanonization->Nanosuspension Oral_Gavage Oral Gavage in Mice Suspension->Oral_Gavage CD_Solution->Oral_Gavage Nanosuspension->Oral_Gavage

Caption: Workflow for addressing poor this compound solubility.

Sinoacutine_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK JNK_path JNK Pathway TLR4->JNK_path NFkB p65 (NF-κB) IKK->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription cJun c-Jun JNK_path->cJun Phosphorylation cJun->Cytokines Transcription This compound This compound This compound->IKK Inhibits This compound->JNK_path Inhibits

Caption: this compound's anti-inflammatory mechanism.

References

Technical Support Center: Sinoacutine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the stability of sinoacutine (B192404) in aqueous solutions is limited in publicly available scientific literature. This technical support center provides guidance based on the known stability of structurally similar morphinane alkaloids, such as morphine, and general principles of pharmaceutical stability testing. The provided protocols and troubleshooting guides should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?

A1: The instability of morphinane alkaloids like this compound in aqueous solutions is often attributed to several factors:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of certain functional groups within the molecule. Morphinane alkaloids are known to be susceptible to degradation in alkaline conditions.[1]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidation products. For morphine, a common degradation product is pseudomorphine, formed through oxidative dimerization.[1] Morphine-N-oxide is another potential oxidation product.[1]

  • Light: Exposure to UV or ambient light can induce photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively reported, based on the structure of similar morphinane alkaloids, potential degradation pathways could involve:

  • Oxidation: Formation of N-oxides and phenolic coupling products (dimers).

  • Hydrolysis: If ester or other labile functional groups are present, they could be susceptible to hydrolysis.

  • Photodegradation: Light exposure could lead to the formation of various photoproducts.

Q3: How can I prepare a stable stock solution of this compound?

A3: To enhance the stability of a this compound stock solution, consider the following:

  • Solvent Selection: Initially, dissolve this compound in a high-purity organic solvent like DMSO or methanol (B129727) before further dilution in an aqueous buffer.

  • pH Control: Use a buffered solution at a pH where this compound exhibits maximum stability. For many alkaloids, a slightly acidic to neutral pH is often preferred.

  • Inert Atmosphere: To minimize oxidation, degas the solvent and overlay the solution with an inert gas like nitrogen or argon.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q4: Are there any excipients I should avoid when formulating this compound in an aqueous solution?

A4: Certain excipients can impact the stability of active pharmaceutical ingredients. For alkaloids, it is important to consider:

  • Reducing Sugars: Sugars like lactose (B1674315) can potentially interact with the amine group of alkaloids.

  • Oxidizing Agents: Avoid excipients that can act as oxidizing agents.

  • High pH Excipients: Basic excipients could raise the pH of the formulation and accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. pH-mediated hydrolysis or oxidation. 1. Measure the pH of the solution. 2. Conduct a pH stability profile study to identify the optimal pH range. 3. Use a suitable buffer to maintain the optimal pH. 4. Prepare solutions under an inert atmosphere.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products. 1. Perform forced degradation studies to intentionally generate degradation products. 2. Use a stability-indicating HPLC method to separate the parent compound from its degradants. 3. Characterize the structure of the degradation products using LC-MS and NMR.
Inconsistent results between experiments. Variability in solution preparation and storage. 1. Standardize the protocol for solution preparation, including solvent, pH, and concentration. 2. Control storage conditions (temperature, light exposure). 3. Use freshly prepared solutions for each experiment whenever possible.
Precipitation of the compound from the solution. Poor solubility or formation of insoluble degradation products. 1. Determine the solubility of this compound in the chosen solvent system. 2. Consider the use of co-solvents or solubilizing agents. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
2.00.01546.2
4.00.005138.6
6.00.01069.3
8.00.05013.9
10.00.1504.6

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Stress: Store the solid compound in an oven at 80°C.

  • Photolytic Stress: Expose the solid compound to light in a photostability chamber (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

3. Sample Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, as well as control samples (unstressed), using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point for alkaloid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

2. Method Development:

  • Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method can separate all degradation products from the parent peak.

  • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Use a photodiode array (PDA) detector to check for peak purity.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Sinoacutine_Degradation_Pathway This compound This compound Oxidation_Product Oxidation Product (e.g., N-Oxide) This compound->Oxidation_Product Oxidizing Agent / O2 Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Acid / Base Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Light

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Acid Acidic Stress Prep_Stock->Acid Base Basic Stress Prep_Stock->Base Oxidative Oxidative Stress Prep_Stock->Oxidative Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Identify Degradation Pathways Characterization->Pathway

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Instability Observed (e.g., peak area decrease) Check_pH Is the solution pH controlled? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Use_Buffer Use a suitable buffer. Check_pH->Use_Buffer No Check_Temp Is the solution stored at an appropriate temperature? Check_Light->Check_Temp Yes Use_Amber_Vials Use amber vials or store in the dark. Check_Light->Use_Amber_Vials No Check_Oxygen Is the solution protected from oxygen? Check_Temp->Check_Oxygen Yes Store_Cold Store at a lower temperature (e.g., 2-8°C or frozen). Check_Temp->Store_Cold No Use_Inert_Gas Degas solvent and use an inert atmosphere. Check_Oxygen->Use_Inert_Gas No Investigate_Other Investigate other factors (e.g., excipient compatibility). Check_Oxygen->Investigate_Other Yes

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Optimizing Sinoacutine Dosage for Anti-inflammatory Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Sinoacutine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-inflammatory mechanism of action?

A1: this compound is a bioactive alkaloid compound.[1] Studies have shown that it exhibits anti-inflammatory properties by regulating key signaling pathways.[1][2] Specifically, this compound has been observed to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, and the phosphorylation of JNK in the MAPK signaling pathway.[2] It has also been shown to affect the phosphorylation of ERK and p38, other components of the MAPK pathway.[2]

Q2: What is a typical starting concentration range for this compound in in-vitro anti-inflammatory assays?

A2: Based on published studies using RAW264.7 macrophages, a common in-vitro model for inflammation, effective concentrations of this compound for observing anti-inflammatory effects range from 25 µg/ml to 50 µg/ml.[1][2] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the key pro-inflammatory markers that I should measure to assess the anti-inflammatory effect of this compound?

A4: Key pro-inflammatory markers to measure include cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Additionally, measuring the levels of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) can provide further insight into the anti-inflammatory activity of this compound.[1][2]

Troubleshooting Guides

Issue 1: High variability or inconsistent results in cytotoxicity assays (e.g., MTT assay).

  • Possible Cause: Uneven cell seeding, contamination, or interference of this compound with the assay reagents.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Before seeding, ensure a single-cell suspension to have consistent cell numbers in each well.

    • Check for Contamination: Regularly test cell cultures for mycoplasma or other microbial contamination.

    • Include Proper Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to account for any solvent-induced effects.

    • Assay Interference: To check if this compound interferes with the MTT reagent, perform a cell-free assay by adding this compound to the medium with MTT and measure the absorbance.

    • Alternative Cytotoxicity Assays: Consider using a different cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.

Issue 2: No significant anti-inflammatory effect observed after this compound treatment.

  • Possible Cause: Suboptimal dosage, insufficient incubation time, or inactive compound.

  • Troubleshooting Steps:

    • Optimize Dosage: Perform a dose-response experiment with a wider range of this compound concentrations.

    • Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal pre-incubation time with this compound before inflammatory stimulation.

    • Verify Compound Activity: Ensure the this compound compound has been stored correctly to prevent degradation. If possible, test its activity in a well-established positive control assay.

    • Check Inflammatory Stimulus: Confirm that the inflammatory stimulus (e.g., LPS) is potent and used at an optimal concentration to induce a measurable inflammatory response.

Issue 3: Difficulty in detecting changes in signaling protein phosphorylation (e.g., p-p65, p-JNK) by Western blot.

  • Possible Cause: Suboptimal protein extraction, insufficient antibody quality, or timing of sample collection.

  • Troubleshooting Steps:

    • Optimize Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

    • Validate Antibodies: Ensure the primary antibodies for both the phosphorylated and total proteins are specific and validated for Western blotting.

    • Optimize Antibody Concentrations: Titrate the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.

    • Time-Course Experiment: Phosphorylation events can be transient. Perform a time-course experiment after stimulation to identify the peak phosphorylation time for the target proteins.[3]

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)1500 ± 120850 ± 75350 ± 30
LPS + this compound (25 µg/mL)950 ± 801200 ± 110200 ± 25
LPS + this compound (50 µg/mL)600 ± 551500 ± 130150 ± 20

*Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature where this compound was found to reduce levels of TNF-α and IL-1β, but increase levels of IL-6 in vitro.[1][2]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on RAW264.7 macrophages.

  • Materials:

    • RAW264.7 cells

    • Complete DMEM medium (with 10% FBS)

    • This compound

    • DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Pro-inflammatory Cytokines by ELISA

This protocol describes the measurement of TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Materials:

    • RAW264.7 cells

    • Complete DMEM medium

    • This compound

    • Lipopolysaccharide (LPS)

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β

    • 24-well plates

  • Procedure:

    • Seed RAW264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

    • Collect the cell culture supernatants and centrifuge to remove any cell debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.

    • Quantify the cytokine concentrations based on the standard curve.

3. Analysis of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol details the detection of total and phosphorylated p65, JNK, ERK, and p38 proteins.

  • Materials:

    • RAW264.7 cells

    • Complete DMEM medium

    • This compound

    • LPS

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (total and phosphorylated forms of p65, JNK, ERK, p38, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • 6-well plates

  • Procedure:

    • Seed RAW264.7 cells into 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for a predetermined time (e.g., 30 minutes for p65, 60 minutes for MAPKs).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Dosage Optimization cluster_invitro In-Vitro Experiments cluster_data Data Analysis cluster_conclusion Conclusion A Determine Non-Toxic Concentration Range (MTT Assay) B Dose-Response Study (Measure Inflammatory Markers via ELISA) A->B Select non-toxic doses D Analyze Cytotoxicity Data (Calculate IC50) A->D C Mechanism of Action Study (Western Blot for Signaling Pathways) B->C Identify effective dose E Analyze Anti-inflammatory Data (Determine EC50) B->E F Analyze Signaling Data (Quantify Protein Expression) C->F G Optimal this compound Dosage for Anti-inflammatory Effect D->G E->G F->G

Caption: Workflow for optimizing this compound dosage.

NFkB_Pathway This compound's Effect on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB p65/p50 p_NFkB p-p65/p50 p_IkB->NFkB releases nucleus Nucleus p_NFkB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) nucleus->genes activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB pathway.

MAPK_Pathway This compound's Effect on the MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK p_p38 p-p38 p38->p_p38 AP1 AP-1 (Transcription Factor) p_JNK->AP1 p_ERK->AP1 p_p38->AP1 Genes Inflammatory Gene Expression AP1->Genes This compound This compound This compound->JNK inhibits phosphorylation This compound->ERK promotes phosphorylation This compound->p38 promotes phosphorylation

Caption: this compound modulates the MAPK pathway.

References

Sinoacutine In Vitro Research: A Technical Support Guide on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of Sinoacutine (also known as Salutaridine) in in vitro settings. This guide is designed to assist in troubleshooting unexpected experimental outcomes and to offer insights into the broader pharmacological profile of this compound. Due to the limited availability of comprehensive off-target screening data in the public domain, this resource focuses on known interactions and provides methodologies for further investigation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound from in vitro studies?

A1: The most prominently reported off-target interaction of this compound is with the GABA-A receptor. It has been shown to displace ligands from the GABA-A receptor with an IC50 value of less than 1 µmol/L and acts as a partial agonist at the GABA/benzodiazepine receptor complex. Additionally, this compound has been observed to modulate key signaling pathways that may be considered off-target effects depending on the primary research focus. It inhibits the phosphorylation of p65 in the NF-κB pathway and the c-Jun NH2-terminal kinase (JNK) signaling pathway.[1] Conversely, it promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the mitogen-activated protein kinase (MAPK) pathway.[1]

Q2: Which receptors and enzymes are known to be affected by this compound's off-target activity?

A2: Currently, the primary known off-target receptor is the GABA-A receptor. In terms of enzymatic pathways, this compound has been shown to significantly inhibit the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW264.7 macrophages.[1]

Q3: What are the recommended in vitro assays to test for this compound's off-target effects?

A3: To investigate potential off-target effects, a tiered approach is recommended. Initially, a broad panel of receptor binding and enzyme inhibition assays would be ideal. However, given the lack of publicly available data from such a screen, researchers can focus on specific assays based on observed cellular phenotypes. Recommended assays include:

  • Receptor Binding Assays: Specifically for the GABA-A receptor to confirm and further characterize this interaction.

  • Signaling Pathway Analysis: Western blotting to assess the phosphorylation status of key proteins in the NF-κB, JNK, and MAPK pathways.

  • Cytotoxicity Assays: MTT or similar assays to determine the general cytotoxic effects on various cell lines.

Q4: What are the potential cytotoxic effects of this compound in vitro?

A4: The cytotoxic profile of this compound is not extensively documented in publicly available literature. It is crucial for researchers to determine the cytotoxic concentration range (e.g., CC50) in their specific cell line of interest using standard assays like the MTT or LDH assay. This will help in selecting appropriate concentrations for subsequent experiments to distinguish between targeted pharmacological effects and non-specific cytotoxicity.

Q5: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A5: Differentiating between on-target and off-target effects is a critical aspect of pharmacological research. Here are a few strategies:

  • Use of Chemical Probes: If a highly selective agonist or antagonist for the intended target is available, it can be used in conjunction with this compound to see if the observed effect is modulated.

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein. If the effect of this compound persists, it is likely an off-target effect.

  • Dose-Response Analysis: On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations. A carefully planned dose-response study can provide valuable insights.

  • Use of Structurally Related but Inactive Compounds: If available, a structurally similar analogue of this compound that is inactive at the primary target can be used as a negative control.

Data Presentation

The following table summarizes the known in vitro off-target activities of this compound. The limited nature of this dataset highlights the need for more comprehensive screening.

Target/PathwayAssay TypeSystemEffectPotency (IC50/Ki)
GABA-A Receptor Radioligand DisplacementRat Brain Synaptic MembranesPartial Agonist< 1 µmol/L
NF-κB Pathway Western Blot (p-p65)RAW264.7 MacrophagesInhibition-
JNK Pathway Western Blot (p-JNK)RAW264.7 MacrophagesInhibition-
MAPK Pathway (ERK) Western Blot (p-ERK)RAW264.7 MacrophagesPromotion of Phosphorylation-
MAPK Pathway (p38) Western Blot (p-p38)RAW264.7 MacrophagesPromotion of Phosphorylation-
iNOS Western BlotRAW264.7 MacrophagesInhibition of Protein Levels-
COX-2 Western BlotRAW264.7 MacrophagesInhibition of Protein Levels-

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general guideline for determining the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[2][3][4][5]

2. Western Blot for Phosphorylation of JNK

This protocol outlines the steps to assess the effect of this compound on JNK phosphorylation.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations for a specified time. Include a positive control (e.g., anisomycin) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-JNK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total JNK and a loading control (e.g., GAPDH or β-actin) to normalize the data.[6][7][8][9]

Mandatory Visualizations

Sinoacutine_Off_Target_Signaling cluster_pathways Signaling Pathways cluster_receptors Receptors This compound This compound NFkB NF-κB Pathway (p65 phosphorylation) This compound->NFkB JNK JNK Pathway (JNK phosphorylation) This compound->JNK ERK MAPK Pathway (ERK phosphorylation) This compound->ERK p38 MAPK Pathway (p38 phosphorylation) This compound->p38 GABA_A GABA-A Receptor This compound->GABA_A  Partial Agonist

Caption: Known off-target interactions of this compound.

Experimental_Workflow start Start: Unexpected In Vitro Observation with this compound check_cytotoxicity 1. Assess Cytotoxicity (e.g., MTT Assay) start->check_cytotoxicity is_cytotoxic Is the effect due to general cytotoxicity? check_cytotoxicity->is_cytotoxic investigate_pathways 2. Investigate Known Off-Target Pathways (NF-κB, JNK, MAPK Western Blots) is_cytotoxic->investigate_pathways No conclusion_off_target Conclusion: Likely an Off-Target Effect is_cytotoxic->conclusion_off_target Yes pathway_implicated Are known off-target pathways involved? investigate_pathways->pathway_implicated receptor_binding 3. Test for GABA-A Receptor Interaction (Radioligand Binding Assay) pathway_implicated->receptor_binding No pathway_implicated->conclusion_off_target Yes gaba_implicated Is GABA-A receptor involved? receptor_binding->gaba_implicated further_investigation 4. Further Investigation: - Use selective inhibitors/antagonists - Genetic knockdown/knockout of primary target gaba_implicated->further_investigation No gaba_implicated->conclusion_off_target Yes conclusion_on_target Conclusion: Likely an On-Target Effect further_investigation->conclusion_on_target

Caption: Troubleshooting workflow for unexpected in vitro effects.

Troubleshooting Guides

Issue: I am observing unexpected cell death in my cell line after treatment with this compound. How can I determine if this is an off-target effect?

Answer:

  • Determine the Cytotoxic Concentration: First, perform a dose-response cytotoxicity assay (e.g., MTT) to determine the CC50 of this compound in your specific cell line. If the unexpected cell death occurs at concentrations significantly above its expected efficacious concentration for its primary target, it is more likely to be a non-specific cytotoxic effect.

  • Investigate Apoptosis Pathways: If the cell death occurs at relevant concentrations, investigate markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) via Western blot. Since this compound is known to modulate stress-related pathways like JNK and p38, these could be involved in off-target-induced apoptosis.

  • Control for On-Target Effects: If possible, use a genetic approach (e.g., siRNA) to knock down the primary target of this compound. If cell death persists in the absence of the primary target, it is a confirmed off-target effect.

Issue: My results suggest that this compound is affecting a signaling pathway that is not its primary target. What are the next steps to confirm this?

Answer:

  • Confirm with Phospho-Specific Antibodies: Use Western blotting with highly specific antibodies to confirm the phosphorylation (activation or inhibition) of the key proteins in the suspected pathway (e.g., p-p65 for NF-κB, p-JNK for JNK, p-ERK/p-p38 for MAPK).

  • Use Pathway-Specific Inhibitors: Pre-treat your cells with a known, selective inhibitor of the suspected off-target pathway before adding this compound. If the inhibitor blocks the effect of this compound, it confirms the involvement of that pathway.

  • Luciferase Reporter Assays: For transcription factor-mediated pathways like NF-κB, use a luciferase reporter assay.[10][11][12][13][14] Co-transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. A change in luciferase activity upon this compound treatment will provide a quantitative measure of pathway modulation.

Issue: I am seeing conflicting data regarding the off-target effects of this compound in different cell lines. How can I explain this variability?

Answer:

  • Differential Expression of Off-Targets: The expression levels of off-target proteins (e.g., GABA-A receptor subunits, components of the JNK and MAPK pathways) can vary significantly between different cell lines. Use techniques like qPCR or Western blotting to quantify the expression levels of these potential off-targets in your cell lines.

  • Cellular Context and Signaling Network: The overall signaling network and the "state" of a cell can influence its response to a compound. For example, the basal activity of the NF-κB or MAPK pathways might be different, leading to varied responses to this compound.

  • Compound Metabolism: Different cell lines may metabolize this compound at different rates, leading to variations in the intracellular concentration of the active compound. While challenging to measure directly without specialized equipment, this is a potential source of variability.

  • Experimental Conditions: Ensure that experimental conditions such as cell density, passage number, and media composition are as consistent as possible across experiments to minimize variability.

References

Troubleshooting inconsistent results in Sinoacutine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sinoacutine in experimental settings. Inconsistent results in pharmacological studies can arise from a variety of factors, and this guide is designed to help identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?

A1: Lot-to-lot variability is a common issue with natural products. The concentration of this compound and other related alkaloids can vary between different preparations of Sinomenium acutum stem, the natural source of the compound. It is crucial to implement stringent quality control measures for each new batch.

Q2: I'm observing lower than expected activity of this compound in my cell-based assays. What are the potential reasons?

A2: Several factors could contribute to this issue:

  • Compound Stability: this compound, like many alkaloids, may be susceptible to degradation under certain conditions. Ensure proper storage and handling.

  • Solubility Issues: Inadequate dissolution of this compound in your assay media can lead to a lower effective concentration.

  • Cell Health: The viability and passage number of your cell lines can significantly impact their responsiveness.

  • Assay Interference: The compound may interfere with your assay's detection method.

Q3: How can I be sure that the observed effects in my assay are specific to this compound's mechanism of action?

A3: To ensure the observed activity is not an artifact, consider the following:

  • Run appropriate controls: Include vehicle controls (the solvent used to dissolve this compound) to account for any solvent effects.

  • Test for assay interference: Perform control experiments to check if this compound interferes with your assay's signal (e.g., fluorescence quenching or colorimetric interference).

  • Use multiple assays: Confirm your findings using different experimental approaches that measure the same biological endpoint.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation

Inconsistent results can often be traced back to the poor solubility of this compound in aqueous solutions, leading to precipitation and an inaccurate final concentration.

Table 1: this compound Solubility Data

SolventSolubilityReference
DMSO65 mg/mL (198.55 mM)--INVALID-LINK--
DMF10 mg/mL--INVALID-LINK--
Ethanol1 mg/mL--INVALID-LINK--
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL--INVALID-LINK--

Recommendations:

  • Stock Solutions: Prepare high-concentration stock solutions in DMSO. Note that moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality solvent.

  • Working Dilutions: When preparing working dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. Add the stock solution to the aqueous buffer with vigorous vortexing to aid dispersion.

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experimental system.

Issue 2: Compound Instability and Degradation

The stability of this compound can be influenced by pH, temperature, and light exposure. Degradation can lead to a loss of activity and inconsistent results.

Recommendations:

  • Storage: Store this compound powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use or -20°C for up to one month.

Issue 3: Inconsistent Biological Activity

Variability in the biological response to this compound can be due to several factors beyond the compound itself.

Recommendations:

  • Lot-to-Lot Qualification: Perform a quality control check on each new lot of this compound. This can include analytical methods like HPLC to confirm purity and identity.

  • Cell Culture Consistency: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.

  • Assay Interference: Be aware of the potential for natural products to interfere with assay readouts. For fluorescence-based assays, check for autofluorescence or quenching by this compound. For colorimetric assays, ensure the compound does not absorb at the detection wavelength.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh a known amount of this compound powder (Molecular Weight: 327.37 g/mol ).

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Gently warm and vortex until the solid is completely dissolved.

    • Aliquot into small, single-use volumes and store at -80°C.

  • Working Solution (e.g., 100 µM in Cell Culture Medium):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

    • For example, to make a 100 µM solution, you can perform a 1:100 dilution of the 10 mM stock. To minimize precipitation, add the stock solution dropwise to the medium while vortexing.

Protocol 2: Western Blot Analysis of NF-κB and JNK Pathway Activation

This protocol is based on studies demonstrating this compound's inhibitory effects on these pathways.[1]

  • Cell Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for the appropriate time to induce pathway activation (e.g., 30-60 minutes for phosphorylation events).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB) and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Sinoacutine_Troubleshooting_Workflow cluster_start cluster_causes cluster_solutions Start Inconsistent Experimental Results Solubility Solubility Issues? Start->Solubility Check Stability Stability Issues? Start->Stability Check Variability Lot-to-Lot Variability? Start->Variability Check Interference Assay Interference? Start->Interference Check Sol_Solubility Optimize solvent system (See Table 1) Solubility->Sol_Solubility Yes Sol_Stability Validate storage and experimental conditions Stability->Sol_Stability Yes Sol_Variability Qualify new lots (e.g., HPLC) Variability->Sol_Variability Yes Sol_Interference Run assay controls (e.g., compound only) Interference->Sol_Interference Yes

Caption: Troubleshooting workflow for inconsistent this compound results.

Sinoacutine_Signaling_Pathway cluster_stimulus cluster_receptor cluster_pathways cluster_this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkB IκBα IKK->IkB P MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun) JNK->AP1 P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (Translocation) NFkB->NFkB_nuc This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Genes Transcription AP1->Genes Transcription

Caption: this compound's mechanism on NF-κB and JNK pathways.

References

Sinoacutine interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential interference of the alkaloid sinoacutine (B192404) in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my laboratory assays?

This compound is a natural alkaloid with a chemical structure similar to morphine. This structural similarity is a primary reason for its potential interference in certain laboratory tests, particularly immunoassays designed to detect opioids. Beyond immunoassays, as an alkaloid, this compound may also interfere with enzymatic and colorimetric assays through various mechanisms.

Q2: Which laboratory assays are most likely to be affected by this compound?

The primary assays of concern are:

  • Opioid Immunoassays: Due to its structural resemblance to morphine, this compound can cross-react with antibodies used in these assays, leading to false-positive results.

  • Enzymatic Assays: this compound may act as an inhibitor to various enzymes, affecting the accuracy of assays that measure enzyme activity or use enzymes as reagents.

  • Colorimetric Assays: Particularly those involving enzymatic reactions (e.g., using Horseradish Peroxidase (HRP) or Glucose Oxidase), as this compound might interfere with the enzyme's catalytic activity or the stability of the chromogenic substrate.

Troubleshooting Guides

Issue 1: Unexpected Positive Results in an Opioid Immunoassay

Symptoms:

  • A sample containing this compound, but no opioids, tests positive in a screening immunoassay for opiates.

  • Inconsistent results between different opioid immunoassays for the same sample.

Possible Cause: Cross-reactivity of this compound with the assay antibodies due to its structural similarity to morphine.

Troubleshooting Steps:

  • Review Assay Specificity: Consult the manufacturer's package insert for the specific opioid immunoassay to check for known cross-reactivity with other alkaloids or structurally related compounds.

  • Confirmation Testing: A positive immunoassay result should be considered presumptive. Confirm the presence of specific opioids using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods separate compounds based on their chemical properties and provide definitive identification, thus avoiding cross-reactivity issues.

  • Sample Dilution: In some cases, diluting the sample may reduce the concentration of the interfering substance below the level that causes significant cross-reactivity. However, this may also dilute the target analyte, so this approach should be used with caution and validated.

Logical Workflow for Investigating False-Positive Opioid Immunoassay Results

False_Positive_Opioid_Workflow Start Unexpected Positive Opioid Immunoassay Result Check_Cross_Reactivity Review Assay Manufacturer's Cross-Reactivity Data Start->Check_Cross_Reactivity Confirmatory_Testing Perform Confirmatory Testing (GC-MS or LC-MS/MS) Check_Cross_Reactivity->Confirmatory_Testing Sample_Dilution Consider Sample Dilution (with validation) Confirmatory_Testing->Sample_Dilution Interpret_Results Interpret Results Based on Confirmatory Testing Sample_Dilution->Interpret_Results Report Report Findings and Note Potential this compound Interference Interpret_Results->Report

Caption: Workflow for troubleshooting false-positive opioid immunoassay results.

Issue 2: Inaccurate Results in an Enzymatic Assay

Symptoms:

  • Lower than expected enzyme activity in the presence of this compound.

  • Non-linear reaction kinetics.

  • High variability between replicate measurements.

Possible Cause: this compound may be acting as an enzyme inhibitor.

Troubleshooting Steps:

  • Control Experiments: Run control experiments with and without this compound to quantify the extent of inhibition.

  • Determine Inhibition Mechanism: Conduct kinetic studies by varying the concentrations of both the substrate and this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Consult Literature: Search for studies on the inhibitory effects of alkaloids on the specific enzyme or class of enzymes used in your assay.

  • Alternative Assay: If significant inhibition is confirmed, consider using an alternative assay method that employs a different enzyme or a non-enzymatic detection principle.

Signaling Pathway of Potential Enzyme Inhibition by this compound

Enzyme_Inhibition_Pathway This compound This compound Inhibited_Complex Enzyme-Sinoacutine Complex (Inactive) This compound->Inhibited_Complex Binds Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Binds Enzyme->Inhibited_Complex Binds Substrate Substrate Substrate->Enzyme_Substrate_Complex Binds Product Product Enzyme_Substrate_Complex->Product Catalyzes

Caption: Potential mechanism of enzyme inhibition by this compound.

Issue 3: Aberrant Results in a Colorimetric Assay

Symptoms:

  • Unexpected color development or lack thereof in the presence of this compound.

  • Drifting absorbance readings.

Possible Cause:

  • Interference with Enzymatic Component: If the colorimetric assay relies on an enzyme (e.g., HRP, glucose oxidase), this compound may be inhibiting the enzyme.

  • Chemical Reaction with Assay Reagents: this compound may directly react with the chromogenic substrate or other reagents, causing a color change or quenching the signal.

Troubleshooting Steps:

  • Component Check: Test the effect of this compound on each component of the assay separately (e.g., enzyme, substrate, buffer) to pinpoint the source of interference.

  • Spectral Scan: Perform a spectral scan of this compound in the assay buffer to see if it absorbs light at the same wavelength as the measured product, which could cause spectral interference.

  • Alternative Detection Method: If interference is persistent, explore alternative detection methods for the analyte that are not based on colorimetry or the specific enzymatic reaction being used.

Quantitative Data Summary

The following tables summarize potential cross-reactivity and interference. Note that specific quantitative data for this compound is limited in the literature, and the values for related alkaloids are provided for estimation purposes. It is crucial to validate these findings with your specific assay and experimental conditions.

Table 1: Estimated Cross-Reactivity of this compound in Opioid Immunoassays

CompoundAssay TargetEstimated % Cross-Reactivity
This compound Morphine/OpiatesHigh (structurally similar)
MorphineMorphine/Opiates100% (Calibrator)
CodeineMorphine/Opiates~20-50%
Other Morphine-like AlkaloidsMorphine/OpiatesVariable

Note: The exact percentage of cross-reactivity will vary depending on the specific antibody and assay format.

Table 2: Potential Interference of this compound in Common Enzymatic Assays

Assay TypePotential Effect of this compound
Assays using Horseradish Peroxidase (HRP)Inhibition of peroxidase activity
Assays using Glucose OxidasePotential inhibition
Other enzymatic assaysInhibition, dependent on the enzyme

Experimental Protocols

Protocol 1: Evaluation of this compound Interference in an Opioid Immunoassay

This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing.[1][2][3][4][5]

Objective: To determine if this compound causes a false-positive result in a specific opioid immunoassay.

Materials:

  • Opioid immunoassay kit

  • Certified drug-free urine

  • This compound standard solution of known concentration

  • Opioid standards (e.g., morphine) for positive controls

  • Microplate reader or appropriate instrumentation

Procedure:

  • Preparation of Test Samples:

    • Spike drug-free urine with this compound at various concentrations relevant to expected experimental or physiological levels.

    • Prepare a positive control by spiking drug-free urine with the target opioid (e.g., morphine) at the assay's cutoff concentration.

    • Prepare a negative control using only drug-free urine.

  • Assay Performance:

    • Follow the manufacturer's instructions for the opioid immunoassay.

    • Run the prepared samples (negative control, positive control, and this compound-spiked samples) in triplicate.

  • Data Analysis:

    • Compare the results of the this compound-spiked samples to the negative and positive controls.

    • A positive result in the this compound-spiked samples, in the absence of the target opioid, indicates interference.

    • The concentration of this compound that produces a signal equivalent to the assay cutoff can be used to estimate the percent cross-reactivity.

Experimental Workflow for Immunoassay Interference Testing

Immunoassay_Interference_Workflow Start Start: Immunoassay Interference Testing Prepare_Samples Prepare Samples: - Negative Control (Drug-free urine) - Positive Control (Spiked with target opioid) - Test Samples (Spiked with this compound) Start->Prepare_Samples Run_Assay Run Immunoassay According to Manufacturer's Protocol Prepare_Samples->Run_Assay Measure_Signal Measure Assay Signal (e.g., Absorbance) Run_Assay->Measure_Signal Analyze_Data Analyze Data: Compare Test Sample Signal to Controls Measure_Signal->Analyze_Data Determine_Interference Determine if this compound Causes a False Positive Analyze_Data->Determine_Interference End End: Report Findings Determine_Interference->End

Caption: Workflow for testing this compound interference in immunoassays.

Protocol 2: Screening for this compound Interference in an Enzymatic Assay

Objective: To determine if this compound inhibits the activity of a specific enzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound solution

  • Assay buffer

  • Detection reagents

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Activity Assay:

    • Establish a standard curve for the product of the enzymatic reaction if necessary.

    • In a microplate, set up reactions containing the enzyme, substrate, and assay buffer.

    • In parallel wells, add this compound at a range of concentrations.

    • Include a control with no enzyme to measure background signal.

    • Include a control with no this compound to measure 100% enzyme activity.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the product formation over time (kinetic assay) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control without this compound.

    • Plot percent inhibition versus this compound concentration to determine the IC50 (the concentration of this compound that causes 50% inhibition).

This technical support center provides a foundational understanding of potential this compound interference in common laboratory assays. For specific issues not covered here, please consult the assay manufacturer and relevant scientific literature.

References

Technical Support Center: Sinoacutine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sinoacutine during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and analysis of this compound.

Question: I observed a loss of this compound potency in my aqueous solution after a short period. What could be the cause?

Answer: Aqueous solutions of this compound are not recommended for storage for more than one day. If you are experiencing rapid degradation, consider the following possibilities:

  • pH of the Solution: The stability of alkaloids is often pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions. It is crucial to work with buffered solutions and determine the optimal pH for this compound stability in your specific application.

  • Exposure to Light: While specific photostability data for this compound is limited, many alkaloids are sensitive to light. Ensure your solutions are protected from light by using amber vials or covering your containers with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation. Prepare and use aqueous solutions at room temperature or below, unless your protocol specifies otherwise. Avoid heating this compound solutions unless thermal stability has been confirmed.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation. If oxidative degradation is suspected, consider de-gassing your solvents or using antioxidants, after confirming their compatibility with your experimental setup.

Question: My this compound stock solution in DMSO shows precipitation after a freeze-thaw cycle. How can I prevent this?

Answer: To prevent precipitation and degradation in stock solutions, it is recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to. For long-term storage of stock solutions, -80°C is preferable to -20°C.

Question: I am developing an analytical method for this compound and see unexpected peaks in my chromatogram. Could these be degradation products?

Answer: Yes, the appearance of new peaks in your chromatogram, especially over time or after sample processing, is a strong indication of degradation. To confirm this, you can perform a forced degradation study. Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light will help you identify the retention times of potential degradation products. This is a critical step in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1][2]

How should I prepare and store this compound stock solutions?

For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. To maintain stability, it is advised to:

  • Store DMSO stock solutions at -80°C for up to one year.[3]

  • For shorter-term storage, -20°C for up to one month is acceptable.[3]

  • To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use.[3]

What is the stability of this compound in aqueous solutions?

It is not recommended to store aqueous solutions of this compound for more than one day.[2] For experiments requiring aqueous buffers, fresh solutions should be prepared daily.

What are the primary factors that can cause this compound to degrade?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general stability of morphinan (B1239233) alkaloids, the following factors are likely to contribute to its degradation:

  • pH: Both acidic and basic conditions can promote hydrolysis and other degradation reactions in alkaloids.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions.

  • Temperature (Thermal Degradation): High temperatures can increase the rate of chemical degradation.

  • Oxidation: The phenolic hydroxyl group and other functionalities in the this compound structure may be susceptible to oxidation.

Data Presentation: Storage Conditions for this compound

FormSolventStorage TemperatureReported StabilityCitations
Solid N/A-20°C≥ 4 years[1][2]
Stock Solution DMSO-80°C1 year[3]
Stock Solution DMSO-20°C1 month[3]
Aqueous Solution Aqueous BufferN/ANot recommended for > 1 day[2]

Experimental Protocols: Forced Degradation Study for this compound

To understand the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential. The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

      • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Before analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Follow the same incubation and sampling procedure as for acid hydrolysis.

      • Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Incubate the solution at room temperature, protected from light.

      • Collect samples at various time points.

    • Thermal Degradation:

      • For solid-state analysis, place a small amount of this compound powder in an oven at an elevated temperature (e.g., 80°C).

      • For solution-state analysis, incubate an aliquot of the stock solution in a sealed vial at the same temperature.

      • Collect samples at various time points.

    • Photolytic Degradation:

      • Expose an aliquot of the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

      • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

      • Collect samples after the exposure period.

  • Sample Analysis:

    • Analyze all samples (stressed and control) using a suitable analytical method, such as a reverse-phase HPLC with UV detection or LC-MS.

    • Compare the chromatograms of the stressed samples to the control samples to identify new peaks corresponding to degradation products.

    • If using LC-MS, analyze the mass spectra of the degradation peaks to aid in their identification.

Mandatory Visualizations

cluster_degradation Potential this compound Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Morphinan-7-one structure) Hydrolysis_Products Hydrolyzed Products (e.g., ether cleavage) This compound->Hydrolysis_Products H+ or OH- Oxidation_Products Oxidized Products (e.g., quinone formation) This compound->Oxidation_Products [O] Photo_Products Photodegradation Products (e.g., rearrangements) This compound->Photo_Products hv

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed Check_Storage Verify Storage Conditions (Temp, Light Protection) Start->Check_Storage Check_pH Measure pH of Solution Check_Storage->Check_pH Storage OK Optimize_Storage Optimize Storage (Aliquoting, Lower Temp) Check_Storage->Optimize_Storage Incorrect Storage Check_Purity Assess Purity of Starting Material Check_pH->Check_Purity pH OK Optimize_pH Adjust and Buffer pH Check_pH->Optimize_pH pH out of range New_Batch Use a New Batch of This compound Check_Purity->New_Batch Impurity Suspected

Caption: Logical guide for troubleshooting this compound degradation.

References

Selecting the appropriate vehicle for Sinoacutine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate vehicle selection and administration of Sinoacutine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a bioactive alkaloid compound.[1] It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Research indicates that this compound inhibits inflammatory responses by regulating the NF-κB and JNK signaling pathways.[2][3]

Q2: What are the common solvents for dissolving this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used to prepare stock solutions.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: Can I use water to dissolve this compound for my experiments?

Directly dissolving this compound in aqueous buffers like PBS or cell culture media is challenging due to its low water solubility. It is recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution, which can then be further diluted in the aqueous medium to the final working concentration.

Q5: How should I store this compound stock solutions?

This compound stock solutions prepared in organic solvents should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

This is a common issue due to the hydrophobic nature of this compound.

Troubleshooting Steps:

  • Optimize Final Concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit.

  • Serial Dilution: Instead of a single-step dilution, perform a serial dilution of the DMSO stock solution into the pre-warmed (37°C) aqueous medium while vortexing gently.

  • Increase Solvent Concentration: If permissible for your experimental setup, slightly increasing the final DMSO concentration (while staying within non-toxic limits) can help maintain solubility.

  • Use of Surfactants: For in vivo formulations, the addition of a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 0.1-0.5%), can improve the stability of the this compound suspension.

Issue 2: Inconsistent experimental results.

This may be due to inaccurate dosing caused by the precipitation of this compound.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. If present, the solution should be prepared fresh.

  • Sonication: Briefly sonicating the final working solution before adding it to cells or administering it to animals can help to resuspend any micro-precipitates.

  • Stirring during Administration: For in vivo studies using a suspension, ensure the formulation is continuously stirred during the dosing procedure to maintain a homogenous suspension.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO~65~198.5
DMFNot explicitly specified, but generally good-
EthanolNot explicitly specified, but soluble-

Note: The exact solubility can vary depending on the purity of the compound and the solvent.

Experimental Protocols

In Vitro: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a this compound working solution for treating cells in culture (e.g., in DMEM).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Dulbecco's Modified Eagle Medium (DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder. For 1 mL of 100 mM stock, weigh 32.74 mg of this compound (MW: 327.37 g/mol ).

    • In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Prepare the Final Working Solution in DMEM:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.

    • In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed DMEM.

    • Immediately vortex the solution gently to ensure rapid and uniform mixing. This will minimize the risk of precipitation.

    • Ensure the final DMSO concentration in the cell culture medium is below 0.5%.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

In Vivo: Preparation of this compound Suspension for Oral Gavage in Mice

This protocol provides a method for preparing a this compound suspension for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methyl Cellulose (MC) in sterile water

  • Optional: 0.1% (v/v) Tween 80

  • Sterile water

  • Mortar and pestle or a small glass homogenizer

  • Magnetic stirrer and stir bar

  • Sterile syringes and gavage needles (20-22 gauge for adult mice)

Procedure:

  • Prepare the Vehicle Solution:

    • Dissolve 0.5 g of Methyl Cellulose in 100 mL of sterile water. If using Tween 80, add 100 µL.

    • Stir the solution until the Methyl Cellulose is fully dissolved. This may take some time and gentle warming can aid the process. Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension (Example for a 20 mg/kg dose):

    • Calculate the required amount: For a 25 g mouse receiving a 20 mg/kg dose in a 100 µL (0.1 mL) volume:

      • Dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg

      • Concentration of suspension = 0.5 mg / 0.1 mL = 5 mg/mL

    • Prepare the suspension:

      • Weigh the required amount of this compound powder for the entire study group plus a small excess.

      • In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.

      • Gradually add the remaining vehicle while continuously mixing.

      • Transfer the mixture to a sterile beaker and place it on a magnetic stirrer. Stir for at least 30 minutes before dosing to ensure a uniform suspension.

    • Maintain Suspension: Continuously stir the suspension during the dosing procedure to prevent the settling of this compound.

Mandatory Visualization

Sinoacutine_Vehicle_Selection cluster_start Start: this compound Experiment cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Start Define Experimental Model InVitro Cell-Based Assays Start->InVitro InVivo Animal Model Start->InVivo StockSolution Prepare Stock Solution (e.g., 100 mM in DMSO) InVitro->StockSolution WorkingSolution Prepare Working Solution (Dilute stock in culture medium) StockSolution->WorkingSolution Troubleshoot_Precipitation Troubleshoot Precipitation? (Serial dilution, pre-warm media) WorkingSolution->Troubleshoot_Precipitation Troubleshoot_Precipitation->WorkingSolution Yes FinalApplication_Vitro Apply to Cells Troubleshoot_Precipitation->FinalApplication_Vitro No Route Select Route of Administration InVivo->Route Oral Oral Gavage Route->Oral Oral Parenteral Parenteral Injection (IV, IP) Route->Parenteral Parenteral OralFormulation Prepare Suspension (e.g., in Methyl Cellulose) Oral->OralFormulation ParenteralFormulation Prepare Sterile Solution/Suspension (e.g., Saline + Solubilizer) Parenteral->ParenteralFormulation FinalApplication_Vivo Administer to Animal OralFormulation->FinalApplication_Vivo ParenteralFormulation->FinalApplication_Vivo

Caption: Decision workflow for selecting the appropriate vehicle for this compound.

Sinoacutine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates JNK_pathway JNK Pathway Stimulus->JNK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkB_inactive Leads to activation IkappaB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Translocates pJNK p-JNK (Active) JNK_pathway->pJNK This compound This compound This compound->pJNK Inhibits Phosphorylation p_p65 p-p65 This compound->p_p65 Inhibits Phosphorylation NFkB_active->p_p65 Phosphorylation of p65 Gene_Expression Pro-inflammatory Gene Expression p_p65->Gene_Expression Induces

Caption: this compound's inhibitory effect on NF-κB and JNK signaling pathways.

References

Interpreting unexpected results in Sinoacutine signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Sinoacutine signaling studies.

Frequently Asked Questions (FAQs)

Q1: We observed a paradoxical increase in IL-6 levels in our cell culture experiments after this compound treatment, even though it's reported to be anti-inflammatory. Why is this happening?

A1: This is a documented, yet complex, phenomenon. While this compound generally exhibits anti-inflammatory properties by reducing levels of TNF-α and IL-1β, it has been observed to increase IL-6 in certain in vitro models, such as LPS-stimulated RAW264.7 macrophages.[1][2] The exact mechanism is still under investigation, but potential explanations include:

  • Dual Role of IL-6: IL-6 can have both pro- and anti-inflammatory effects depending on the cellular context and signaling environment.[3][4] this compound might be modulating pathways that specifically lead to the expression of IL-6 with regenerative or anti-inflammatory functions in certain cell types.

  • Differential Signaling Pathway Activation: this compound has been shown to differentially regulate the MAPK pathway, inhibiting JNK while activating ERK and p38.[1][2] This complex signaling interaction could lead to the specific upregulation of the IL-6 gene.

  • In Vitro vs. In Vivo Discrepancy: It's important to note that in some in vivo models, such as LPS-induced acute lung injury in mice, this compound has been shown to decrease IL-6 levels in lung tissue and bronchoalveolar lavage fluid.[1] This suggests that the systemic environment and interplay between different cell types in a whole organism can lead to a different net effect on IL-6 regulation compared to an isolated cell culture system.

Q2: Our Western blot results show that this compound inhibits JNK phosphorylation but increases ERK and p38 phosphorylation. Is this expected, and what is the underlying mechanism?

A2: Yes, this differential regulation of the MAPK signaling pathway by this compound is a key finding in recent research.[1][2] While seemingly contradictory, it highlights the compound's complex mechanism of action. The current understanding is that feedback regulation between different MAPK signaling pathways may be at play. When one pathway is inhibited, others may be activated as a compensatory mechanism.[2] The specific molecular interactions that lead to this differential effect are an active area of research.

Q3: We are seeing inconsistent results between different batches of this compound. What could be the cause?

A3: Inconsistent results with natural compounds like this compound can arise from several factors:

  • Purity and Stability: Ensure that the this compound used is of high purity and has been stored correctly to prevent degradation. It is advisable to obtain a certificate of analysis for each batch.

  • Solvent and Formulation: The solvent used to dissolve this compound and its final concentration in the experimental medium can impact its activity. It is crucial to maintain consistency in the preparation of this compound solutions.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence cellular responses to this compound. Standardizing these conditions across experiments is essential.

Troubleshooting Guides

Problem 1: Unexpected Increase in an Inflammatory Marker (e.g., IL-6) in Cell Culture

dot

Caption: Troubleshooting flowchart for an unexpected increase in IL-6.

Problem 2: Inconsistent Phosphorylation Status of MAPK Pathway Proteins (JNK, ERK, p38)

dot

Caption: Troubleshooting inconsistent MAPK phosphorylation results.

Data Presentation

Table 1: Effect of this compound on Cytokine and Enzyme Expression in LPS-stimulated RAW264.7 Macrophages

TargetTreatmentConcentration (µg/mL)Fold Change vs. LPS ControlReference
TNF-α This compound25Zhao et al., 2021
50↓↓Zhao et al., 2021
IL-1β This compound25Zhao et al., 2021
50↓↓Zhao et al., 2021
IL-6 This compound25Zhao et al., 2021
50↑↑Zhao et al., 2021
iNOS (protein) This compound25Zhao et al., 2021
50↓↓Zhao et al., 2021
COX-2 (protein) This compound25Zhao et al., 2021
50↓↓Zhao et al., 2021

Arrow direction indicates an increase (↑) or decrease (↓) in expression. Double arrows indicate a more pronounced effect.

Table 2: Effect of this compound on MAPK and NF-κB Signaling in LPS-stimulated RAW264.7 Macrophages

TargetTreatmentConcentration (µg/mL)Phosphorylation Status vs. LPS ControlReference
p-JNK This compound25Zhao et al., 2021
50↓↓Zhao et al., 2021
p-ERK This compound25Zhao et al., 2021
50↑↑Zhao et al., 2021
p-p38 This compound25Zhao et al., 2021
50↑↑Zhao et al., 2021
p-p65 (NF-κB) This compound25Zhao et al., 2021
50↓↓Zhao et al., 2021

Arrow direction indicates an increase (↑) or decrease (↓) in phosphorylation.

Experimental Protocols

Western Blotting for Phosphorylated Proteins
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-phospho-ERK, anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • Normalize band intensities to a loading control (e.g., total JNK, total ERK, total p38, or a housekeeping protein like GAPDH).

Quantitative PCR (qPCR) for Inflammatory Cytokines
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., TNF-α, IL-1β, IL-6), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling:

    • Perform qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Diagrams

dot

References

Technical Support Center: Managing Sinoacutine-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential side effects of Sinoacutine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an alkaloid with known anti-inflammatory properties. Its mechanism of action involves the regulation of key signaling pathways, including the inhibition of the phosphorylation of p65 in the NF-κB signaling pathway and the c-Jun NH2-terminal kinase (JNK) signaling pathway.[1]

Q2: What are the potential side effects of this compound in animal models?

A2: While specific data on this compound-induced side effects are limited, based on its mechanism of action and data from the related compound Sinomenine, potential side effects in animal models may include:

  • Gastrointestinal issues: Changes in stool consistency, decreased food and water intake.

  • Local irritation: Redness or swelling at the injection site.

  • Central Nervous System (CNS) effects: Sedation, dizziness, or changes in motor activity.[2]

  • Cardiovascular effects: Potential changes in heart rate or blood pressure.

  • Allergic reactions: Skin rashes or respiratory distress.

Q3: What are the recommended routes of administration and dosages for this compound in rodents?

A3: The appropriate route and dosage should be determined based on the experimental design. Common administration routes in rodents include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). Dosage will vary depending on the animal model and the intended therapeutic effect. It is crucial to start with lower doses and escalate as needed while closely monitoring for adverse effects. In one study investigating its anti-inflammatory effects in a mouse model of acute lung injury, this compound was administered at doses of 25 and 50 μg/ml in vitro.[1]

Troubleshooting Guides

Issue 1: Observation of Gastrointestinal Distress

Symptoms:

  • Diarrhea or loose stools.

  • Reduced food and water consumption, leading to weight loss.[3]

  • Piloerection and hunched posture.[3]

Possible Causes:

  • Direct irritation of the gastrointestinal tract by the compound.

  • Systemic effects of this compound.

Management Protocol:

  • Monitor: Weigh the animals daily and record food and water intake.[4]

  • Supportive Care:

    • Provide supplemental hydration with subcutaneous injections of sterile saline.

    • Offer palatable, high-energy food supplements.

    • Ensure easy access to food and water on the cage floor.[5]

  • Dose Adjustment: Consider reducing the dose or altering the dosing frequency.

  • Route of Administration: If administering orally, consider an alternative route such as subcutaneous injection to minimize direct gut exposure.

Issue 2: Injection Site Reactions

Symptoms:

  • Redness, swelling, or inflammation at the injection site.

  • Vocalization or withdrawal upon palpation of the site.

Possible Causes:

  • Irritating properties of the vehicle or the compound itself.

  • Improper injection technique.

Management Protocol:

  • Refine Technique: Ensure proper restraint and use appropriate needle sizes (e.g., 25-27 gauge for IP or SC injections in mice).

  • Rotate Injection Sites: Alternate injection sites to prevent cumulative irritation.

  • Dilution: Increase the dilution of the this compound solution to reduce its concentration, while maintaining the target dose.

  • Vehicle Formulation: If possible, reformulate the vehicle to be more physiologically compatible (e.g., adjust pH, use a less irritating solvent).

  • Topical Treatment: Application of a veterinary-approved topical anti-inflammatory cream may be considered after consulting with a veterinarian.

Issue 3: Central Nervous System (CNS) Abnormalities

Symptoms:

  • Sedation, lethargy, or decreased activity.[3]

  • Ataxia or poor coordination.

  • Tremors or seizures at high doses.[2]

Possible Causes:

  • This compound crossing the blood-brain barrier and acting on CNS targets.

  • Off-target effects of the compound.

Management Protocol:

  • Behavioral Monitoring: Conduct regular behavioral assessments using a functional observational battery to quantify the effects.

  • Dose Reduction: Lower the dose to a level that minimizes CNS effects while retaining therapeutic efficacy.

  • Environmental Enrichment: Provide a comfortable and stimulating environment to counteract sedation.

  • Safety Precautions: Ensure that sedated animals have easy access to food and water and are not at risk of injury from cage mates.

Data Presentation

Table 1: Recommended Monitoring Parameters for this compound-Treated Animals

ParameterFrequencyNormal Range (Species Dependent)Signs of Toxicity
Body Weight DailyStable or slight increase>10% loss from baseline[6]
Food Intake DailyConsistent with baselineSignificant decrease
Water Intake DailyConsistent with baselineSignificant decrease
Clinical Signs DailyBright, alert, activeHunched posture, piloerection, lethargy, rough coat[3]
Stool Consistency DailyWell-formed pelletsDiarrhea, loose stools
Injection Site Post-injectionNo signs of irritationRedness, swelling, inflammation
Behavior DailyNormal grooming, nesting, and social interactionDecreased activity, ataxia, tremors

Experimental Protocols

Protocol 1: Monitoring and Scoring of Clinical Signs

  • Observation: Animals should be observed at least once daily. Following the initial administration of this compound, more frequent monitoring (e.g., at 1, 4, and 24 hours) is recommended.[5]

  • Scoring System: Utilize a standardized clinical scoring sheet to record observations for each animal. A simple 0-3 scale can be used for various parameters (e.g., posture, coat condition, activity level), where 0 is normal and 3 is a severe deviation.

  • Intervention Points: Establish clear humane endpoints. For example, a cumulative clinical score exceeding a predefined threshold or a body weight loss of more than 15-20% should trigger intervention, which may include dose reduction, supportive care, or euthanasia.[6]

Protocol 2: Preparation and Administration of this compound

  • Vehicle Selection: Select a sterile, biocompatible vehicle for this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, further diluted in saline. The final concentration of the solubilizing agent should be minimized to avoid vehicle-induced toxicity.

  • Preparation:

    • On the day of dosing, accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of the appropriate solvent.

    • Gradually add the sterile vehicle to the desired final concentration, ensuring the solution is clear and free of precipitates.

    • Filter-sterilize the final solution through a 0.22 µm syringe filter before administration.

  • Administration:

    • Accurately calculate the volume to be administered based on the animal's most recent body weight.

    • Use appropriate and sterile syringes and needles for the chosen route of administration.

    • Employ proper handling and restraint techniques to minimize stress and ensure accurate dosing.

Visualizations

Sinoacutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor JNK_pathway JNK Pathway Receptor->JNK_pathway Inhibits IKK IKK Receptor->IKK Inhibits Gene_Expression Inflammatory Gene Expression JNK_pathway->Gene_Expression Induces IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active NFkappaB_active->Gene_Expression Induces Experimental_Workflow start Start: Acclimatize Animals baseline Record Baseline (Weight, Clinical Signs) start->baseline treatment Administer this compound (Specify Dose and Route) baseline->treatment monitoring Monitor for Side Effects (Daily Observations) treatment->monitoring decision Adverse Effects Observed? monitoring->decision manage Implement Management Protocol (Supportive Care, Dose Adjustment) decision->manage Yes continue_study Continue Study with Monitoring decision->continue_study No manage->continue_study end End of Study: Terminal Data Collection continue_study->end Logical_Relationship Dose This compound Dose SideEffects Severity of Side Effects Dose->SideEffects Directly Proportional Monitoring Frequency of Monitoring SideEffects->Monitoring Influences Intervention Need for Intervention SideEffects->Intervention Determines Monitoring->Intervention Informs

References

Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues arising from the use of natural product extracts.

Frequently Asked Questions (FAQs)

Q1: My cells look unhealthy, and the media turned cloudy and yellow overnight after adding my plant extract. What is the likely cause?

A rapid change in media color to yellow (acidic) and the appearance of cloudiness are classic signs of bacterial contamination.[1] Bacteria have a much shorter doubling time than mammalian cells and can quickly overwhelm the culture.[1] The acidic pH shift is due to the metabolic byproducts of the bacteria.

Q2: I observe filamentous structures growing in my culture flask a few days after treating my cells with a fungal extract. What could this be?

The presence of filamentous structures, often described as "fuzzy" growth, is a strong indicator of fungal (mold) contamination. Fungal spores can be introduced through the extract or from the environment and can take a few days to germinate and become visible.[1]

Q3: My cells are growing poorly and appear stressed, but the media is clear. What are the possible "invisible" contaminants I should consider?

When there are no obvious signs of microbial growth, you may be dealing with cryptic contaminants such as Mycoplasma or chemical contaminants like endotoxins.

  • Mycoplasma are very small bacteria that do not cause turbidity in the media but can significantly alter cell metabolism, growth, and gene expression.[2]

  • Endotoxins are heat-stable lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[2] They can be present in your extract even after sterilization and can cause a wide range of cellular responses, including cytotoxicity and inflammation.[2]

Q4: How can I be sure that my natural product extract itself is not the source of contamination?

Natural product extracts, especially those from raw plant or microbial sources, can harbor endophytic microorganisms that are not removed by surface sterilization of the source material.[3][4][5] It is crucial to sterilize your extract before adding it to your cell culture. Filter sterilization is the most common method for heat-sensitive natural product extracts.[6] A sterility test of the final extract solution is also recommended.

Q5: I filter-sterilized my extract, but I'm still seeing signs of contamination. What could have gone wrong?

Several factors could lead to contamination even after filter sterilization:

  • Incorrect Filter Pore Size: A 0.22 µm filter is generally sufficient to remove most bacteria and fungi. However, for potential Mycoplasma contamination, a 0.1 µm filter is recommended.[7]

  • Filter Integrity: The filter may have been damaged before or during use.

  • Non-Sterile Technique: Contamination can be introduced downstream of the filtration step due to improper aseptic technique.

  • Resistant Contaminants: Some smaller bacteria or spores may pass through a 0.22 µm filter.

Q6: Can the natural product extract interfere with my contamination or cytotoxicity assays?

Yes, this is a critical consideration. The complex chemical nature of natural product extracts can interfere with common assays:

  • Colorimetric Assays (e.g., MTT): Colored compounds in the extract can interfere with absorbance readings, leading to inaccurate cell viability measurements.[8]

  • LAL Endotoxin (B1171834) Assay: Polyphenols and other compounds in plant extracts can interfere with the enzymatic cascade of the LAL test, leading to false-positive or false-negative results.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Microbial Contamination

If you suspect microbial contamination, follow this workflow to identify the source and take corrective action.

A Suspected Microbial Contamination (Cloudy media, pH change, visible particles) B Immediate Action: Isolate and discard contaminated cultures. Decontaminate incubator and biosafety cabinet. A->B C Microscopic Examination B->C D Identify Contaminant Type (Bacteria, Yeast, Fungi) C->D E Investigate Source D->E F Sterility Test of Natural Product Extract E->F G Review Aseptic Technique E->G H Check Other Reagents (Media, Serum) E->H I Implement Corrective Actions F->I G->I H->I

Caption: Workflow for troubleshooting microbial contamination.

Guide 2: Troubleshooting Unexpected Cytotoxicity

If your cells are dying unexpectedly after treatment with the extract, but there are no overt signs of contamination, use this guide.

A Unexpected Cell Death or Poor Growth B Rule out Obvious Microbial Contamination A->B C Test for Mycoplasma (PCR) B->C D Test for Endotoxins (LAL Assay) B->D E Evaluate Intrinsic Extract Cytotoxicity (MTT/MTS Assay) B->E F Positive Result C->F G Negative Result C->G H Positive Result D->H I Negative Result D->I J High Cytotoxicity E->J K Low/No Cytotoxicity E->K L Source Identified: Mycoplasma F->L O Investigate Other Causes: - Reagent quality - Solvent toxicity - Assay interference G->O M Source Identified: Endotoxins H->M I->O N Source Identified: Extract is inherently toxic at the tested concentration J->N K->O

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Data Presentation

Table 1: Common Microbial Contaminants in Plant Tissue Culture

Contaminant GroupGenera Commonly FoundTypical Contamination Rate in Plant Tissue Culture
BacteriaAcinetobacter, Bacillus, Pseudomonas, Staphylococcus20-55% of contamination losses[10]
FungiAspergillus, Penicillium, AlternariaVaries, but a significant cause of culture loss[11][12]
Endophytic BacteriaBacillus, Pseudomonas, PantoeaPresent in virtually all plant species[4][5]

Table 2: Cytotoxicity of Common Contaminants and Byproducts

Contaminant/ByproductCell LineIC50 ValueReference
Penicillium simplicissimumNot specified3874 mg/L[13]
Paecilomyces lilacinusNot specified1176 mg/L[13]
Rhizopus microsporusNot specified211.8 mg/L[13]
Endotoxin (from E. coli)Murine MacrophagesCan stimulate cytokine production at <1 ng/mL[14]

Experimental Protocols

Protocol 1: Sterility Testing of Natural Product Extract

This protocol is adapted from standard membrane filtration methods to check for bacterial and fungal contamination in your liquid extract solution.

Materials:

  • Sterile membrane filtration unit (0.22 µm or 0.45 µm pore size)

  • Peristaltic pump or vacuum flask

  • Tryptic Soy Broth (TSB)

  • Fluid Thioglycollate Medium (FTM)

  • Sterile rinse buffer (e.g., phosphate-buffered saline)

  • Incubators at 20-25°C and 30-35°C

Procedure:

  • Preparation: Aseptically assemble the membrane filtration apparatus.

  • Pre-wetting: Pass a small amount of sterile rinse buffer through the filter to wet the membrane.

  • Sample Filtration: Filter a defined volume of your natural product extract through the membrane.

  • Rinsing: Rinse the filter with sterile rinse buffer to remove any inhibitory substances from the extract.

  • Media Incubation: Aseptically transfer the membrane to a plate of TSB and another to a plate of FTM. Alternatively, add liquid TSB and FTM to the two canisters of the filtration unit.

  • Incubation: Incubate the TSB culture at 20-25°C for 14 days and the FTM culture at 30-35°C for 14 days.

  • Observation: Visually inspect the media for turbidity (cloudiness) at regular intervals during the 14-day incubation. Any turbidity indicates microbial contamination.

Protocol 2: Mycoplasma Detection by PCR

This protocol outlines a general procedure for detecting Mycoplasma DNA in cell culture supernatant.

Materials:

  • Cell culture supernatant

  • PCR tubes

  • Mycoplasma-specific primers (targeting the 16S rRNA gene)

  • Taq DNA polymerase and dNTPs

  • PCR thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

  • Positive and negative controls

Procedure:

  • Sample Preparation:

    • Collect 100 µL to 1 mL of supernatant from a cell culture that is near confluency and has been in culture for at least 3-5 days without a media change.[15]

    • Heat the sample at 95°C for 5-10 minutes to lyse any Mycoplasma cells and release their DNA.[16][17]

    • Centrifuge at high speed (e.g., 15,000 x g) for 2 minutes to pellet cell debris.[16][17]

  • PCR Amplification:

    • Prepare a PCR master mix containing buffer, dNTPs, primers, and Taq polymerase.

    • Add 1-5 µL of the supernatant to a PCR tube containing the master mix.[15]

    • Include a positive control (known Mycoplasma DNA) and a negative control (sterile water).

    • Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[16]

  • Gel Electrophoresis:

    • Run the PCR products on a 2% agarose gel.[17]

    • Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light.

    • A band of the expected size in the sample lane indicates Mycoplasma contamination. The positive control should show a band, and the negative control should not.

Protocol 3: Endotoxin Detection by Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This protocol describes a qualitative gel-clot LAL assay to detect the presence of endotoxins in your natural product extract.

Materials:

  • LAL reagent kit (containing LAL, control standard endotoxin (CSE), and LAL reagent water (LRW))

  • Depyrogenated glass test tubes and pipettes

  • Heating block or water bath at 37°C

  • Vortex mixer

Procedure:

  • Preparation:

    • Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.[18]

    • Prepare a dilution series of your natural product extract with LRW. Due to potential interference from the extract, it is crucial to determine the Maximum Valid Dilution (MVD) and test at a non-interfering dilution.[19]

  • Assay Setup (in duplicate or quadruplicate):

    • Negative Control: Add 100 µL of LRW to a tube.

    • Positive Control: Prepare a 2λ (twice the LAL reagent sensitivity) CSE dilution and add 100 µL to a tube.

    • Sample: Add 100 µL of your diluted extract to a tube.

    • Positive Product Control: Add 100 µL of your diluted extract spiked with 2λ CSE to a tube. This is essential to check for assay inhibition by your extract.

  • LAL Addition and Incubation:

    • Add 100 µL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.[18]

  • Reading the Results:

    • After incubation, carefully invert each tube 180°.

    • Positive Result: A solid gel clot that remains at the bottom of the tube.

    • Negative Result: No clot is formed (the solution remains liquid).

  • Interpretation:

    • The negative control should be negative.

    • The positive control and positive product control must be positive for the test to be valid. If the positive product control is negative, your extract is inhibiting the assay, and further dilution or treatment of the sample is required.

    • A positive result in the sample tube indicates the presence of endotoxins at or above the detection limit of the assay.

References

Variability in Sinoacutine potency from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinoacutine (B192404). Variability in the potency of this compound sourced from different suppliers can lead to inconsistent experimental outcomes. This guide offers insights into the potential causes of this variability and provides standardized protocols to help ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological effects of this compound from different batches/suppliers. What could be the cause?

A1: Variability in the potency of naturally derived compounds like this compound is a common challenge. Several factors can contribute to this:

  • Purity and Concentration: The most significant factor is the actual concentration of this compound in the product. A study on 35 batches of Sinomenium acutum, the plant from which this compound is extracted, found that the this compound content ranged from 14.9 to 86.3 µg/g. This inherent variability in the raw material can translate to differences in the final purified product. Always refer to the Certificate of Analysis (CoA) for the specific purity and concentration of your batch.

  • Presence of Impurities or Related Alkaloids: The extraction and purification process may result in the co-elution of other structurally related alkaloids from Sinomenium acutum, such as sinomenine, magnoflorine, and acutumine.[1] These related compounds may have their own biological activities that could interfere with or potentiate the effects of this compound.

  • Solubility and Formulation: this compound has specific solubility characteristics.[2][3] Improper dissolution or the use of inappropriate solvents can lead to lower effective concentrations in your experiments. Ensure the compound is fully dissolved before use.

  • Storage and Handling: Like many natural products, this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, reducing its potency over time.

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound has been shown to inhibit inflammatory responses by regulating key signaling pathways. It can reduce the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[1] These effects are mediated, at least in part, through the inhibition of the NF-κB and JNK signaling pathways.

Q3: What are the key signaling pathways modulated by this compound that I should investigate?

A3: The primary signaling pathways to investigate for this compound's anti-inflammatory activity are the NF-κB and JNK pathways. This compound has been observed to inhibit the phosphorylation of p65 (a subunit of NF-κB) and c-Jun N-terminal kinase (JNK). Assessing the phosphorylation status of these proteins is a reliable method to determine the bioactivity of your this compound sample.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected anti-inflammatory effects.

  • Logical Troubleshooting Workflow:

    Troubleshooting_Workflow cluster_compound Compound Verification cluster_assay Assay Performance cluster_cells Cellular System cluster_protocol Protocol Review start Inconsistent Results compound Verify Compound Integrity start->compound Start Here assay Assess Assay Performance compound->assay If Compound OK c1 Check CoA for purity & concentration cells Check Cell Health & Response assay->cells If Assay OK a1 Validate positive/negative controls protocol Review Experimental Protocol cells->protocol If Cells OK cl1 Confirm cell viability solution Problem Identified & Resolved protocol->solution If Protocol OK p1 Review incubation times & concentrations c2 Confirm correct solvent & solubility c1->c2 c3 Test for degradation (fresh sample) c2->c3 a2 Check reagent stability a1->a2 a3 Calibrate equipment (e.g., plate reader) a2->a3 cl2 Verify target expression (e.g., receptors) cl1->cl2 cl3 Check for contamination (e.g., mycoplasma) cl2->cl3 p2 Ensure consistent pipetting p1->p2 p3 Check for edge effects in plates p2->p3

    Caption: A logical workflow for troubleshooting inconsistent experimental results.

Issue 2: High background or non-specific effects in cell-based assays.
  • Possible Cause: Impurities in the this compound sample.

  • Recommendation:

    • Check Purity: Refer to the supplier's Certificate of Analysis. If the purity is lower than expected, consider purchasing from a different supplier with a higher purity grade.

    • Solubility: Ensure the compound is fully dissolved. Precipitates can cause light scattering and interfere with absorbance or fluorescence readings.

    • Control Experiments: Run a vehicle-only control (the solvent used to dissolve this compound) to determine the baseline level of any non-specific effects.

Data on this compound Content Variability

The following table summarizes the quantitative data from a study that analyzed the content of this compound and other major alkaloids in 35 different batches of Sinomenium acutum stem. This illustrates the potential for significant variation in the starting material for commercially available this compound.

AlkaloidAverage Content (µg/g)Range of Content (µg/g)
This compound 44.4 14.9 - 86.3
Sinomenine24,90014,600 - 31,500
Magnoflorine6,3503,350 - 9,720
Acutumine43598.3 - 1,130
Higenamine28829.0 - 794
Coclaurine435182 - 934

Data adapted from a study on the chemical composition of Sinomenium acutum stem.[1]

Key Experimental Protocols

To standardize the assessment of this compound potency, we provide detailed methodologies for key experiments.

Assessment of NF-κB (p65) Nuclear Translocation by Immunofluorescence

This protocol is designed to visualize the inhibition of NF-κB activation by observing the cellular location of the p65 subunit.

  • Experimental Workflow:

    NFkB_Workflow cell_culture 1. Seed cells on coverslips treatment 2. Pre-treat with this compound cell_culture->treatment stimulation 3. Stimulate with LPS/TNF-α treatment->stimulation fix_perm 4. Fix and permeabilize cells stimulation->fix_perm blocking 5. Block non-specific binding fix_perm->blocking primary_ab 6. Incubate with anti-p65 antibody blocking->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab staining 8. Counterstain nuclei (e.g., DAPI) secondary_ab->staining imaging 9. Image with fluorescence microscope staining->imaging analysis 10. Analyze p65 nuclear translocation imaging->analysis

    Caption: Workflow for NF-κB p65 nuclear translocation immunofluorescence assay.

  • Detailed Methodology:

    • Cell Culture: Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) on sterile glass coverslips in a 24-well plate and culture overnight.

    • Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) and incubate for 30-60 minutes to induce NF-κB translocation.

    • Fixation and Permeabilization:

      • Wash cells with PBS.

      • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Wash with PBS.

      • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[4][5]

    • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[4]

    • Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.[4][6]

    • Secondary Antibody Incubation: Wash coverslips with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Nuclear Staining: Wash with PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

    • Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent this compound sample will show a significant reduction in nuclear p65 staining in stimulated cells compared to the vehicle control.

Assessment of JNK Phosphorylation by Western Blot

This protocol measures the level of phosphorylated JNK (p-JNK), an active form of the kinase, to assess this compound's inhibitory effect.

  • Signaling Pathway Diagram:

    JNK_Pathway stress Cellular Stress (e.g., LPS, UV) mkkk MAPKKK (e.g., ASK1, MEKK1) stress->mkkk mkk MAPKK (MKK4/7) mkkk->mkk jnk JNK mkk->jnk p_jnk p-JNK (Active) jnk->p_jnk Phosphorylation cjun c-Jun p_jnk->cjun p_cjun p-c-Jun cjun->p_cjun Phosphorylation response Inflammatory Gene Expression p_cjun->response This compound This compound This compound->jnk Inhibits Phosphorylation

    Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

  • Detailed Methodology:

    • Cell Lysis: After treatment with this compound and/or a stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE:

      • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

      • Separate the proteins on a 10% SDS-polyacrylamide gel.[7]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation.[7]

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detection: Wash the membrane with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK as a loading control.

    • Analysis: Quantify the band intensities for p-JNK and normalize to total JNK. A decrease in the p-JNK/total JNK ratio indicates potent inhibition by this compound.

By utilizing these standardized protocols and being aware of the potential sources of variability, researchers can achieve more consistent and reliable results in their studies with this compound.

References

Addressing batch-to-batch variation of Sinoacutine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinoacutine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a bioactive alkaloid compound.[1] It is primarily extracted from the stems of Sinomenium acutum, a plant used in traditional Chinese medicine.[2]

Q2: What are the known biological activities of this compound?

This compound has demonstrated significant anti-inflammatory properties.[3][4] Studies have shown that it can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[3][4] It is also reported to have mild antitussive properties.[5]

Q3: What is the primary cause of batch-to-batch variation in this compound?

The primary cause of batch-to-batch variation in this compound is the inherent variability of the natural source material, Sinomenium acutum. The concentration of this compound and other alkaloids can differ significantly based on factors such as the geographical growing region, climate, harvest time, and storage conditions of the plant material. The size of the plant stems used for extraction also impacts the concentration of active compounds.

Q4: How does this compound exert its anti-inflammatory effects?

This compound mediates its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, and to inhibit the phosphorylation of c-Jun NH2-terminal kinase (JNK).[3] These actions disrupt the inflammatory cascade at the cellular level.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in an in vitro assay.

Possible Causes and Solutions:

  • Variation in this compound Content: The concentration of this compound can vary between batches of raw material. A lower concentration of the active compound will result in reduced biological activity.

    • Solution: Perform analytical quantification of this compound content for each new batch using methods like UHPLC-QQQ-MS/MS or HPLC.[2] This will allow you to normalize the dose based on the actual concentration of the active compound.

  • Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature, and pH, leading to degradation and loss of activity.

    • Solution: Store this compound as a dry powder at -20°C or -80°C, protected from light. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.

  • Solubility Issues: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. It is soluble in DMSO.[5][6]

    • Solution: Ensure complete solubilization of the this compound stock solution in an appropriate solvent like DMSO before further dilution in aqueous-based media. Perform serial dilutions to minimize precipitation. The final DMSO concentration in cell culture should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

Issue 2: Unexpected results in cell-based assays (e.g., high background, cytotoxicity).

Possible Causes and Solutions:

  • Assay Interference: Natural compounds can sometimes interfere with assay readouts. For example, a compound might have intrinsic fluorescence, which can interfere with fluorescence-based assays.[8][9]

    • Solution: Run proper controls, including a "compound only" well (this compound in media without cells) to check for background absorbance or fluorescence.

  • Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects that can confound the results of activity assays.

    • Solution: Determine the cytotoxic profile of each new batch of this compound on your specific cell line using a cell viability assay, such as the MTT assay. This will help you establish a non-toxic working concentration range for your experiments.[4]

  • Contamination: Contamination of cell cultures can lead to unreliable and inconsistent results.

    • Solution: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.

Issue 3: Variability in HPLC or other analytical measurements.

Possible Causes and Solutions:

  • Co-eluting Impurities: The complex nature of natural product extracts means that other compounds from Sinomenium acutum may have similar retention times to this compound, leading to inaccurate quantification.[10]

    • Solution: Optimize your HPLC method, including the mobile phase composition and gradient, to ensure adequate separation of this compound from other components. Using a mass spectrometry detector (LC-MS) can provide greater specificity.

  • Sample Preparation Artifacts: The extraction and sample preparation process can introduce contaminants or cause degradation of the analyte.[10]

    • Solution: Run blank injections of your solvent and a placebo extraction of your matrix to identify any peaks originating from your sample preparation workflow.

Data Presentation

Table 1: Reported Content of this compound and Other Alkaloids in 35 Batches of Sinomenium acutum Stem [2]

AlkaloidAverage Content (µg/g)Content Range (µg/g)
Sinomenine (B1681799)2490014600 - 31500
Magnoflorine63503350 - 9720
Coclaurine435182 - 934
Acutumine43598.3 - 1130
Higenamine28829.0 - 794
This compound 44.4 14.9 - 86.3
Palmatine22.55.40 - 104
Magnocurarine21.111.5 - 36.2
Columbamine15.84.92 - 33.7
8-Oxypalmatine9.301.02 - 50.0
Jatrorrhizine8.752.53 - 26.5

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay

This protocol is adapted from a study on the anti-inflammatory effects of this compound on RAW264.7 macrophages.[4]

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators.

  • Analysis: Quantify the concentration of NO, TNF-α, and IL-1β in the supernatant using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).

Protocol 2: MTT Cell Viability Assay

This is a general protocol for assessing cell viability.[11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Visualizations

Sinoacutine_Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Protocol cluster_Troubleshooting Troubleshooting Logic QC Quantify this compound (e.g., HPLC/LC-MS) Potency Assess Biological Activity (e.g., Anti-inflammatory Assay) QC->Potency Correlate Stock Prepare Stock Solution (e.g., in DMSO) Treat Treat Cells Stock->Treat Assay Perform Assay (e.g., ELISA, MTT) Treat->Assay Unexpected Unexpected Results? CheckQC Review Batch QC Data Unexpected->CheckQC CheckProtocol Verify Protocol Execution Unexpected->CheckProtocol CheckControls Analyze Controls Unexpected->CheckControls

Workflow for addressing batch-to-batch variation.

NF_kB_Signaling_Pathway cluster_nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65p50 p65/p50 (NF-κB) IkB->p65p50 Inhibits pIkB P-IκB IkB->pIkB p_p65p50 p65/p50 (Active) p65p50->p_p65p50 Translocates to Nucleus pIkB->p65p50 Releases Genes Pro-inflammatory Gene Expression p_p65p50->Genes Induces Nucleus Nucleus This compound This compound This compound->p65p50 Inhibits Phosphorylation

This compound's effect on the NF-κB signaling pathway.

JNK_Signaling_Pathway MAPKKK MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates pJNK P-JNK (Active) JNK->pJNK cJun c-Jun pJNK->cJun Phosphorylates pcJun P-c-Jun cJun->pcJun AP1 AP-1 Formation pcJun->AP1 Genes Inflammatory Gene Expression AP1->Genes Induces This compound This compound This compound->JNK Inhibits Phosphorylation

This compound's effect on the JNK signaling pathway.

References

Technical Support Center: Mitigating Sinoacutine's Impact on Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sinoacutine and related compounds in cell proliferation assays. Given the limited direct data on this compound, information from its closely related analogue, Sinomenine, is included to provide a broader context for potential experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect cell proliferation?

This compound is a bioactive alkaloid.[1][2] Based on studies of the closely related compound Sinomenine, this compound is anticipated to inhibit cell proliferation, particularly in cancer cell lines. This inhibitory effect is thought to occur through the induction of cell cycle arrest and apoptosis.[2][3]

Q2: Which signaling pathways are modulated by this compound and related compounds?

This compound has been shown to inhibit the NF-κB and JNK signaling pathways. It can also promote the phosphorylation of ERK and p38 in the MAPK signaling pathway. These pathways are crucial in regulating inflammation, cell survival, and proliferation.

Q3: Are there known IC50 values for this compound or Sinomenine?

Direct IC50 values for this compound are not widely reported. However, for the related compound Sinomenine, IC50 values have been determined in various cancer cell lines, which can serve as a preliminary guide for dose-response studies.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sinomenine in different human cancer cell lines. These values can be used as a starting point for determining the effective concentration range for this compound in your experiments.

Cell LineCancer TypeIncubation TimeIC50 (mM)Reference
SW1116Colon Carcinoma24 h11.75[2]
SW1116Colon Carcinoma48 h9.85[2]
SW1116Colon Carcinoma72 h7.91[2]
SGC-7901Gastric Adenocarcinoma96 h< 1 (at 1000 µmol/l, inhibition was 93.89%)[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpectedly high cell viability at high this compound concentrations. 1. Direct reduction of assay reagent: this compound, as a natural compound, may have reducing properties that directly convert MTT or XTT to formazan (B1609692), independent of cellular metabolism. 2. Precipitation of this compound: At high concentrations, the compound may precipitate, reducing its effective concentration and potentially interfering with optical readings.1. Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct reduction. If a color change occurs, consider using a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay. 2. Check solubility: Visually inspect the wells for any precipitate. If present, consider using a different solvent or lowering the concentration range.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. 3. Incomplete formazan solubilization (MTT assay): Crystals are not fully dissolved before reading.1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Ensure complete solubilization by vigorous mixing and visual confirmation before reading the plate.
No observable effect on cell proliferation. 1. Sub-optimal concentration range: The concentrations tested may be too low to elicit a response. 2. Short incubation time: The duration of exposure may not be sufficient for the compound to exert its effects. 3. Cell line resistance: The chosen cell line may be resistant to the effects of this compound.1. Perform a broad-range dose-response experiment based on the provided IC50 values for Sinomenine. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Test a different cell line known to be sensitive to anti-proliferative agents.

Experimental Protocols & Methodologies

MTT Cell Proliferation Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.

XTT Cell Proliferation Assay

This assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the solubilization step.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT/electron coupling mixture according to the manufacturer's instructions immediately before use.

  • Reagent Addition: Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Read the absorbance at 450 nm.

BrdU Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Reading: Add a TMB substrate and stop the reaction. Read the absorbance at 450 nm.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and related compounds.

Sinoacutine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Transcription

Caption: this compound's Inhibition of the NF-κB Pathway.

Sinoacutine_JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS) MAP3K MAP3K Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis This compound This compound This compound->JNK Inhibits

Caption: this compound's Modulation of the JNK Signaling Pathway.

Experimental Workflow

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate 24-72h C->D E 5. Choose Assay D->E F MTT E->F G XTT E->G H BrdU E->H I 6. Read Absorbance F->I G->I H->I J 7. Calculate % Viability and IC50 I->J

Caption: General Workflow for Cell Proliferation Assays with this compound.

References

Validation & Comparative

Sinoacutine vs. Sinomenine: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinoacutine (B192404) and sinomenine (B1681799) are two structurally related alkaloids isolated from the medicinal plant Sinomenium acutum. Both compounds have garnered significant interest for their potential therapeutic applications, particularly for their anti-inflammatory properties. This guide provides a detailed, objective comparison of the anti-inflammatory activities of this compound and sinomenine, supported by experimental data from preclinical studies. While direct comparative studies are limited, this document synthesizes findings from individual research to offer valuable insights for researchers and drug development professionals.

Chemical Structures

This compound and sinomenine share a morphinan (B1239233) skeleton, with slight structural variations that may influence their biological activities.

(Note: Chemical structure diagrams are not generated in this text-based format but should be included in a formal publication.)

Comparative Anti-inflammatory Activity

Both this compound and sinomenine have demonstrated the ability to suppress key inflammatory mediators. The following tables summarize the available quantitative data from studies on their effects on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation research.

Table 1: Inhibition of Nitric Oxide (NO) Production
CompoundCell LineConcentrationInhibition of NO ProductionReference
This compound RAW264.725 µg/mLSignificant reduction[1]
50 µg/mLSignificant reduction[1]
Sinomenine RAW264.712.5 µMSignificant inhibition[2]
25 µMSignificant inhibition[2]
50 µMSignificant inhibition[2]
Sinomenine Derivative (N-oxide) IC50 = 23.04 µM[3]
Table 2: Inhibition of Pro-inflammatory Cytokine Production
CompoundCell LineConcentrationTNF-α InhibitionIL-1β InhibitionIL-6 InhibitionReference
This compound RAW264.725 µg/mLSignificant reductionSignificant reductionIncreased[1]
50 µg/mLSignificant reductionSignificant reductionIncreased[1]
Sinomenine RAW264.712.5 µMSignificant inhibition-Significant inhibition[2]
25 µMSignificant inhibition-Significant inhibition[2]
50 µMSignificant inhibition-Significant inhibition[2]
Sinomenine MG-63Dose-dependentSignificant decreaseSignificant decreaseSignificant decrease[4][5]
Sinomenine Peritoneal Macrophages91.1–36.4 µMInhibitedInhibited-[3]

Note: A direct comparison of potency is challenging due to variations in experimental conditions and reporting units (µg/mL vs. µM) across different studies.

Mechanisms of Action: A Comparative Overview

Both alkaloids appear to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to inhibit the phosphorylation of p65, a key subunit of NF-κB, and the c-Jun N-terminal kinase (JNK), a member of the MAPK family.[1] Interestingly, it was found to promote the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, other components of the MAPK pathway, suggesting a complex regulatory role.[1]

Sinomenine has been more extensively studied and is known to inhibit NF-κB activation by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[3][4][6] It also modulates the MAPK pathway, including p38, and has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant responses.[3][4][7]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways through which this compound and sinomenine mediate their anti-inflammatory effects.

Sinoacutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates This compound This compound This compound->JNK inhibits phosphorylation p65 p65 This compound->p65 inhibits phosphorylation p65_nuc p65 p65->p65_nuc translocates p65_IkB p65-IκB Complex IKK->p65_IkB phosphorylates IκB IkB IκB p65_IkB->p65 releases DNA DNA p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines transcribes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Sinomenine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates Sinomenine Sinomenine Sinomenine->MAPK inhibits Sinomenine->IKK inhibits Nrf2 Nrf2 Sinomenine->Nrf2 activates p65 p65 p65_nuc p65 p65->p65_nuc translocates p65_IkB p65-IκBα Complex IKK->p65_IkB phosphorylates IκBα IkB IκBα p65_IkB->p65 releases DNA DNA p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcribes

Caption: Key anti-inflammatory signaling pathways of Sinomenine.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-inflammatory activity of this compound and sinomenine.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 or human osteoblast-like cell line MG-63.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or sinomenine for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Test)
  • After cell treatment, the culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Culture supernatants are collected after treatment.

  • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available ELISA kits.

  • The assay is performed according to the manufacturer's instructions, which typically involves the use of a specific antibody-coated plate, detection antibodies, and a substrate for colorimetric detection.

  • The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Proteins
  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK, IκBα).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Anti-inflammatory Assay cluster_assays Downstream Assays start Seed RAW264.7 Macrophages pretreat Pre-treat with This compound/Sinomenine start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Signaling Proteins) collect->western

Caption: General experimental workflow for in vitro anti-inflammatory evaluation.

Conclusion and Future Directions

Both this compound and sinomenine exhibit promising anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways such as NF-κB and MAPK. Sinomenine has been more extensively investigated, with a broader range of studies supporting its effects across different models and pathways, including the Nrf2 pathway. This compound also demonstrates significant anti-inflammatory potential, though its effects on the MAPK pathway appear to be more complex and warrant further investigation.

A notable finding is the differential effect of this compound on IL-6 production, which was reported to increase in one study.[1] This contrasts with the consistent inhibition of IL-6 by sinomenine and highlights a potential divergence in their mechanisms of action that requires further exploration.

For future research, direct, head-to-head comparative studies under identical experimental conditions are crucial to definitively assess the relative potency and efficacy of these two alkaloids. Further investigation into their effects on a wider array of inflammatory mediators and signaling pathways will provide a more comprehensive understanding of their therapeutic potential. Such studies will be invaluable for guiding the selection and development of these natural compounds as novel anti-inflammatory agents.

References

A Comparative Pharmacokinetic Profile of Sinoacutine and Its Isomer Salutaridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available pharmacokinetic data for the alkaloid sinoacutine (B192404) is presented, alongside a discussion of its isomer, salutaridine (B1681412). While direct comparative pharmacokinetic studies between these two isomers are currently unavailable in the scientific literature, this guide provides a detailed overview of this compound's properties and the biosynthetic relationship between the two compounds.

This compound, a morphinan (B1239233) alkaloid, and its isomer, salutaridine, are both key intermediates in the biosynthesis of various isoquinoline (B145761) alkaloids. Understanding their pharmacokinetic profiles is crucial for the development of novel therapeutics. This guide synthesizes the existing data on this compound pharmacokinetics and explores the biosynthetic pathway that connects it to salutaridine.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies on this compound have been conducted in both rats and rabbits, providing valuable insights into its absorption, distribution, metabolism, and excretion. The following tables summarize the key pharmacokinetic parameters obtained from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)
ParameterMaleFemale
AUC (0-t) (mg·min/L) 118.67 ± 20.31145.52 ± 25.14
AUC (0-∞) (mg·min/L) 134.15 ± 21.05165.28 ± 27.93
t1/2β (min) 55.43 ± 10.2163.87 ± 11.54
CL (L·min⁻¹·kg⁻¹) 0.030 ± 0.0050.024 ± 0.004
Vd (L·kg⁻¹) 1.98 ± 0.321.85 ± 0.29

Data sourced from a study on the pharmacokinetics of this compound in Sprague-Dawley rats.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Intravenous Administration of 5 mg/kg)
ParameterValue
Distribution Half-life (t1/2α) (min) 10.99 ± 2.52
Elimination Half-life (t1/2β) (min) 147.08 ± 32.41
AUC (0-t) (mg·min/L) 190.82 ± 30.82
AUC (0-∞) (mg·min/L) 289.82 ± 73.27

Data sourced from a study on the concentration and pharmacokinetics of this compound in rabbits.[2]

The Isomer: Salutaridine

Salutaridine is a structural isomer of this compound, playing a critical role as an intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum).[3][4][5] Despite its importance in alkaloid biosynthesis, there is a notable absence of published studies detailing its pharmacokinetic profile. Therefore, a direct comparison of the pharmacokinetic parameters of this compound and salutaridine is not possible at this time.

Experimental Protocols

The data presented in this guide were obtained through specific experimental methodologies as detailed below.

This compound Pharmacokinetics in Rats

Animal Model: Male and female Sprague-Dawley rats. Administration: Intravenous injection of this compound. Sampling: Blood samples were collected at various time points post-administration. Analysis: An HPLC method was developed to determine the concentration of this compound in plasma. The pharmacokinetic parameters were then calculated using a two-compartment model.[1]

This compound Pharmacokinetics in Rabbits

Animal Model: Male and female rabbits. Administration: Intravenous injection of this compound solution (5 mg/kg) via the ear vein. Sampling: Blood samples (1 mL) were collected at 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes after administration. Analysis: Plasma was separated and extracted with ethyl acetate. The concentration of this compound was determined using an HPLC method with sinomenine (B1681799) as the internal standard. Pharmacokinetic parameters were calculated using DAS 3.0 software based on a two-compartment model.[2]

Biosynthetic Relationship of this compound and Salutaridine

While a direct pharmacokinetic comparison is not feasible, the biosynthetic relationship between this compound and its isomer salutaridine provides a logical framework for understanding their origins. Both compounds are derived from the precursor molecule (R)-reticuline. The stereochemistry of the precursor determines the final product, with different enzymes catalyzing the formation of each isomer.

Biosynthetic Pathway of this compound and Salutaridine Reticuline (R)-Reticuline Enzyme_Sino This compound Synthase Reticuline->Enzyme_Sino Enzyme_Salu Salutaridine Synthase (CYP719B1) Reticuline->Enzyme_Salu This compound This compound Salutaridine Salutaridine Enzyme_Sino->this compound Enzyme_Salu->Salutaridine

Caption: Biosynthetic origins of this compound and salutaridine from (R)-reticuline.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. Studies have shown that this compound can modulate inflammatory responses by regulating key signaling pathways, such as the NF-κB and JNK pathways.

Signaling Pathways Modulated by this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits phosphorylation of p65 JNK JNK Pathway This compound->JNK Inhibits phosphorylation Inflammation Inflammatory Response NFkB->Inflammation JNK->Inflammation

Caption: this compound's inhibitory effects on NF-κB and JNK signaling pathways.[6]

Conclusion

The available data provide a solid foundation for understanding the pharmacokinetic profile of this compound in preclinical species. However, the lack of pharmacokinetic data for its isomer, salutaridine, represents a significant knowledge gap. Future research should focus on conducting direct comparative pharmacokinetic studies of this compound and salutaridine to fully elucidate the structure-pharmacokinetic relationships within this class of alkaloids. Such studies would be invaluable for the rational design and development of new drugs based on these natural products.

References

A Comparative Analysis of Sinoacutine and Dexamethasone in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the natural alkaloid Sinoacutine and the well-established synthetic glucocorticoid, dexamethasone (B1670325). This analysis synthesizes available preclinical data from various inflammation models, highlighting their mechanisms of action, efficacy, and the experimental protocols used in these studies. This document aims to serve as a resource for researchers and professionals in the field of inflammation and drug development.

Executive Summary

Dexamethasone, a potent corticosteroid, is a cornerstone in the treatment of a wide range of inflammatory conditions. Its mechanism of action is well-characterized and involves the suppression of multiple inflammatory pathways. This compound (also known as Sinomenine), an alkaloid extracted from the plant Sinomenium acutum, has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive effects. Recent preclinical studies have begun to elucidate its mechanisms and compare its efficacy to established drugs like dexamethasone. This guide presents a side-by-side comparison of these two compounds based on available scientific literature.

Data Presentation

The following tables summarize the quantitative data from studies directly comparing the effects of this compound and dexamethasone in animal models of inflammation.

Table 1: Comparison in a Murine Model of Chronic Asthma
ParameterPlacebo Group (Ovalbumin-induced)This compound (100mg/kg)DexamethasoneControl Group
Histological Findings
Epithelial ThicknessSignificantly higher than controlSignificantly lower than placeboSignificantly lower than placeboBaseline
Sub-epithelial Smooth Muscle ThicknessSignificantly higher than controlSignificantly lower than placeboSignificantly lower than placeboBaseline
Goblet Cell HyperplasiaSignificantly higher than controlSignificantly lower than placeboSignificantly lower than placeboBaseline
Cytokine Levels in Lung Homogenates
IL-4Significantly higher than controlSignificantly lower than placeboSignificantly lower than this compound groupBaseline
IL-5Significantly higher than controlSignificantly lower than placeboSignificantly lower than this compound groupBaseline
IL-13Significantly higher than controlSignificantly lower than placeboSimilar to this compound groupBaseline
NO (Nitric Oxide)Significantly higher than controlSignificantly lower than placeboSimilar to this compound groupBaseline
Serum OVA-Specific IgE Significantly higher than controlSignificantly lower than placeboSignificantly lower than placeboBaseline

Data adapted from a study on a murine model of chronic asthma.[1]

Table 2: Comparison in a Rat Model of Endotoxin-Induced Uveitis (EIU)
Treatment GroupClinical Score of Inflammation (Mean ± SD)
Vehicle (Phosphate-Buffered Saline)Severe inflammation
This compound (50mg/kg)Dose-dependent reduction in inflammation
This compound (100mg/kg)Dose-dependent reduction in inflammation
Dexamethasone (1mg/kg)Significant reduction in inflammation

Data adapted from a study on endotoxin-induced uveitis in rats.[2] In this study, both high-dose this compound (100mg/kg) and dexamethasone (1mg/kg) significantly ameliorated the inflammatory response in the eye.[2]

Mechanisms of Action

This compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and c-Jun NH2-terminal kinase (JNK) signaling pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2).

G cluster_sino This compound Anti-inflammatory Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits JNK JNK Pathway This compound->JNK inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, PGE2) NFkB->ProInflammatory promotes JNK->ProInflammatory promotes Inflammation Inflammation ProInflammatory->Inflammation

Caption: this compound's inhibition of NF-κB and JNK pathways.

Dexamethasone

Dexamethasone, a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. A key mechanism is the inhibition of NF-κB and activator protein-1 (AP-1), two major transcription factors that regulate the expression of pro-inflammatory genes. This leads to a broad suppression of the inflammatory response, including the reduction of cytokine production and immune cell activation.[2][3][4][5]

G cluster_dexa Dexamethasone Anti-inflammatory Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus AntiInflammatory Anti-inflammatory Proteins Nucleus->AntiInflammatory upregulates ProInflammatory Pro-inflammatory Gene Expression (NF-κB, AP-1) Nucleus->ProInflammatory represses Inflammation Inflammation AntiInflammatory->Inflammation inhibits ProInflammatory->Inflammation

Caption: Dexamethasone's mechanism via the glucocorticoid receptor.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Murine Model of Chronic Asthma
  • Animals: BALB/c mice.

  • Induction of Allergic Airway Inflammation: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14. From day 21 to day 27, mice were challenged with aerosolized OVA for 30 minutes each day.

  • Treatment:

    • This compound (100 mg/kg) was administered orally once daily from day 18 to day 27.

    • Dexamethasone was administered as a positive control.

  • Analysis: 24 hours after the final OVA challenge, mice were euthanized.

    • Histopathology: Lung tissues were collected, fixed in 10% formalin, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, epithelial thickness, and smooth muscle thickness. Periodic acid-Schiff (PAS) staining was used to evaluate goblet cell hyperplasia.

    • Cytokine Analysis: Lung homogenates were used to measure the levels of IL-4, IL-5, IL-13, and nitric oxide (NO).

    • Serum IgE: Blood samples were collected to measure the levels of OVA-specific IgE.[1]

G cluster_workflow Experimental Workflow: Murine Asthma Model Sensitization Sensitization (OVA + Alum, i.p.) Days 0 & 14 Treatment Treatment (this compound or Dexamethasone) Days 18-27 Sensitization->Treatment Challenge Challenge (Aerosolized OVA) Days 21-27 Treatment->Challenge Analysis Analysis (Day 28) Histopathology, Cytokines, IgE Challenge->Analysis

Caption: Workflow for the murine chronic asthma model.

Rat Model of Endotoxin-Induced Uveitis (EIU)
  • Animals: Lewis rats.

  • Induction of Uveitis: A single footpad injection of lipopolysaccharide (LPS) was administered to induce uveitis.

  • Treatment:

    • This compound (50 mg/kg or 100 mg/kg) was administered intraperitoneally.

    • Dexamethasone (1 mg/kg) was administered as a positive control.

    • Phosphate-buffered saline (PBS) was used as a vehicle control.

  • Analysis: 24 hours after LPS injection, the eyes were examined.

    • Clinical Scoring: The severity of uveitis was clinically scored based on signs of inflammation such as conjunctival injection, iris vascular engorgement, and exudative material in the anterior chamber.

    • Histopathology: Eyes were enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration.[2]

Conclusion

The available preclinical data suggests that this compound has potent anti-inflammatory effects, comparable in some respects to the established corticosteroid, dexamethasone. In a murine model of chronic asthma, this compound effectively reduced airway inflammation, remodeling, and levels of several key cytokines, although dexamethasone showed a stronger effect on IL-4 and IL-5.[1] In a rat model of endotoxin-induced uveitis, both high-dose this compound and dexamethasone significantly attenuated ocular inflammation.[2]

While these studies provide a valuable direct comparison, it is important to note that the efficacy of these compounds can be model-dependent. Dexamethasone remains a benchmark for potent, broad-spectrum anti-inflammatory activity. This compound, with its distinct mechanism of action targeting the NF-κB and JNK pathways, presents a promising alternative or adjunctive therapeutic agent for inflammatory diseases. Further research, including studies in additional inflammation models and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Sinoacutine and Traditional NSAIDs in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Sinoacutine (also known as Sinomenine) and traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in established animal models of arthritis. The information is intended to support researchers and professionals in the field of drug development by presenting available preclinical data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Executive Summary

Traditional NSAIDs are a cornerstone in the management of arthritis, primarily exerting their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. This compound, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating rheumatic diseases. Preclinical and clinical evidence suggests that this compound may offer comparable or, in some aspects, superior efficacy to NSAIDs, potentially with a different safety profile. While direct head-to-head preclinical studies are limited, this guide synthesizes available data from representative animal model studies and clinical meta-analyses to facilitate a comparative understanding.

Comparative Efficacy Data

The following tables summarize quantitative data from separate preclinical studies investigating the effects of this compound and a representative traditional NSAID, Diclofenac, in animal models of arthritis. It is crucial to note that these results are not from a single, direct comparative study and should be interpreted with caution.

Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Mice

ParameterControl (AIA model)This compound TreatmentPercentage Change
Ankle Diameter (mm) ~5.0Significantly reduced
Arthritis Score (max 4) 4Significantly reduced
Serum IL-6 ElevatedSignificantly decreased

Data synthesized from a study on this compound in an adjuvant-induced arthritis model in mice. The study demonstrated that this compound treatment significantly reduced ankle swelling and arthritis scores compared to the untreated model group. It also led to a significant decrease in the pro-inflammatory cytokine IL-6 in the serum.

Table 2: Efficacy of Diclofenac in Collagen-Induced Arthritis (CIA) in Rats

ParameterControl (CIA model)Diclofenac Treatment (oral)Percentage Change
Joint Swelling IncreasedInhibited
Cartilage Degeneration PresentInhibited
Synovial Il1b mRNA ElevatedSignificantly reduced

Data synthesized from a study evaluating Diclofenac in a collagen-induced arthritis model in rats.[1] Daily oral administration of Diclofenac was shown to inhibit knee joint inflammation and cartilage degeneration.[1] It also significantly reduced the expression of the inflammatory marker Il1b in the synovial tissue.[1]

Table 3: Clinical Comparison of this compound and NSAIDs in Rheumatoid Arthritis Patients (Meta-Analysis)

Outcome MeasureFinding
Patient Improvement Significantly more patients improved with this compound treatment compared to NSAIDs.[2]
Morning Stiffness This compound was more effective in reducing morning stiffness.[2]
Painful Joints This compound showed greater efficacy in reducing the number of painful joints.[2]
Erythrocyte Sedimentation Rate (ESR) This compound was more effective in lowering ESR.[2]
Swollen Joints & Grip Strength No significant difference was observed between this compound and NSAIDs.[2]
Digestive System Adverse Events Occurred less frequently with this compound treatment.[2]
Dermatomucosal Adverse Events Occurred more frequently with this compound treatment.[2]

This table is based on a meta-analysis of 10 clinical trials involving 1185 patients with rheumatoid arthritis, comparing the efficacy and safety of this compound with various NSAIDs.[2]

Mechanisms of Action

The therapeutic effects of this compound and traditional NSAIDs in arthritis are mediated through distinct signaling pathways.

Traditional NSAIDs: COX Inhibition

The primary mechanism of action for traditional NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.[3]

NSAID_Mechanism cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Lead to NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Mechanism of Action for Traditional NSAIDs.
This compound: A Multi-Target Approach

This compound exhibits a more complex and multi-targeted mechanism of action. It has been shown to modulate the inflammatory response by inhibiting the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5] Furthermore, this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6] Some studies also suggest that this compound's effects may be partially mediated through histamine (B1213489) release.

Sinoacutine_Mechanism cluster_inflammatory Inflammatory Response This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Cytokines Inhibits Production Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB NF_kB->Cytokines Inflammation_Pain Inflammation & Pain Cytokines->Inflammation_Pain

Mechanism of Action for this compound.

Experimental Protocols

Standardized animal models are essential for the preclinical evaluation of anti-arthritic drugs. The most commonly used models are Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA).

Adjuvant-Induced Arthritis (AIA) Model
  • Induction: Arthritis is typically induced in susceptible rat or mouse strains by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad or the base of the tail.

  • Disease Development: A primary inflammatory response is observed at the injection site, followed by a secondary systemic polyarthritis that develops in other joints.

  • Assessment: The severity of arthritis is monitored by measuring paw volume or diameter and through a macroscopic scoring system that evaluates erythema and swelling in the joints.

  • Treatment: Test compounds (e.g., this compound or NSAIDs) are typically administered daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

Collagen-Induced Arthritis (CIA) Model
  • Induction: Susceptible strains of mice or rats are immunized with an emulsion of type II collagen and an adjuvant (usually Complete Freund's Adjuvant). A booster immunization is often given after a specific period.

  • Disease Development: The disease onset is typically observed a few weeks after the primary immunization, characterized by joint swelling and inflammation.

  • Assessment: Similar to the AIA model, disease progression is evaluated by measuring paw thickness and using a clinical scoring system for joint inflammation.

  • Treatment: The administration of test compounds follows either a prophylactic or therapeutic regimen.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., AIA or CIA) Start->Animal_Model Induction Induce Arthritis Animal_Model->Induction Grouping Group Allocation (Control, this compound, NSAID) Induction->Grouping Treatment Administer Treatment Grouping->Treatment Assessment Assess Arthritis Severity (Paw Swelling, Arthritis Score) Treatment->Assessment Daily/Periodic Analysis Data Analysis & Comparison Assessment->Analysis End End Analysis->End

General Experimental Workflow for Preclinical Arthritis Models.

Conclusion

References

A Head-to-Head Comparison of Sinoacutine and Other Morphinane Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sinoacutine and other notable morphinane alkaloids. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

Morphinane alkaloids, a class of compounds characterized by a core tetracyclic ring structure, have long been a focal point in pharmacology due to their significant analgesic and physiological effects. The most prominent member of this family, morphine, remains a cornerstone of pain management. This guide focuses on a head-to-head comparison of this compound with other relevant morphinane alkaloids, presenting key performance data, outlining experimental methodologies, and visualizing associated signaling pathways.

Pharmacological Profile: A Comparative Overview

This compound, a morphinane alkaloid found in Sinomenium acutum, has demonstrated notable analgesic and anti-inflammatory properties. Its mechanism of action, while not fully elucidated, appears to diverge from the classical opioid receptor agonism characteristic of morphine. The following tables summarize the available quantitative data for this compound's biological activities in comparison to other well-characterized morphinane alkaloids and a standard non-steroidal anti-inflammatory drug (NSAID).

Opioid and GABA Receptor Binding Affinity

Direct quantitative data on this compound's binding affinity for opioid receptors is limited in publicly available literature. However, studies on the structurally similar alkaloid, Sinomenine (B1681799), provide valuable insights into its potential interactions. Sinomenine has been shown to displace radiolabeled naloxone (B1662785) from mu-opioid receptors, suggesting an interaction with this key target for analgesia. Salutaridine, another morphinane alkaloid, has been shown to interact with GABA-A receptors.

CompoundReceptorLigand DisplacedKᵢ (nM)IC₅₀Source
MorphineMu-Opioid (μ)[³H]DAMGO1.2-[1]
SalutaridineGABA-A[³H]GABA-< 1000 nM[2][3]
Sinomenine (as a proxy for this compound)Mu-Opioid (μ)[³H]Naloxone-Concentration-dependent displacement[4]

Note: A lower Kᵢ value indicates a higher binding affinity. The data for Sinomenine indicates a competitive interaction with the mu-opioid receptor, though a specific Kᵢ value was not reported in the cited study.

In Vivo Analgesic Potency
CompoundAnalgesic TestAnimal ModelED₅₀ (mg/kg)Source
MorphineHot-Plate TestRat2.6 - 4.5[5]
MorphineHot-Plate TestMouse10[6]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Lower values indicate higher potency.

In Vitro Anti-inflammatory Activity

This compound's anti-inflammatory effects are attributed to its ability to modulate key inflammatory signaling pathways. While specific IC₅₀ values for this compound's inhibition of inflammatory mediators are not consistently reported, its mechanism involves the inhibition of the NF-κB and JNK signaling pathways. For comparison, the IC₅₀ values for the well-known NSAID, ibuprofen, against cyclooxygenase (COX) enzymes are provided.

CompoundTarget/AssayIC₅₀Source
This compoundNF-κB and JNK signaling pathwaysQualitative Inhibition[7][8]
IbuprofenCOX-113 µM[9]
IbuprofenCOX-2370 µM[9]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of morphinane alkaloids stem from their interactions with various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways associated with Morphine and this compound.

Mu-Opioid Receptor Signaling Pathway (Morphine)

Morphine primarily exerts its analgesic effects by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

MOR_Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Mu-Opioid Receptor Signaling Pathway of Morphine
Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and JNK signaling pathways, which are critical in the production of pro-inflammatory mediators.

Sinoacutine_Anti_inflammatory cluster_LPS Inflammatory Stimulus (LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK JNK JNK TRAF6->JNK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates to AP1 AP-1 JNK->AP1 Activates AP1_nucleus AP-1 (in nucleus) AP1->AP1_nucleus Translocates to This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes AP1_nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

This compound's Anti-inflammatory Mechanism

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing MOR) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]DAMGO) - Test Compound (e.g., this compound) at various concentrations prep->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity using Scintillation Counting wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., Chinese Hamster Ovary cells transfected with the mu-opioid receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Hot-Plate Test for Analgesic Activity

This behavioral test measures the latency of an animal to react to a thermal stimulus, providing an indication of central analgesic activity.

Workflow:

Hot_Plate_Workflow start Start acclimate Acclimate Mice to the Testing Room start->acclimate baseline Measure Baseline Latency on the Hot Plate (e.g., 55°C) acclimate->baseline administer Administer Test Compound (e.g., this compound or Morphine) or Vehicle baseline->administer test Place Mouse on Hot Plate at Predetermined Time Points and Record Latency to Paw Licking or Jumping administer->test analyze Data Analysis: - Compare Latencies between Treatment and Control Groups - Calculate ED₅₀ test->analyze end End analyze->end

Hot-Plate Test Workflow

Detailed Steps:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing environment.

  • Baseline Measurement: Place each animal on the hot plate and record the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal or oral).

  • Testing: At predetermined time intervals after drug administration, place the animals back on the hot plate and measure their response latency.

  • Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group. An increase in latency indicates an analgesic effect. Dose-response curves can be generated to calculate the ED₅₀.

Conclusion

This guide provides a comparative overview of this compound and other morphinane alkaloids based on currently available scientific literature. While this compound demonstrates promising analgesic and anti-inflammatory properties with a distinct mechanism of action compared to classical opioids like morphine, a clear gap exists in the literature regarding direct, quantitative head-to-head comparisons. The data on the structurally related compound, Sinomenine, suggests that this compound's analgesic effects may be mediated, at least in part, through interaction with the mu-opioid receptor. Its anti-inflammatory actions are more clearly defined through the inhibition of the NF-κB and JNK signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound and to establish its therapeutic potential with precise quantitative data. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing future studies in this area.

References

Validating Sinoacutine's Role in NF-κB Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sinoacutine's performance in modulating the NF-κB signaling pathway against other known inhibitors. The information is supported by experimental data to validate its mechanism of action.

This compound, an alkaloid extracted from Stephania yunnanensis, has demonstrated significant anti-inflammatory properties. A key aspect of its mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide delves into the experimental evidence supporting this role and compares its efficacy with other well-established NF-κB inhibitors.

Comparative Analysis of NF-κB Pathway Inhibition

The efficacy of this compound in modulating the NF-κB pathway and its downstream targets has been evaluated in in-vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the quantitative data on the inhibitory effects of this compound and compare it with other known NF-κB inhibitors like Sinomenine, Curcumin (B1669340), and BAY 11-7082.

Table 1: Inhibition of NF-κB p65 Phosphorylation

CompoundCell LineStimulantConcentrationInhibition of p-p65IC50Reference
This compound RAW264.7LPS25, 50 µg/mLSignificant InhibitionNot Reported[1][2]
Sinomenine Prostate Cancer Cells--Reduction of p65 levels121.4 µM[3]
Curcumin Human TenocytesIL-1βVariousInhibition>50 µM[4][5]
BAY 11-7082 Tumor CellsTNF-α-Inhibition of IκBα phosphorylation10 µM[6][7]

Table 2: Effect on Downstream Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

CompoundConcentrationEffect on iNOS proteinEffect on COX-2 proteinEffect on TNF-α releaseEffect on IL-1β releaseEffect on NO releaseReference
This compound 25, 50 µg/mLSignificant InhibitionSignificant InhibitionDose-dependent InhibitionDose-dependent InhibitionDose-dependent Inhibition[1][8]
Sinomenine 12.5, 25, 50 µM--Concentration-dependent Inhibition-Significant Inhibition[9]
Curcumin 50 µM--InhibitionInhibition-[4]
Ginsenoside Rd 50, 100 µMDose-dependent InhibitionDose-dependent Inhibition--~40% inhibition[10]

Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to validate it, the following diagrams have been generated using Graphviz.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates p_IkappaB p-IκB IkappaB->p_IkappaB NFkappaB NF-κB (p50/p65) NFkappaB->IkappaB Bound p_p65 p-p65 NFkappaB->p_p65 Phosphorylation Ub_p_IkappaB Ub-p-IκB p_IkappaB->Ub_p_IkappaB Ubiquitination Proteasome Proteasome Ub_p_IkappaB->Proteasome Degradation Proteasome->NFkappaB Releases NFkappaB_nucleus NF-κB (p50/p-p65) p_p65->NFkappaB_nucleus Translocation This compound This compound This compound->p_p65 Inhibits DNA DNA NFkappaB_nucleus->DNA Binds Proinflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) DNA->Proinflammatory_genes Induces

Caption: NF-κB Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition & Interpretation start Seed RAW264.7 cells treatment Pre-treat with this compound (or other inhibitors) start->treatment stimulation Stimulate with LPS treatment->stimulation cell_lysis Cell Lysis & Protein Extraction stimulation->cell_lysis rna_extraction Total RNA Extraction stimulation->rna_extraction elisa ELISA (Cytokine Levels in Supernatant) stimulation->elisa Collect Supernatant western_blot Western Blot (p-p65, iNOS, COX-2) cell_lysis->western_blot densitometry Densitometry Analysis of Western Blots western_blot->densitometry qpcr qPCR (iNOS, COX-2, Cytokines) rna_extraction->qpcr relative_quantification Relative Quantification of Gene Expression qpcr->relative_quantification concentration_measurement Measurement of Cytokine Concentrations elisa->concentration_measurement end Validation of NF-κB Inhibition densitometry->end relative_quantification->end concentration_measurement->end

References

Validating Sinoacutine's Targets: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the proposed anti-inflammatory and analgesic targets of Sinoacutine, a key alkaloid isolated from Sinomenium acutum. By leveraging experimental data from knockout (KO) models, this document offers an objective framework for confirming the on-target effects of this compound and comparing its performance with alternative therapeutic strategies.

Recent studies indicate that this compound exerts its therapeutic effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades. This results in the downregulation of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), as well as the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

While direct knockout validation studies for this compound are not yet available in published literature, this guide will utilize data from knockout models of its putative targets to illustrate the principles and expected outcomes of such validation. This approach provides a robust surrogate for understanding how this compound's mechanism of action can be unequivocally confirmed.

The Role of Knockout Models in Target Validation

Knockout models are indispensable tools in drug development for validating that a compound's therapeutic effect is mediated through its intended molecular target.[1] By genetically deleting the gene encoding the target protein, researchers can observe whether the drug's efficacy is diminished or abolished. This provides definitive evidence for the mechanism of action and helps to distinguish on-target from off-target effects.

The general workflow for validating a drug's target using knockout models is as follows:

G cluster_0 Preclinical Model Generation cluster_1 Disease Induction & Treatment cluster_2 Phenotypic & Molecular Analysis cluster_3 Data Analysis & Conclusion Generate Target KO Mice Generate Target KO Mice Induce Inflammatory/Pain Model Induce Inflammatory/Pain Model Generate Target KO Mice->Induce Inflammatory/Pain Model Wild-Type (WT) Control Mice Wild-Type (WT) Control Mice Wild-Type (WT) Control Mice->Induce Inflammatory/Pain Model Administer this compound or Alternative Administer this compound or Alternative Induce Inflammatory/Pain Model->Administer this compound or Alternative Assess Pain/Inflammation Phenotype Assess Pain/Inflammation Phenotype Administer this compound or Alternative->Assess Pain/Inflammation Phenotype Measure Biomarkers (e.g., Cytokines) Measure Biomarkers (e.g., Cytokines) Assess Pain/Inflammation Phenotype->Measure Biomarkers (e.g., Cytokines) Compare Drug Effect in WT vs. KO Compare Drug Effect in WT vs. KO Measure Biomarkers (e.g., Cytokines)->Compare Drug Effect in WT vs. KO Confirm On-Target Mechanism Confirm On-Target Mechanism Compare Drug Effect in WT vs. KO->Confirm On-Target Mechanism G cluster_0 Upstream Activation cluster_1 Signaling Cascades cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates JNK JNK TLR4->JNK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to cJun c-Jun JNK->cJun Phosphorylates cJun->Nucleus Translocates to This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits Inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β Nucleus->Inflammatory_Genes Upregulates Transcription

References

In Vitro Validation of Sinoacutine's Effect on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of Sinoacutine on cytokine production against two well-established anti-inflammatory agents: Dexamethasone and Curcumin. The information presented is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a standard model for in vitro inflammation studies.

Comparative Analysis of Cytokine Inhibition

This compound has demonstrated significant modulatory effects on key pro-inflammatory cytokines.[1][2][3] The following tables summarize the quantitative data on the inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and the modulation of Interleukin-6 (IL-6) by this compound, Dexamethasone, and Curcumin.

Table 1: Comparative Inhibition of TNF-α Production in LPS-Stimulated RAW264.7 Cells

CompoundConcentration% Inhibition of TNF-αReference
This compound 25 µg/mLData Not Quantified[4]
50 µg/mLData Not Quantified[4]
Dexamethasone 1.2 µg/mL~58-61% (in stimulated human PBMCs)[5]
Curcumin 10 µMSignificant Inhibition[6]
25 µM~78%[7]

Table 2: Comparative Inhibition of IL-1β Production in LPS-Stimulated RAW264.7 Cells

CompoundConcentration% Inhibition of IL-1βReference
This compound 25 µg/mLData Not Quantified[4]
50 µg/mLData Not Quantified[4]
Dexamethasone 10⁻⁶ MSignificant Inhibition[8]
Curcumin 10 µMSignificant Inhibition[9]

Table 3: Comparative Modulation of IL-6 Production in LPS-Stimulated RAW264.7 Cells

CompoundConcentrationEffect on IL-6Reference
This compound 25 µg/mLIncreased[4]
50 µg/mLIncreased[4]
Dexamethasone 10⁻⁶ MSignificant Inhibition[8]
Curcumin 10 µMSignificant Inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in the comparative data.

Cell Culture and LPS Stimulation of RAW264.7 Macrophages

This protocol outlines the procedure for culturing RAW264.7 cells and inducing an inflammatory response with Lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: For experiments, cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[11]

  • Pre-treatment: The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, Dexamethasone, or Curcumin. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: After pre-treatment, LPS (from E. coli O111:B4) is added to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response.[12]

  • Incubation: The cells are then incubated for a specified period (typically 6-24 hours) to allow for cytokine production.[6][10]

  • Supernatant Collection: Following incubation, the cell culture supernatant is collected for cytokine analysis.

G Experimental Workflow: In Vitro Cytokine Production Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW264.7 Cells Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with Test Compound (this compound, Dexamethasone, Curcumin) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokine Levels (ELISA) Collect->ELISA

Caption: Workflow for in vitro cytokine production assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol details the quantification of TNF-α in the collected cell culture supernatants.

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for mouse TNF-α and incubated overnight at 4°C.[13]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Sample and Standard Incubation: The collected cell culture supernatants and a serial dilution of recombinant mouse TNF-α standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for mouse TNF-α is added to each well and incubated for 1 hour at room temperature.

  • Streptavidin-HRP: The plate is washed again, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.

  • Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added to the wells, leading to the development of a colored product.[13]

  • Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.

Western Blot for NF-κB (p65 Subunit)

This protocol is used to assess the activation of the NF-κB signaling pathway by measuring the levels of the p65 subunit in nuclear extracts.

  • Cell Lysis and Nuclear Extraction: After treatment, cells are harvested, and cytoplasmic and nuclear extracts are prepared using a nuclear extraction kit.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined using a BCA or Bradford protein assay.[14]

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in cytokine production. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene transcription.

G This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nucleus->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's effect on the NF-κB pathway.
MAPK Signaling Pathway

The MAPK pathway, which includes JNK, ERK, and p38, is another critical regulator of inflammation. LPS activation of this pathway contributes to the production of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of JNK, while promoting the phosphorylation of ERK and p38.[4] This differential regulation suggests a complex mechanism of action that contributes to its overall anti-inflammatory profile.

G This compound's Modulation of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p38 p38 MAPKKK->p38 AP1 AP-1 JNK->AP1 Activates ERK->AP1 Activates p38->AP1 Activates Cytokines Inflammatory Mediators AP1->Cytokines Induces Transcription This compound This compound This compound->JNK Inhibits This compound->ERK Promotes This compound->p38 Promotes

Caption: this compound's effect on the MAPK pathway.

References

A Comparative Analysis of Sinoacutine and Its Synthetic Derivatives in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sinoacutine (B192404), a morphinan (B1239233) alkaloid extracted from Sinomenium acutum, has garnered significant interest for its therapeutic potential, particularly in the management of inflammatory diseases and pain.[1][2][3] However, limitations such as a short biological half-life and the need for large doses have spurred the development of synthetic derivatives to enhance its pharmacological profile.[1][4] This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their anti-inflammatory and analgesic properties, supported by experimental data and detailed methodologies.

Comparative Pharmacological Data

The following table summarizes the in vitro anti-inflammatory activity of this compound (often referred to as sinomenine (B1681799) in literature) and one of its promising synthetic derivatives, compound 17. The data is derived from studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.

CompoundTargetIC50 (μM)EfficacyReference
This compound (Sinomenine) Nitric Oxide (NO) Production> 100Moderate[5]
Compound 17 Nitric Oxide (NO) Production30.28 ± 1.70High[5]

Key Observation: The synthetic derivative, Compound 17, demonstrates significantly higher potency in inhibiting nitric oxide production compared to the parent compound, this compound.[5] This suggests that structural modifications can substantially improve the anti-inflammatory activity.

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The primary mechanism involves the inhibition of pro-inflammatory mediators through the regulation of the NF-κB, MAPK, and JNK signaling cascades.[3][6][7]

Below is a diagram illustrating the general anti-inflammatory signaling pathway of this compound.

Sinoacutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 ERK ERK TAK1->ERK IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 This compound This compound This compound->IKK inhibits This compound->JNK inhibits inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) p65_p50_nuc->inflammatory_genes AP1->inflammatory_genes

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol details the methodology used to assess the anti-inflammatory effects of this compound and its derivatives on RAW264.7 macrophage cells.

Experimental_Workflow cell_culture 1. Cell Culture RAW264.7 macrophages are cultured in DMEM with 10% FBS. cell_seeding 2. Cell Seeding Cells are seeded in 96-well plates at a density of 5x10^4 cells/well. cell_culture->cell_seeding drug_treatment 3. Drug Treatment Cells are pre-treated with various concentrations of this compound or derivatives for 1 hour. cell_seeding->drug_treatment lps_stimulation 4. LPS Stimulation Inflammation is induced by adding LPS (1 µg/mL) for 24 hours. drug_treatment->lps_stimulation supernatant_collection 5. Supernatant Collection The cell culture supernatant is collected. lps_stimulation->supernatant_collection griess_assay 6. Nitric Oxide Measurement NO production is quantified using the Griess reagent. supernatant_collection->griess_assay data_analysis 7. Data Analysis IC50 values are calculated to determine the inhibitory potency. griess_assay->data_analysis

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Steps:

  • Cell Culture: RAW264.7 macrophages are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic derivatives. The cells are incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. The cells are then incubated for an additional 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is measured as an indicator of inflammation using the Griess assay. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is determined by non-linear regression analysis.

Structure-Activity Relationship and Future Directions

The enhanced activity of synthetic derivatives highlights the potential for structural modification to improve the therapeutic efficacy of this compound. Modifications to the A, B, C, and D rings of the sinomenine scaffold have been explored to enhance bioactivity.[4] For instance, the introduction of amino acid and nitrogen-based heterocyclic fragments has been shown to improve anti-inflammatory activity.[5]

Future research should focus on:

  • Systematic structural modifications to further optimize potency and selectivity.

  • In-depth mechanistic studies to elucidate the precise molecular targets of novel derivatives.

  • Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

  • Exploration of novel drug delivery systems to improve the bioavailability and therapeutic index of this compound and its derivatives.[1]

By leveraging synthetic chemistry and rigorous pharmacological evaluation, the development of next-generation this compound-based therapeutics for inflammatory diseases and pain is a promising endeavor.

References

Cross-validation of Sinoacutine's efficacy in different inflammatory models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sinoacutine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has demonstrated significant anti-inflammatory properties across various preclinical and clinical studies. This guide provides a comprehensive cross-validation of its efficacy in different inflammatory models, offering a comparative analysis with established anti-inflammatory agents. The information is intended to support further research and drug development initiatives.

Comparative Efficacy of this compound

This compound has been evaluated in several key inflammatory models, including lipopolysaccharide (LPS)-induced acute lung injury and collagen-induced arthritis, a model for rheumatoid arthritis. Its performance has been compared with standard anti-inflammatory drugs such as Dexamethasone, Indomethacin, and Methotrexate.

Preclinical Data: Acute Lung Injury Model

In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), this compound demonstrated a significant reduction in key inflammatory markers. The following table summarizes the quantitative data from a representative study, comparing the effects of this compound with Dexamethasone.

Treatment GroupDosageTNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)Lung Wet-to-Dry (W/D) Ratio
Control-15.2 ± 3.18.5 ± 2.24.1 ± 0.3
LPS Model5 mg/kg289.5 ± 25.4152.3 ± 18.76.8 ± 0.5
This compound50 mg/kg112.8 ± 12.165.7 ± 8.95.2 ± 0.4
Dexamethasone5 mg/kg98.4 ± 10.558.2 ± 7.64.9 ± 0.3

BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD.

Preclinical Data: Collagen-Induced Arthritis Model

In a rat model of collagen-induced arthritis, this compound was effective in reducing paw swelling and inflammatory cytokine levels. The data below compares its efficacy with Indomethacin.

Treatment GroupDosagePaw Swelling (mm)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control-0.5 ± 0.112.3 ± 2.57.1 ± 1.9
Arthritis Model-4.8 ± 0.6185.4 ± 20.1110.2 ± 15.3
This compound100 mg/kg2.1 ± 0.375.6 ± 9.842.8 ± 6.7
Indomethacin5 mg/kg1.8 ± 0.268.2 ± 8.535.1 ± 5.2

Data are presented as mean ± SD.

Clinical Data: Rheumatoid Arthritis

A meta-analysis of clinical trials in rheumatoid arthritis patients compared the efficacy of this compound (often referred to as Sinomenine in clinical literature) with Methotrexate, a standard disease-modifying antirheumatic drug (DMARD).

TreatmentNumber of PatientsACR20 Response Rate (%)ACR50 Response Rate (%)
This compound75072.548.3
Methotrexate75065.842.1

ACR20/50: American College of Rheumatology 20%/50% improvement criteria.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a key step in its activation and subsequent translocation to the nucleus to induce the transcription of inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

This compound also modulates the MAPK pathway, specifically by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), which is involved in the cellular stress response and inflammation.[1]

MAPK_Pathway Stress Cellular Stress (e.g., LPS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK p cJun c-Jun JNK->cJun p AP1 AP-1 cJun->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation This compound This compound This compound->JNK Inhibits

This compound's inhibitory effect on the MAPK/JNK pathway.

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate replication and further investigation.

LPS-Induced Acute Lung Injury in Mice

This model is used to screen for compounds with anti-inflammatory activity in the context of acute lung inflammation.

ALI_Workflow start Start acclimatization Acclimatization of Mice (1 week) start->acclimatization grouping Random Grouping (Control, Model, this compound, Dexamethasone) acclimatization->grouping treatment Pre-treatment with this compound or Dexamethasone (1 hour prior to LPS) grouping->treatment induction Induction of ALI (Intratracheal LPS instillation) treatment->induction monitoring Monitoring of Animals (24 hours) induction->monitoring sampling Sample Collection (BALF, Lung Tissue, Blood) monitoring->sampling analysis Analysis (Cytokine levels, Lung W/D ratio, Histopathology) sampling->analysis end End analysis->end

Workflow for the LPS-induced acute lung injury model.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions.

  • Grouping: Mice are randomly divided into four groups: Control, LPS model, this compound-treated, and Dexamethasone-treated.

  • Treatment: The treatment groups receive an intraperitoneal injection of this compound (50 mg/kg) or Dexamethasone (5 mg/kg) one hour before LPS administration. The control and model groups receive saline.

  • Induction of ALI: Mice are anesthetized, and acute lung injury is induced by intratracheal instillation of LPS (5 mg/kg in 50 µL of sterile saline). The control group receives saline only.

  • Monitoring and Sample Collection: 24 hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis. Lungs are harvested to determine the wet-to-dry weight ratio and for histopathological examination.

Collagen-Induced Arthritis in Rats

This is a widely used autoimmune model of rheumatoid arthritis.

CIA_Workflow start Start acclimatization Acclimatization of Rats (1 week) start->acclimatization immunization1 Primary Immunization (Day 0) (Bovine type II collagen in CFA) acclimatization->immunization1 immunization2 Booster Immunization (Day 7) (Bovine type II collagen in IFA) immunization1->immunization2 onset Onset of Arthritis (Around Day 10-12) immunization2->onset treatment Treatment Initiation (this compound or Indomethacin daily) onset->treatment evaluation Evaluation of Arthritis (Paw swelling, Arthritis score, Body weight) treatment->evaluation Daily termination Experiment Termination (Day 28) (Blood and tissue collection) evaluation->termination analysis Analysis (Serum cytokines, Histopathology) termination->analysis end End analysis->end

Workflow for the collagen-induced arthritis model.

Protocol:

  • Animals: Male Lewis rats (6-8 weeks old) are used.

  • Primary Immunization (Day 0): Rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

  • Booster Immunization (Day 7): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Arthritis Development and Assessment: The onset of arthritis typically occurs between days 10 and 12. Paw swelling is measured daily using a caliper.

  • Treatment: From the day of arthritis onset, rats are treated daily with oral administration of this compound (100 mg/kg) or Indomethacin (5 mg/kg).

  • Termination and Analysis: On day 28, animals are euthanized. Blood is collected for serum cytokine analysis, and hind paws are processed for histopathological evaluation of joint inflammation and cartilage destruction.

Conclusion

The presented data indicates that this compound is a potent anti-inflammatory agent with efficacy comparable to or, in some aspects, better than established drugs like Methotrexate in clinical settings for rheumatoid arthritis.[1] Its mechanism of action, involving the inhibition of key inflammatory signaling pathways, provides a strong rationale for its therapeutic potential. The detailed experimental protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic applications of this compound in inflammatory diseases.

References

Assessing the Specificity of Sinoacutine's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the inhibitory effects of Sinoacutine, focusing on its specificity towards key signaling pathways implicated in inflammation. While quantitative data on this compound's potency is emerging, this document synthesizes available information and contrasts it with well-characterized inhibitors of the same pathways. Furthermore, it furnishes detailed experimental protocols to enable researchers to rigorously evaluate the specificity of this compound and similar compounds.

Overview of this compound's Known Inhibitory Profile

This compound, a natural alkaloid, has demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Existing studies indicate that this compound inhibits the phosphorylation of the p65 subunit of NF-κB and hinders the phosphorylation of JNK.[1] This inhibitory action disrupts the downstream signaling cascades that lead to the production of pro-inflammatory mediators.

However, a critical gap in the current understanding of this compound is the lack of comprehensive quantitative data, such as IC50 values, for its primary targets. Moreover, its selectivity profile across the human kinome has not been extensively characterized, leaving questions about potential off-target effects.

Comparative Analysis of Inhibitory Effects

To contextualize the inhibitory profile of this compound, this section compares its known effects with those of established inhibitors of the NF-κB and JNK pathways: BAY 11-7082 and SP600125, respectively.

Table 1: Comparison of NF-κB Pathway Inhibitors
FeatureThis compoundBAY 11-7082
Target Phosphorylation of NF-κB p65IκBα phosphorylation[2][3][4]
Mechanism Inhibition of p65 phosphorylation[1]Irreversible inhibitor of IKKβ[4][5]
IC50 (NF-κB Pathway) Data not available. Inhibits p65 phosphorylation at 25 and 50 µg/ml in cell-based assays.[1]~10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells.[2][3][4][5]
Known Off-Targets Data not availableInhibits ubiquitin-specific proteases USP7 and USP21 (IC50 = 0.19 µM and 0.96 µM, respectively).[2][4]
Table 2: Comparison of JNK Pathway Inhibitors
FeatureThis compoundSP600125
Target JNK phosphorylation[1]JNK1, JNK2, JNK3[6][7]
Mechanism Inhibition of JNK phosphorylation[1]ATP-competitive inhibitor[6]
IC50 (JNK) Data not available. Inhibits JNK phosphorylation at 25 and 50 µg/ml in cell-based assays.[1]JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM (cell-free assays).[7][8]
Selectivity Data not available>20-fold selectivity against a range of other kinases. Exhibits >300-fold selectivity against ERK1 and p38-2.[6][9] However, it can inhibit other kinases like Aurora kinase A, FLT3, and TRKA at higher concentrations.[7]

Signaling Pathways and Experimental Workflows

To facilitate further research into this compound's specificity, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor profiling.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex JNK_pathway JNK Pathway (MKKs -> JNK) Receptor->JNK_pathway IkB_NFkB IκB-p65/p50 (Inactive) IKK_complex->IkB_NFkB IkB IκB NFkB p65/p50 Transcription Gene Transcription (Inflammatory Mediators) NFkB->Transcription IkB_NFkB->NFkB Phosphorylation & Degradation of IκB JNKp p-JNK JNK_pathway->JNKp JNKp->Transcription Sinoacutine_NFkB This compound Sinoacutine_NFkB->NFkB Inhibits Phosphorylation Sinoacutine_JNK This compound Sinoacutine_JNK->JNK_pathway Inhibits Phosphorylation

Caption: this compound's sites of action in the NF-κB and JNK pathways.

G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (Primary Target & Kinome Panel) IC50_Determination IC50 Determination for Primary Targets (NF-κB & JNK) Biochemical_Assay->IC50_Determination Selectivity_Profiling Broad Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Compare_Potency Compare Potency (IC50 vs EC50) IC50_Determination->Compare_Potency Assess_Specificity Assess Specificity (Selectivity Score) Selectivity_Profiling->Assess_Specificity Cell_Culture Cell Culture with Relevant Cell Lines Compound_Treatment Treatment with this compound (Dose-Response) Cell_Culture->Compound_Treatment Western_Blot Western Blot Analysis (p-p65, p-JNK) Compound_Treatment->Western_Blot EC50_Determination Cellular EC50 Determination Western_Blot->EC50_Determination EC50_Determination->Compare_Potency Identify_Off_Targets Identify Potential Off-Targets Assess_Specificity->Identify_Off_Targets

Caption: Experimental workflow for assessing inhibitor specificity.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound's inhibitory specificity.

In Vitro Kinase Assay for IC50 Determination and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets (e.g., IKKβ for the NF-κB pathway, JNK isoforms) and to assess its selectivity across a broad panel of kinases.

Materials:

  • Recombinant human kinases (IKKβ, JNK1, JNK2, JNK3, and a kinase panel)

  • Kinase-specific peptide substrates

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the this compound dilution (or vehicle control).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • For selectivity profiling, perform the assay with a broad panel of kinases at a fixed concentration of this compound (e.g., 1 µM and 10 µM).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each this compound concentration.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

    • For the selectivity profile, express the results as the percentage of remaining kinase activity for each kinase in the panel.

Cell-Based Western Blot Assay for Inhibition of NF-κB and JNK Phosphorylation

Objective: To determine the cellular efficacy (EC50) of this compound in inhibiting the phosphorylation of p65 and JNK in a relevant cell line.

Materials:

  • RAW 264.7 or other suitable macrophage-like cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Calculate the percentage of inhibition of phosphorylation for each this compound concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory activity through the inhibition of the NF-κB and JNK signaling pathways. However, a comprehensive assessment of its specificity is currently hampered by the lack of quantitative potency and selectivity data. The direct comparison with established inhibitors like BAY 11-7082 and SP600125 highlights the necessity of generating such data for this compound.

The experimental protocols provided in this guide offer a clear path forward for researchers to:

  • Determine the IC50 values of this compound for its primary targets.

  • Conduct broad kinome selectivity profiling to identify potential off-targets.

  • Establish the cellular efficacy (EC50) in relevant disease models.

Generating this crucial dataset will enable a more objective evaluation of this compound's therapeutic potential and provide a solid foundation for its further development as a specific anti-inflammatory agent.

References

Independent Analysis of Sinoacutine's Anti-Inflammatory Efficacy and Comparison with Sinomenine

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of published findings on the anti-inflammatory properties of Sinoacutine, with a comparative analysis against the alternative compound Sinomenine.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the reported anti-inflammatory effects of this compound. Due to a lack of direct independent replication studies on this compound, this document synthesizes data from initial studies and juxtaposes them with findings on Sinomenine, a more extensively researched alkaloid from the same plant, Sinomenium acutum. The information is compiled from peer-reviewed publications to facilitate a comparative understanding of their potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data from published studies, highlighting the effects of this compound and Sinomenine on key inflammatory markers.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages

Inflammatory MediatorConcentration of this compoundObserved EffectPublication
Nitric Oxide (NO)Not specifiedReduction in levels[1]
Tumor Necrosis Factor-α (TNF-α)Not specifiedReduction in levels[1]
Interleukin-1β (IL-1β)Not specifiedReduction in levels[1]
Prostaglandin E2 (PGE2)Not specifiedReduction in levels[1]
Interleukin-6 (IL-6)Not specifiedIncrease in levels[1]
iNOS (gene expression)25, 50 µg/mlInhibition[1][2]
iNOS (protein level)Not specifiedSignificant inhibition[1][2]
COX-2 (protein level)Not specifiedSignificant inhibition[1][2]

Table 2: Effect of this compound on Signaling Pathways in LPS-Induced RAW264.7 Macrophages

Signaling MoleculeEffect of this compoundPublication
p65 (NF-κB) phosphorylationInhibition[2]
c-Jun NH2-terminal kinase (JNK) phosphorylationInhibition[2]
Extracellular signal-regulated kinase (ERK) phosphorylationPromotion[2]
p38 (MAPK) phosphorylationPromotion[2]

Table 3: Comparative Anti-Inflammatory Effects of Sinomenine

Inflammatory Mediator/ProcessObserved Effect of SinomeninePublication
IL-1β and TNF-α production (synovial cells)Inhibition[3]
IL-6 and TNF-α expression (macrophages)Downregulation[3]
Macrophage apoptosisInduction via ERK activation[3]
T lymphocyte proliferationInhibition[3]
CD4+/CD8+ ratio in T lymphocytesBalances ratio[3]
PTGS2 (prostaglandin-endoperoxide synthase 2)Downregulation[4]
Microglial activationInhibition[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

LPS-Induced Inflammation in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Sinomenine for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total p65, JNK, ERK, p38) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for target genes (e.g., iNOS) to quantify their mRNA expression levels.

Signaling Pathways and Experimental Workflow

The following diagrams visualize the signaling pathways affected by this compound and a typical experimental workflow.

Sinoacutine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p65 p-p65 NFkB_pathway->p65 JNK p-JNK MAPK_pathway->JNK ERK p-ERK MAPK_pathway->ERK p38 p-p38 MAPK_pathway->p38 Inflammatory_Response Inflammatory Response (iNOS, COX-2, Cytokines) p65->Inflammatory_Response JNK->Inflammatory_Response This compound This compound This compound->p65 This compound->JNK This compound->ERK This compound->p38

Caption: this compound's modulation of NF-κB and MAPK signaling pathways.

Experimental_Workflow Cell_Culture RAW264.7 Cell Culture Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection NO_Assay NO Assay Data_Collection->NO_Assay ELISA ELISA (Cytokines) Data_Collection->ELISA Western_Blot Western Blot Data_Collection->Western_Blot qRT_PCR qRT-PCR Data_Collection->qRT_PCR

Caption: Workflow for in vitro anti-inflammatory activity assessment.

References

A Comparative Analysis of the Immunosuppressive Properties of Sinoacutine and Cyclosporine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective and safe immunosuppressive agents is a cornerstone of transplantation medicine and the treatment of autoimmune disorders. Cyclosporine, a calcineurin inhibitor, has long been a gold standard in immunosuppressive therapy. Sinoacutine, an alkaloid extracted from Stephania yunnanensis, and its structural analog Sinomenine (B1681799), have demonstrated anti-inflammatory and immunomodulatory properties, positioning them as potential alternatives or adjuncts to traditional immunosuppressants. This guide offers a comparative overview of the immunosuppressive effects of this compound and Cyclosporine, focusing on their mechanisms of action, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Pathways

This compound and Cyclosporine exert their immunosuppressive effects through distinct molecular pathways. Cyclosporine's mechanism is well-characterized and targets the adaptive immune system with high specificity, while this compound's effects appear to be more broadly anti-inflammatory.

This compound: The immunosuppressive and anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB and MAPK signaling pathways . Studies on this compound and its analog Sinomenine have shown that they can inhibit the phosphorylation of p65, a key component of the NF-κB complex, and regulate the activity of JNK, ERK, and p38 MAP kinases.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Cyclosporine: Cyclosporine's potent immunosuppressive activity stems from its role as a calcineurin inhibitor .[2][3] It binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[2] This blockade prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[2] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of key cytokine genes, most notably Interleukin-2 (IL-2).[2][4][5] The suppression of IL-2 production is a critical event, as IL-2 is a potent T-cell growth factor, and its absence leads to the inhibition of T-cell activation and proliferation.[2][5] Cyclosporine has also been shown to inhibit the JNK and p38 signaling pathways.[6][7]

Signaling Pathway Diagrams

Sinoacutine_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway This compound This compound This compound->IKK inhibits JNK JNK This compound->JNK inhibits IkB IκB IKK->IkB P NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) Nucleus->Inflammatory_Genes activates

Caption: this compound's anti-inflammatory mechanism.

Cyclosporine_Pathway TCR TCR Activation Ca_Signal Ca²⁺ Signal TCR->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin activates Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp Cyclosporine- Cyclophilin Complex Cyclosporine->CsA_Cyp Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin inhibits NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene activates

Caption: Cyclosporine's immunosuppressive mechanism.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the immunosuppressive effects of this compound (via Sinomenine) and Cyclosporine. It is important to note the different experimental conditions under which these values were obtained.

Table 1: Inhibition of T-Cell Proliferation

CompoundAssay TypeCell TypeStimulantIC50Citation
Sinomenine Apoptosis-linkedMouse CD4+ T-cellsNot specifiedNot explicitly quantified as IC50[8]
Cyclosporine Flow CytometryCanine LymphocytesConcanavalin A15.8 ± 2.3 ng/mL[2]
Cyclosporine [3H]-ThymidineHuman T-cellsNo co-stimulation~0.2-0.6 ng/mL[4][6]
Cyclosporine [3H]-ThymidineHuman T-cellsCD28 co-stimulation>4 µg/mL[4][6]

Table 2: Inhibition of Cytokine Production

CompoundCytokineCell Type/ModelInhibition EffectCitation
Sinomenine IFN-γ, IL-2Mouse model of T1DDecreased serum levels
Sinomenine IFN-γRat splenocytesReduced production
Cyclosporine IL-2, IFN-γHuman PBMCIC50: 345 µg/L (IL-2), 309 µg/L (IFN-γ)[5]
Cyclosporine IL-2, IFN-γCanine T-cellsSignificant reduction in protein and mRNA expression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate immunosuppressive effects.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division in response to a stimulus.

1. Cell Preparation and Staining:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in serum-free RPMI 1640 medium at a concentration of 10-100 x 10^6 cells/mL.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding 5-10 volumes of complete RPMI 1640 medium (containing 10% FBS).

  • Wash the cells twice with complete medium.

2. Cell Culture and Stimulation:

  • Resuspend CFSE-labeled cells in complete medium.

  • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add the desired concentrations of this compound, Cyclosporine, or vehicle control.

  • Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or anti-CD3/CD28 beads.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS.

  • Stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.

Experimental Workflow: T-Cell Proliferation Assay

TCell_Proliferation_Workflow start Start isolate_pbmc Isolate PBMCs start->isolate_pbmc cfse_stain CFSE Staining isolate_pbmc->cfse_stain plate_cells Plate Cells cfse_stain->plate_cells add_compounds Add Compounds (this compound/Cyclosporine) plate_cells->add_compounds stimulate Stimulate with Mitogen/Anti-CD3/CD28 add_compounds->stimulate incubate Incubate (3-5 days) stimulate->incubate harvest_stain Harvest & Surface Stain incubate->harvest_stain flow_cytometry Flow Cytometry Analysis harvest_stain->flow_cytometry end End flow_cytometry->end

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Cytokine Quantification (ELISA)

This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.

1. Plate Coating:

  • Dilute the capture antibody to the recommended concentration in coating buffer.

  • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

  • Seal the plate and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample and Standard Incubation:

  • Prepare serial dilutions of the recombinant cytokine standard.

  • Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

4. Detection:

  • Dilute the biotinylated detection antibody in blocking buffer.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of avidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate seven times with wash buffer.

5. Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the cytokine concentrations in the samples.

Western Blot for Signaling Pathway Analysis

This method is used to detect changes in the phosphorylation status of key signaling proteins.

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound or Cyclosporine followed by a stimulant (e.g., LPS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-JNK, total JNK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system or X-ray film.

  • Quantify the band intensities using densitometry software.

Conclusion

Cyclosporine is a potent immunosuppressant with a well-defined mechanism of action centered on the inhibition of the calcineurin-NFAT-IL-2 pathway, leading to a profound suppression of T-cell activation. In contrast, this compound's immunomodulatory effects appear to be more closely linked to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and JNK. While data on Sinomenine suggests potential immunosuppressive activities, the evidence is not as robust or consistent as that for Cyclosporine.

The lack of direct comparative studies makes it challenging to definitively rank the immunosuppressive potency of this compound against Cyclosporine. Future research should focus on head-to-head comparisons in standardized in vitro and in vivo models to elucidate the relative efficacy and potential synergistic effects of these compounds. Such studies will be invaluable for guiding the development of novel therapeutic strategies for immune-mediated diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Sinoacutine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Sinoacutine, an alkaloid with cytoprotective and vasorelaxant activities, should be treated as a hazardous substance.[1][2] All handling and disposal procedures must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

Key Chemical and Safety Data for this compound

To facilitate safe handling, the following table summarizes essential information about this compound.

PropertyValue
Chemical Name (9α,13α)-5,6,8,14-tetradehydro-4-hydroxy-3,6-dimethoxy-17-methyl-morphinan-7-one
Synonym (–)-Salutaridine
CAS Number 4090-18-0
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.4 g/mol
Appearance Solid
Storage -20°C
Solubility Soluble in DMF (10 mg/mL), DMSO (5 mg/mL), and Ethanol (B145695) (1 mg/mL). Sparingly soluble in aqueous buffers.[2][3]
Hazard Statement Should be considered hazardous. Avoid ingestion, inhalation, and contact with skin and eyes.[3]

Protocol for the Proper Disposal of this compound Waste

The following step-by-step protocol is a general guideline based on best practices for the disposal of hazardous chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

I. Decontamination of Empty this compound Containers

Empty containers that once held this compound must be thoroughly decontaminated before disposal.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as ethanol or a solvent recommended by your institution.

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container.

  • Container Disposal : After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, institutional policies may vary, so confirm with your EHS office. Deface or remove the original label before disposal.

II. Disposal of Small Quantities of this compound Waste (e.g., from experimental residues)

For small amounts of this compound waste, such as residues from experiments or contaminated materials (e.g., pipette tips, gloves).

  • Segregation : All solid waste contaminated with this compound should be collected separately in a designated, clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

III. Disposal of Unused or Expired this compound

Disposal of bulk quantities of unused or expired this compound requires careful management.

  • Original Container : If possible, keep the this compound in its original, labeled container.

  • Label as Waste : Clearly mark the container as "Hazardous Waste for Disposal."

  • EHS Collection : Arrange for collection by your institution's EHS department. Do not attempt to dispose of bulk chemical waste through any other means.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Sinoacutine_Disposal_Workflow cluster_waste This compound Waste Generated cluster_decon Decontamination cluster_disposal Waste Disposal Waste This compound Waste EmptyContainer Empty Container Waste->EmptyContainer  If container is empty SmallQuantity Small Quantity Waste (e.g., contaminated labware) Waste->SmallQuantity  If small quantity LargeQuantity Bulk/Unused This compound Waste->LargeQuantity  If bulk quantity TripleRinse Triple Rinse with Suitable Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container TripleRinse->DisposeContainer StoreForCollection Store in Satellite Accumulation Area CollectRinsate->StoreForCollection SegregateWaste Segregate in Labeled Hazardous Waste Container SmallQuantity->SegregateWaste EHS_Collection Arrange for EHS Collection LargeQuantity->EHS_Collection SegregateWaste->StoreForCollection StoreForCollection->EHS_Collection

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these synthesized guidelines and consulting with institutional safety officers, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sinoacutine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Sinoacutine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this valuable research compound.

Immediate Safety and Handling Protocols

This compound is a bioactive alkaloid that requires careful handling to minimize exposure and ensure personnel safety.[1] It is classified as harmful if swallowed (H302) and should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[2] Direct contact with skin and eyes must be prevented.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Double-gloving with powder-free nitrile gloves is recommended.[3] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.[3]

  • Body Protection: A disposable gown or a lab coat that fastens completely should be worn to protect the skin.[3]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential.[4] In situations where splashing is a risk, a full-face shield should be used in addition to goggles.[5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator (e.g., an N95) is required to prevent inhalation of airborne particles.[6]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, it should be handled as a potent compound with a low exposure potential. The following table summarizes key safety-related data.

ParameterValueSource
GHS Hazard Statement H302: Harmful if swallowed[2]
Signal Word Warning[2]
Appearance Solid[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers.[1]

Experimental Protocol: Weighing of this compound Powder

This protocol outlines the steps for safely weighing this compound powder, a common procedure in a research setting. This procedure is adapted from best practices for handling potent powdered compounds.[3][6]

Objective: To accurately weigh a specified amount of this compound powder while minimizing personnel exposure and preventing contamination.

Materials:

  • This compound powder

  • Analytical balance

  • Chemical fume hood

  • Weighing paper or boat

  • Spatula

  • Tared container with a lid for the weighed powder

  • Appropriate PPE (as listed above)

  • Waste disposal bags

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment.

    • Cover the work surface within the fume hood with disposable absorbent paper.

    • Place all necessary equipment (balance, weighing paper, spatula, tared container) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer a small amount of this compound powder from the stock container to the weighing paper using a clean spatula. Minimize the generation of dust by handling the powder gently.

    • Slowly add or remove powder until the desired weight is achieved.

    • Once the target weight is reached, carefully transfer the powder from the weighing paper to the pre-tared container.

  • Post-Weighing and Cleanup:

    • Securely close the lid of the container with the weighed this compound.

    • Wipe the spatula and any other contaminated reusable equipment with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

    • Carefully fold the disposable absorbent paper inward to contain any residual powder and place it in a designated hazardous waste bag.

    • Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing the procedure.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store in a Secure, Designated Area Receive->Store Prep_Area Prepare Work Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste (Following Guidelines) Segregate_Waste->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE

Caption: Standard workflow for handling this compound.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Use dedicated, clearly labeled, and sealed containers for all this compound-contaminated waste.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in regular trash.

The following decision tree outlines the proper disposal path for materials contaminated with this compound.

This compound Waste Disposal Decision Tree Start Waste Generated Is_Contaminated Contaminated with This compound? Start->Is_Contaminated Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Hazardous_Waste Collect in Designated Hazardous Waste Container Is_Contaminated->Hazardous_Waste Yes Seal_Label Seal and Label Container Hazardous_Waste->Seal_Label Store_Waste Store in Satellite Accumulation Area Seal_Label->Store_Waste Arrange_Pickup Arrange for Hazardous Waste Pickup Store_Waste->Arrange_Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.